molecular formula C19H22N2O B1683052 Vinburnine CAS No. 4880-88-0

Vinburnine

Cat. No.: B1683052
CAS No.: 4880-88-0
M. Wt: 294.4 g/mol
InChI Key: WYJAPUKIYAZSEM-MOPGFXCFSA-N
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Description

Eburnamonine is an alkaloid.
Vinburnine has been reported in Rauvolfia serpentina, Aspidosperma quebracho-blanco, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Source PubChem
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InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJAPUKIYAZSEM-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045119
Record name (-)-Eburnamonine
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4880-88-0, 2580-88-3
Record name (-)-Eburnamonine
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Record name Vincanorine
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Record name Vinburnine [INN]
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Record name (3α,16α)-eburnamenin-14(15H)-one
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Record name VINBURNINE
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Record name VINBURNINE, (±)-
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Foundational & Exploratory

Vinburnine: A Technical Guide to Its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest for its vasodilatory and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and comprehensive analytical techniques for its characterization. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and the elucidation of its biological pathways.

Natural Sources of this compound

This compound, also known as eburnamonine, is predominantly found in the leaves of the lesser periwinkle plant, Vinca minor L., belonging to the Apocynaceae family.[1] While Vinca minor is the most well-documented and commercially utilized source, related alkaloids and, in some cases, this compound itself have been reported in other plant species. These include plants from the genera Hunteria (e.g., Hunteria eburnea), Rauvolfia (e.g., Rauvolfia serpentina), and Aspidosperma (e.g., Aspidosperma quebracho-blanco).[2] The concentration of this compound in its natural sources can be influenced by environmental conditions and the developmental stage of the plant.

Quantitative Data

The concentration of this compound and its precursor, vincamine, can vary in Vinca minor. The following table summarizes the reported concentrations of these alkaloids in the plant material.

CompoundPlant PartConcentration (mg/100g dry weight)Concentration (% of dried plant mass)Reference
Eburnamonine (this compound)Leaves0.803-[3]
VincamineAerial Parts-0.057[4]
VincamineLeaves2.459-[3]

Experimental Protocols: Isolation and Purification of this compound from Vinca minor

The isolation of this compound from Vinca minor involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification.

Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from the dried aerial parts of Vinca minor.

  • Maceration:

    • Air-dried and powdered aerial parts of Vinca minor (1 kg) are macerated with 80% methanol (B129727) (5 L) at room temperature for 72 hours with occasional agitation.

    • The extract is filtered, and the plant material is subjected to two further rounds of maceration with fresh solvent to ensure exhaustive extraction. The progress of the extraction can be monitored by testing the extract with Dragendorff's reagent until a negative result is obtained.

    • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude methanolic extract is dissolved in 2% hydrochloric acid (2 L).

    • The acidic solution is then washed with a non-polar organic solvent such as petroleum ether or n-hexane (3 x 1 L) to remove pigments, fats, and other non-alkaloidal lipophilic compounds.

    • The aqueous acidic layer containing the alkaloid salts is then basified to a pH of 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

    • The free alkaloids are then extracted from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) (5 x 1 L).

    • The combined organic extracts are washed with distilled water until neutral, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the total crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate this compound.

  • Column Chromatography:

    • The crude alkaloid extract is adsorbed onto a small amount of silica (B1680970) gel (or alumina) and applied to the top of a silica gel (or alumina) column packed in a suitable non-polar solvent (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate).

    • The column is then eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by the addition of methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with an appropriate staining reagent (e.g., Dragendorff's reagent).

    • Fractions containing the compound with the same retention factor (Rf) as a this compound standard are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium acetate or phosphate (B84403) buffer) at a specific pH. The elution can be isocratic or a gradient.

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is then removed under reduced pressure to yield pure this compound.

  • Recrystallization:

    • The purified this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain crystalline material.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the qualitative and quantitative analysis of this compound.

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., 0.05 M sodium acetate, pH 4.0) in a ratio of approximately 30:70 (v/v).[5]
Flow Rate Typically 1.0 mL/min.[5]
Detection UV detector set at a wavelength where this compound has significant absorbance (e.g., 270 nm).[5]
Retention Time Specific to the exact conditions but allows for identification by comparison with a standard.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

  • Molecular Ion: The expected protonated molecule [M+H]⁺ for this compound (C₁₉H₂₂N₂O) is m/z 295.

  • Fragmentation Pattern: The fragmentation of the this compound molecule under mass spectrometric analysis can provide characteristic daughter ions that confirm its structure. While a detailed fragmentation pathway is complex, key fragments can be indicative of the eburnan-type alkaloid skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound.

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

The following table summarizes typical chemical shift ranges for key functional groups in this compound, although specific values can vary slightly depending on the solvent and instrument.

NucleusChemical Shift (δ) Range (ppm)Description
¹H7.0 - 8.0Aromatic protons of the indole ring
¹H0.8 - 1.5Protons of the ethyl group
¹³C170 - 180Carbonyl carbon (C=O)
¹³C110 - 140Aromatic carbons of the indole ring
¹³C10 - 40Aliphatic carbons of the ethyl group and saturated rings

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its multifaceted mechanism of action, primarily centered on improving cerebral blood flow and exerting neuroprotective effects.

Cerebral Vasodilation

This compound is a known cerebral vasodilator, enhancing blood flow to the brain.[2] This effect is believed to be mediated, at least in part, by the modulation of ion channels in vascular smooth muscle cells.

Cerebral_Vasodilation This compound This compound Ca_channel Voltage-gated Ca²⁺ Channels This compound->Ca_channel Inhibits Vasodilation Vasodilation & Increased Cerebral Blood Flow This compound->Vasodilation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Promotes

This compound-induced cerebral vasodilation via calcium channel modulation.
Neuroprotection and Neurotransmitter Modulation

Beyond its effects on blood flow, this compound exhibits neuroprotective properties and can influence neurotransmitter systems.[6]

Neuroprotection_Workflow cluster_vinburnine_effects This compound's Neuroprotective Actions cluster_outcomes Cellular Outcomes This compound This compound Antioxidant Antioxidant Properties This compound->Antioxidant Neurotransmitter Neurotransmitter Modulation (Dopamine, Acetylcholine) This compound->Neurotransmitter Oxidative_Stress Reduced Oxidative Stress Antioxidant->Oxidative_Stress Cognitive_Function Improved Cognitive Function Neurotransmitter->Cognitive_Function Neuronal_Survival Enhanced Neuronal Survival Oxidative_Stress->Neuronal_Survival

Workflow of this compound's neuroprotective and cognitive-enhancing effects.
Potential Involvement of the JAK-STAT Pathway

Recent research suggests that the therapeutic effects of related compounds may involve the modulation of inflammatory pathways, with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway being a potential target.[7] While direct evidence for this compound is still emerging, this represents a promising area for future investigation.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound (Potential modulation) This compound->JAK Inhibits?

Potential modulation of the JAK-STAT signaling pathway by this compound.

Conclusion

This compound remains a compound of significant interest due to its well-established effects on cerebral circulation and its emerging neuroprotective potential. This guide provides a foundational understanding of its natural origins, robust methods for its isolation and purification, and the analytical techniques required for its characterization. The elucidation of its complex signaling pathways continues to be an active area of research, offering exciting opportunities for the development of novel therapeutic strategies for cerebrovascular and neurodegenerative disorders.

References

The Synthetic Architecture of Vinburnine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a prominent member of the eburnane family of indole (B1671886) alkaloids, has garnered significant attention in the scientific community for its vasodilatory and neuroprotective properties. Its complex pentacyclic structure has made it a challenging and attractive target for synthetic chemists. This technical guide provides an in-depth overview of the key synthetic pathways developed for this compound and its analogs, with a focus on enantioselective approaches that are crucial for its biological activity. We will delve into the detailed experimental protocols of pivotal reactions, present quantitative data in a comparative format, and visualize the synthetic routes to offer a comprehensive resource for professionals in drug discovery and development.

Core Synthetic Strategies

The synthesis of the eburnane scaffold, the core of this compound, has been approached through several key strategies. The most notable among these is the Pictet-Spengler reaction, which is instrumental in constructing the tetracyclic indoloquinolizidine skeleton. Modern synthetic efforts have focused on achieving high stereocontrol to access the desired enantiomer, often employing chiral auxiliaries, asymmetric catalysis, or enantioselective cyclization reactions.

Enantioselective Synthesis of (-)-Eburnamonine (a Precursor to this compound)

A recent and efficient enantioselective total synthesis of (-)-eburnamonine, a direct precursor to this compound, highlights the advances in asymmetric catalysis. One notable approach involves an enantioselective decarboxylative allylic alkylation to establish the crucial all-carbon quaternary stereocenter.[1][2] This is followed by a series of functional group manipulations leading to a key intermediate that undergoes a diastereoselective hydrogenation and lactamization in a one-pot procedure to yield the final product.[2]

Another innovative strategy employs an enantioselective alkene cyanoamidation reaction to form the quaternary stereocenter, achieving the total synthesis of (+)-eburnamonine in just eight steps from commercially available starting materials.[3][4]

Key Synthetic Pathways and Methodologies

Below, we detail a prominent synthetic pathway to (-)-Eburnamonine, which can be readily converted to this compound.

Pathway 1: Asymmetric Allylic Alkylation Approach

This pathway commences with the construction of a chiral lactam building block, which serves as a versatile precursor.

Synthesis_Pathway_1 cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product delta-Valerolactam delta-Valerolactam Racemic_Quaternary_Lactam Racemic_Quaternary_Lactam delta-Valerolactam->Racemic_Quaternary_Lactam Acylation & Alkylation Enantioenriched_Lactam Enantioenriched_Lactam Racemic_Quaternary_Lactam->Enantioenriched_Lactam Pd-catalyzed Asymmetric Allylic Alkylation Indole_Intermediate Indole_Intermediate Enantioenriched_Lactam->Indole_Intermediate N-Alkylation & Fischer Indole Synthesis Eburnamonine Eburnamonine Indole_Intermediate->Eburnamonine Bischler-Napieralski & Hydrogenation Synthesis_Analog cluster_start_analog Starting Material cluster_intermediate_analog Key Intermediates cluster_final_analog Final Product Vincamine Vincamine Eburnamonine_from_Vincamine Eburnamonine_from_Vincamine Vincamine->Eburnamonine_from_Vincamine One-pot, two-step reduction & oxidation Oxime_Intermediate Oxime_Intermediate Eburnamonine_from_Vincamine->Oxime_Intermediate Oximation 15-Methylene-Eburnamonine 15-Methylene-Eburnamonine Oxime_Intermediate->15-Methylene-Eburnamonine Silylation & Elimination

References

The Pharmacological Profile of Vinburnine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical guide on the pharmacological profile of Vinburnine (also known as Eburnamonine), a vasoactive nootropic agent. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's mechanism of action, pharmacodynamics, and pharmacokinetics, supported by experimental methodologies and quantitative data.

Executive Summary

This compound, a derivative of the Vinca (B1221190) minor alkaloid vincamine (B1683053), has demonstrated potential in the management of cerebrovascular disorders and cognitive deficits.[1][2] Its multifaceted pharmacological profile, characterized by cerebral vasodilation, neuroprotective effects, and modulation of neurotransmitter systems, positions it as a compound of interest for further investigation and development.[1][3] This guide synthesizes the current understanding of this compound's pharmacology to support ongoing and future research endeavors.

Mechanism of Action

This compound's therapeutic effects are attributed to a combination of distinct but synergistic mechanisms:

  • Cerebral Vasodilation: The primary and most well-documented action of this compound is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow.[1][2][3] This effect is crucial for enhancing the delivery of oxygen and nutrients to brain tissue, which is particularly beneficial in conditions of cerebral insufficiency.[1][3] The vasodilatory effect is believed to be mediated, in part, by the inhibition of calcium ion influx into vascular smooth muscle cells.[3]

  • Neurotransmitter Modulation: this compound influences key neurotransmitter systems involved in cognitive processes. It has been shown to modulate the release and uptake of acetylcholine (B1216132) and dopamine, which are critical for memory, learning, attention, and motivation.[1][4]

  • Neuroprotection: Emerging evidence suggests that this compound possesses neuroprotective properties.[1][3] These effects may stem from its antioxidant activity, which helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[3] It is also thought to modulate intracellular signaling pathways involved in neuronal survival and inhibit apoptosis (programmed cell death).[1]

  • Muscarinic Receptor Modulation: this compound acts as an allosteric modulator of M1-M4 muscarinic acetylcholine receptors.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on the improvement of cerebral hemodynamics and neuronal function.

Effects on Cerebral Blood Flow and Metabolism

By widening cerebral blood vessels, this compound enhances blood flow and oxygen supply to the brain.[1][5] Studies have shown that it can improve erythrocyte deformability and increase the levels of ATP and 2,3-diphosphoglycerol in red blood cells, further promoting tissue oxygenation.[4] In some experimental models, this compound has been observed to retard the utilization of glucose, phosphocreatine, and ATP during ischemic events, suggesting a metabolic protective effect.[6]

Nootropic and Anti-Amnesic Effects

This compound has demonstrated the ability to counteract experimentally induced amnesia in preclinical models.[4] For instance, it has been shown to be effective in the scopolamine-induced amnesia model, suggesting a potential to mitigate cholinergic deficits associated with memory impairment.[4]

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on this compound's pharmacodynamic properties.

ParameterReceptor/TargetValue (EC₅₀)Species/System
Allosteric ModulationMuscarinic M1 Receptor29.5 µMCHO Cells
Allosteric ModulationMuscarinic M2 Receptor4.1 µMCHO Cells
Allosteric ModulationMuscarinic M3 Receptor9.5 µMCHO Cells
Allosteric ModulationMuscarinic M4 Receptor15.0 µMCHO Cells

Table 1: In Vitro Pharmacodynamic Profile of this compound.[4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, based on its structural similarity to Vinpocetine (B1683063), another vincamine derivative, a representative profile can be inferred. It is important to note that the following data is for Vinpocetine and should be considered as an approximation for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Vinpocetine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours.[3][7] Its oral bioavailability is reported to be low and variable, ranging from approximately 7% to 57%, and is significantly influenced by food intake.[1][2]

  • Distribution: Vinpocetine exhibits a large volume of distribution, indicating extensive tissue uptake.[3]

  • Metabolism: It is extensively metabolized in the liver.[1][8]

  • Excretion: The primary route of elimination is through fecal excretion, with urinary excretion of the unchanged drug being low.[8][9]

Quantitative Pharmacokinetic Parameters (Vinpocetine as a proxy)
ParameterValueSpeciesNotes
Oral Bioavailability ~7-57%HumanHighly variable and food-dependent.[1][2]
Time to Peak Plasma Concentration (Tmax) 1 - 1.5 hoursHumanFollowing oral administration.[3][7]
**Elimination Half-life (t₁/₂) **~2 - 5 hoursHumanBiphasic elimination observed.[3]
Plasma Protein Binding High (Data not specified)-Inferred from large volume of distribution.

Table 2: Representative Pharmacokinetic Parameters (based on Vinpocetine data).

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.

Scopolamine-Induced Amnesia Model in Rodents

This model is used to assess the anti-amnesic effects of nootropic compounds.

Protocol:

  • Animals: Male Swiss albino mice or Wistar rats are used.

  • Amnesia Induction: Scopolamine (B1681570) is administered intraperitoneally (i.p.) at a dose of 0.4 to 3 mg/kg body weight, 30 minutes prior to behavioral testing.[4]

  • Drug Administration: this compound is administered (e.g., i.p. or orally) at various doses (e.g., 5-50 mg/kg) at a specified time before scopolamine administration.[4]

  • Behavioral Testing: Cognitive function is assessed using paradigms such as the passive avoidance test or the Morris water maze.

    • Passive Avoidance Test: Measures learning and memory based on the animal's latency to enter a dark compartment where it previously received a mild foot shock.

    • Morris Water Maze: Assesses spatial learning and memory by measuring the time taken for the animal to locate a hidden platform in a pool of water.

  • Data Analysis: The latency to enter the dark compartment or the escape latency in the water maze is recorded and compared between treatment groups.

Scopolamine_Amnesia_Model cluster_0 Pre-treatment Phase cluster_1 Induction & Testing Phase Animal Acclimatization Animal Acclimatization This compound Administration This compound Administration Animal Acclimatization->this compound Administration Scopolamine Administration Scopolamine Administration This compound Administration->Scopolamine Administration Pre-treatment Time Behavioral Testing Behavioral Testing Scopolamine Administration->Behavioral Testing 30 min Data Analysis Data Analysis Behavioral Testing->Data Analysis

Experimental workflow for the scopolamine-induced amnesia model.
Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity of this compound to its target receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtypes (M1-M4) are prepared from cultured cells (e.g., CHO cells).

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound in a suitable buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound (Competitor) This compound (Competitor) This compound (Competitor)->Incubation Filtration Filtration Incubation->Filtration Separate bound/free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki) Determine affinity

Workflow for a competitive radioligand binding assay.
Measurement of Cerebral Blood Flow via Plethysmography in Rodents

This technique provides a non-invasive method to assess changes in cerebral blood flow.

Protocol:

  • Animal Preparation: A rat is anesthetized, and its head is shaved and fixed in a stereotaxic frame. A small craniotomy is performed to expose the cerebral cortex.

  • Probe Placement: A photoplethysmography (PPG) probe, consisting of a light-emitting diode (LED) and a photodetector, is placed over the exposed cortical surface.

  • Baseline Recording: A baseline recording of the PPG signal is obtained under normal physiological conditions.

  • Drug Administration: this compound is administered intravenously (i.v.) or intraperitoneally (i.p.).

  • Post-Dose Recording: The PPG signal is continuously recorded to monitor changes in light absorption, which correlate with changes in blood volume in the underlying tissue.

  • Data Analysis: The amplitude and frequency of the PPG signal are analyzed to determine relative changes in cerebral blood flow before and after drug administration.

Signaling Pathways

The vasodilatory and neuroprotective effects of this compound are likely mediated through multiple intracellular signaling pathways.

Vinburnine_Signaling_Pathways cluster_vasodilation Cerebral Vasodilation cluster_neuroprotection Neuroprotection cluster_neurotransmission Neurotransmitter Modulation This compound This compound Ca2+ Channel Inhibition Ca2+ Channel Inhibition This compound->Ca2+ Channel Inhibition Antioxidant Effects Antioxidant Effects This compound->Antioxidant Effects Modulation of Survival Pathways Modulation of Survival Pathways This compound->Modulation of Survival Pathways ACh Release/Uptake ACh Release/Uptake This compound->ACh Release/Uptake Dopamine Release/Uptake Dopamine Release/Uptake This compound->Dopamine Release/Uptake Decreased Intracellular Ca2+ Decreased Intracellular Ca2+ Ca2+ Channel Inhibition->Decreased Intracellular Ca2+ Smooth Muscle Relaxation Smooth Muscle Relaxation Decreased Intracellular Ca2+->Smooth Muscle Relaxation Increased Cerebral Blood Flow Increased Cerebral Blood Flow Smooth Muscle Relaxation->Increased Cerebral Blood Flow Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Effects->Reduced Oxidative Stress Inhibition of Apoptosis Inhibition of Apoptosis Modulation of Survival Pathways->Inhibition of Apoptosis Improved Cognitive Function Improved Cognitive Function ACh Release/Uptake->Improved Cognitive Function Dopamine Release/Uptake->Improved Cognitive Function

Proposed signaling pathways for this compound's pharmacological effects.

Conclusion

This compound presents a compelling pharmacological profile with potential therapeutic applications in cerebrovascular and neurodegenerative disorders. Its multifaceted mechanism of action, encompassing cerebral vasodilation, neuroprotection, and neurotransmitter modulation, warrants further investigation. This technical guide provides a foundational overview to aid researchers and drug development professionals in designing and interpreting future studies on this promising compound. Further research is needed to fully elucidate its pharmacokinetic profile and to establish its clinical efficacy and safety in well-controlled trials.

References

Vinburnine (Vincamone): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, also known as Vincamone or (-)-Eburnamonine, is a vasoactive indole (B1671886) alkaloid derived from the Vinca (B1221190) minor plant. It is a metabolite of vincamine (B1683053) and has garnered significant interest for its potential therapeutic applications in cerebrovascular and cognitive disorders.[1][2][3][4] This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, pharmacokinetics, and key experimental findings, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a synthetic derivative of vincamine, belonging to the class of eburnan-type alkaloids.[5][6] Its chemical structure and properties are summarized below.

PropertyValueReference
IUPAC Name (3α,16α)-14,15-Dihydroeburnamenin-14-one[4]
Other Names Vincamone, (-)-Eburnamonine[2][4]
Molecular Formula C₁₉H₂₂N₂O[4]
Molar Mass 294.398 g/mol [4]
CAS Number 4880-88-0[4]
Appearance White to off-white solid powder
Solubility Soluble in DMSO

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, primarily centered on improving cerebral circulation and providing neuroprotection.[1][3]

Cerebral Vasodilation

The primary and most well-documented effect of this compound is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow (CBF).[1][3] This effect is particularly prominent in poorly supplied brain regions.[7] This vasodilation is achieved through several mechanisms:

  • Phosphodiesterase 1 (PDE1) Inhibition: this compound is a moderate inhibitor of phosphodiesterase type 1 (PDE1), with reported IC₅₀ values in the micromolar range (~3–10 µM). Inhibition of PDE1 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular smooth muscle cells. Elevated cAMP and cGMP activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets that promote smooth muscle relaxation and vasodilation.

  • Calcium Channel Modulation: this compound is believed to inhibit the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells.[1] Since calcium is crucial for muscle contraction, this inhibition leads to relaxation of the blood vessel walls and subsequent vasodilation.

Neuroprotection

This compound demonstrates significant neuroprotective properties through various mechanisms:

  • Antioxidant Effects: It is believed to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in neural tissues.[1] This is a critical function, as oxidative damage is a major contributor to neuronal injury in various neurodegenerative conditions.

  • Anti-excitotoxic Effects: this compound has been shown to protect neurons from glutamate-induced excitotoxicity. This is likely mediated by its ability to modulate ion channel activity, including voltage-gated sodium and calcium channels, thereby preventing excessive intracellular calcium accumulation, a key trigger of excitotoxic cell death.

Modulation of Neurotransmitter Systems

This compound influences several key neurotransmitter systems involved in cognitive processes:[1][3]

  • Cholinergic System: this compound acts as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (M1-M4). It decelerates the binding of antagonists to these receptors, suggesting it can influence cholinergic neurotransmission, which is vital for learning and memory.[8]

  • Dopaminergic and Serotonergic Systems: The compound has been shown to modulate the release and uptake of dopamine (B1211576) and serotonin, neurotransmitters that play crucial roles in mood, attention, and motivation.[1]

Quantitative Data

Receptor and Enzyme Interactions
TargetActionValueCell/SystemReference(s)
Muscarinic M1 ReceptorAllosteric Modulator (EC₅₀)29.5 µMCHO Cells[8]
Muscarinic M2 ReceptorAllosteric Modulator (EC₅₀)4.1 µMCHO Cells[8]
Muscarinic M3 ReceptorAllosteric Modulator (EC₅₀)9.5 µMCHO Cells[8]
Muscarinic M4 ReceptorAllosteric Modulator (EC₅₀)15.0 µMCHO Cells[8]
Phosphodiesterase 1 (PDE1)Inhibition (IC₅₀)~3 - 10 µM
Pharmacokinetic Parameters (Vinca Alkaloids - General)

Specific pharmacokinetic data for this compound in humans is limited. The following table presents general parameters for related vinca alkaloids, which may provide an estimation.

ParameterValueCompoundSpeciesReference(s)
Oral Bioavailability ~27% - 33%Vinorelbine (B1196246)Human[2][9]
Terminal Half-life (t₁/₂) ~23 - 49 hoursVindesine, VinorelbineHuman[4][10][11]
Volume of Distribution (Vd) Large (~75 L/kg)VinorelbineHuman[4][10]
Clearance (CL) High (~1.26 L/h/kg)VinorelbineHuman[10]
Metabolism Hepatic (CYP3A4)This compound, Vinca AlkaloidsHuman[11][12]
Excretion Primarily biliary, low renalVinca AlkaloidsHuman[9][11]

Experimental Protocols

Measurement of Regional Cerebral Blood Flow (rCBF) by Xenon-133 Clearance

This method is widely used to quantify cerebral blood flow and has been employed in studies investigating the effects of vasoactive compounds like vincamine, the parent compound of this compound.[13][14]

Principle: The inert, lipid-soluble radioactive tracer, Xenon-133 (¹³³Xe), is introduced into the bloodstream (typically via inhalation or intravenous injection). Its rate of washout from different brain regions, monitored by external scintillation detectors, is proportional to the blood flow in those regions.

Detailed Methodology:

  • Subject Preparation: The subject is placed in a supine position in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.

  • Tracer Administration:

    • Inhalation: The subject inhales a mixture of air and ¹³³Xe (typically for 1-2 minutes) through a closed-circuit system.[15][16]

    • Intravenous Injection: A bolus of ¹³³Xe dissolved in saline is injected intravenously.[15]

  • Data Acquisition: A series of scintillation detectors are positioned over the scalp to measure the gamma radiation emitted by the ¹³³Xe as it distributes to and washes out of the brain tissue. The clearance curves are recorded for a period of 10-15 minutes.[6][15][16]

  • Arterial Input Function: The concentration of ¹³³Xe in the arterial blood over time (the input function) is estimated by monitoring the end-tidal ¹³³Xe concentration in the expired air.[16]

  • Data Analysis: The clearance curves are analyzed using a compartmental model (typically a two-compartment model representing gray and white matter) to calculate rCBF in ml/100g/min for each detector region.[15][16]

G cluster_protocol Xenon-133 Clearance Protocol A Subject Preparation B 133Xe Administration (Inhalation or IV) A->B C Data Acquisition (Scintillation Detectors) B->C D Monitor End-Tidal 133Xe (Arterial Input Function) B->D E Data Analysis (Compartmental Modeling) C->E D->E F Calculate rCBF E->F

Experimental workflow for measuring rCBF.
Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This in vitro assay is used to assess the neuroprotective potential of compounds against glutamate-induced neuronal death.

Principle: Primary cortical neurons are exposed to a toxic concentration of glutamate (B1630785). The ability of a test compound (e.g., this compound) to prevent or reduce the subsequent neuronal cell death is quantified.

Detailed Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic rat or mouse brains and cultured in appropriate media until mature (typically 7-14 days in vitro).[17]

  • Treatment:

    • The culture medium is replaced with a salt solution.

    • Cells are pre-incubated with various concentrations of this compound for a specified period.

    • A toxic concentration of glutamate (e.g., 100-300 µM) is added to the cultures (excluding the control group) for a defined duration (e.g., 15-30 minutes).[17][18]

  • Washout and Incubation: The glutamate-containing solution is removed, and the cells are washed and returned to their original culture medium for a further incubation period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using various methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide).

  • Data Analysis: The percentage of cell viability in the this compound-treated groups is compared to the glutamate-only treated group and the control group.

G cluster_protocol Neuroprotection Assay Workflow A Primary Cortical Neuron Culture B Pre-incubation with This compound A->B C Glutamate Exposure B->C D Washout and 24h Incubation C->D E Cell Viability Assessment (MTT/LDH) D->E F Data Analysis E->F

Workflow for assessing neuroprotection.

Signaling Pathways

cAMP/PKA/CREB Signaling Pathway

This compound's inhibition of PDE1 leads to an increase in intracellular cAMP. This activates the cAMP/PKA/CREB signaling cascade, which is crucial for neuronal survival and synaptic plasticity.

G This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits cAMP cAMP PDE1->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription (Neuroprotection, Synaptic Plasticity) CREB->GeneTranscription Promotes

This compound's effect on the cAMP/PKA/CREB pathway.
Integrated Mechanism of Action

The various mechanisms of this compound are interconnected, leading to its overall therapeutic effects.

G cluster_vasodilation Cerebral Vasodilation cluster_neuroprotection Neuroprotection cluster_neurotransmission Neurotransmitter Modulation This compound This compound PDE1 PDE1 Inhibition This compound->PDE1 CaChannels_Vasc Ca²⁺ Channel Inhibition This compound->CaChannels_Vasc Antioxidant Antioxidant Effects This compound->Antioxidant IonChannels_Neur Ion Channel Modulation This compound->IonChannels_Neur Muscarinic Muscarinic Receptor Modulation This compound->Muscarinic DopaSero Dopamine/Serotonin Modulation This compound->DopaSero CBF Increased Cerebral Blood Flow PDE1->CBF CaChannels_Vasc->CBF Cognition Improved Cognitive Function CBF->Cognition GlutamateExcit Reduced Glutamate Excitotoxicity Antioxidant->GlutamateExcit IonChannels_Neur->GlutamateExcit GlutamateExcit->Cognition Muscarinic->Cognition DopaSero->Cognition

Integrated mechanism of action of this compound.

Conclusion

This compound is a promising compound with a well-defined, multi-target mechanism of action that supports its potential use in the treatment of cerebrovascular and cognitive disorders. Its ability to enhance cerebral blood flow, provide neuroprotection, and modulate key neurotransmitter systems makes it a valuable subject for further research and clinical investigation. This guide has summarized the core technical information on this compound, providing a foundation for researchers and drug development professionals in the field.

References

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinburnine, also known as (-)-Eburnamonine or Vincamone, is a vasoactive indole (B1671886) alkaloid derived from the Vinca minor plant.[1][2] It has garnered significant interest for its potential therapeutic applications in cerebrovascular disorders and cognitive impairment.[1][3] Preliminary in-vitro research has begun to elucidate the cellular and molecular mechanisms underpinning its effects. This document provides a technical overview of these foundational studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanisms of Action: In-Vitro Evidence

In-vitro studies have identified several key mechanisms through which this compound exerts its effects, primarily centered on vasodilation, neuroprotection, and modulation of cellular signaling.

Vasodilatory and Cerebrovascular Effects

The primary mechanism attributed to this compound is its vasodilatory property, which is believed to enhance cerebral blood flow.[1] In-vitro models suggest this is achieved by relaxing the smooth muscles in blood vessel walls.

  • Inhibition of Calcium Ion Influx: The principal mechanism for vasodilation involves the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells.[1] By preventing the entry of Ca²⁺, which is essential for muscle contraction, this compound promotes a state of relaxation, leading to vessel dilation.[1]

  • Modulation of cAMP Levels: There is evidence to suggest that this compound may also influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP further contributes to smooth muscle relaxation by reducing intracellular calcium concentrations.[1]

G cluster_cell Vascular Smooth Muscle Cell This compound This compound CaChannel Ca²⁺ Channel (Vascular Smooth Muscle Cell) This compound->CaChannel Inhibits cAMP ↑ cAMP Levels This compound->cAMP Influences CaInflux Ca²⁺ Influx CaChannel->CaInflux Contraction Muscle Contraction CaInflux->Contraction Vasodilation Vasodilation CaInflux->Vasodilation Reduced Influx Leads to Contraction->Vasodilation Leads to Relaxation cAMP->Contraction Inhibits

Caption: this compound's vasodilatory mechanism of action.

Neuroprotective Properties

This compound demonstrates significant neuroprotective capabilities in various in-vitro models, acting through antioxidant, anti-inflammatory, and anti-apoptotic pathways.

  • Antioxidant Effects: The compound is believed to scavenge free radicals and reduce oxidative stress in neural tissues, a key factor in neuronal damage and neurodegenerative diseases.[1] In studies on its parent compound, vincamine (B1683053), it was shown to protect cells from LPS-induced oxidative stress by decreasing reactive oxygen species (ROS) levels.[4]

  • Anti-inflammatory Action: this compound can modulate inflammatory responses. In models of intracerebral hemorrhage (ICH), it inhibited JAK-STAT activation in microglia and facilitated the transition from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5]

  • Anti-Apoptotic and Antitumor Effects: In melanoma cell lines, this compound induces ROS generation, leading to DNA damage and subsequent activation of the apoptotic cascade.[3] This suggests a selective antitumor activity. It achieves this, in part, by activating the P38/MAPK/ATF3 signaling axis.[3]

G cluster_cell Melanoma Cell This compound This compound ROS ↑ ROS Generation This compound->ROS P38_MAPK P38/MAPK/ATF3 Signaling Axis This compound->P38_MAPK Activates DNA_Damage DNA Damage ROS->DNA_Damage IL24 IL-24 Secretion P38_MAPK->IL24 Apoptosis Apoptotic Cascade Activation DNA_Damage->Apoptosis

Caption: this compound's anti-tumor signaling pathway in melanoma cells.

Modulation of Receptors and Transporters

This compound interacts with several cellular receptors and transporters.

  • Muscarinic Receptors: It acts as an allosteric modulator of muscarinic M1-M4 receptors, decelerating the binding of agonists.[6]

  • Efflux Transporters: Studies indicate that this compound has minimal interaction with the drug efflux transporters P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp), which is consistent with its ability to cross the blood-brain barrier.[7]

  • Neurotransmitter Balance: While more research is needed, it is thought that this compound may modulate the levels of dopamine (B1211576) and serotonin, thereby influencing mood and cognition.[1]

Effects on Blood Rheology

In-vitro studies on aged blood samples show that this compound can protect against the impairment of blood haemorheology. It induces a slight improvement in blood viscosity and filterability and reduces the impairment of these parameters after four hours of incubation compared to controls.[8] It also promotes erythrocyte glycolysis and increases ATP content, which improves erythrocyte deformability and tissue oxygen delivery.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in-vitro studies of this compound.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor Subtype Cell Line EC₅₀ (μM) Reference
M1 CHO 29.5 [6]
M2 CHO 4.1 [6]
M3 CHO 9.5 [6]
M4 CHO 15.0 [6]

Data derived from experiments measuring the deceleration of [³H]N-methylscopolamine binding.

Table 2: Metabolic and Transporter Interaction Data

Parameter Method Concentration(s) Result Reference
Intrinsic Clearance Rat Liver Microsomes Not Specified Significantly less than vincamine and vinpocetine (B1683063) [7]
ATPase Activity (Pgp) Spectrophotometry 4, 20, 100 µM Minimal Stimulation [7]

| ATPase Activity (Bcrp) | Spectrophotometry | 4, 20, 100 µM | Minimal Stimulation |[7] |

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments used to characterize this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO, Microglia, Neurons) Treatment Incubate cells with This compound +/- Stimulus (e.g., LPS, Hemin) Cell_Culture->Treatment Vin_Prep This compound Preparation (Stock in DMSO, Dilute in media) Vin_Prep->Treatment MTT Viability/Proliferation (MTT Assay) Treatment->MTT Binding Receptor Binding (Radioligand Assay) Treatment->Binding WB Protein Expression (Western Blot) Treatment->WB PCR Gene Expression (RT-PCR) Treatment->PCR Analysis Data Analysis (e.g., IC₅₀/EC₅₀ Calculation, Statistical Tests) MTT->Analysis Binding->Analysis WB->Analysis PCR->Analysis

Caption: A generalized workflow for in-vitro experiments with this compound.

Muscarinic Receptor Binding Assay

This protocol is designed to determine the allosteric modulatory effects of this compound on muscarinic receptors.[6]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, or M4) are cultured under standard conditions.

  • Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Binding Assay: Membranes are incubated in a buffer solution containing a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.

  • Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The rate of radioligand dissociation is measured, and the concentration of this compound that produces a half-maximal effect (EC₅₀) on this rate is calculated.

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[7]

  • Incubation: this compound is incubated with rat liver microsomes in the presence of a NADPH-generating system to initiate metabolic reactions.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a solvent like acetonitrile.

  • Quantification: The remaining concentration of this compound at each time point is quantified using a sensitive analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).[7]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Transporter ATPase Activity Assay

This protocol assesses whether this compound interacts with and stimulates the ATPase activity of efflux transporters like Pgp and Bcrp.[7]

  • Membrane Preparation: Membranes isolated from cells overexpressing either Pgp or Bcrp are used as the enzyme source.

  • Assay Reaction: The membranes are incubated with varying concentrations of this compound (e.g., 4, 20, and 100 µM) in a reaction buffer containing ATP.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured spectrophotometrically using a colorimetric reagent (e.g., malachite green).

  • Data Analysis: The rate of phosphate generation in the presence of this compound is compared to a basal (no drug) and a positive control (known transporter substrate) to determine the degree of ATPase stimulation.

In-Vitro Microglial Activation Model

This protocol is used to study the anti-inflammatory effects of this compound on microglia, the resident immune cells of the brain.[5]

  • Cell Culture: A microglial cell line (e.g., BV-2) is cultured.

  • Induction of Inflammation: To model injury (e.g., intracerebral hemorrhage), cells are exposed to an inflammatory stimulus like hemin (B1673052) (50 µM) for 12-24 hours.[5]

  • Treatment: Cells are co-treated or pre-treated with various concentrations of this compound.

  • Analysis of Phenotype: The expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) markers is assessed using methods like RT-PCR or Western blot.

  • Analysis of Downstream Effectors: The expression and activity of downstream molecules, such as matrix metalloproteinases (MMPs), are quantified to assess the functional consequences of this compound treatment.[5]

Conclusion

Preliminary in-vitro studies provide a strong foundation for understanding the therapeutic potential of this compound. The data consistently points to its role as a vasodilator, a modulator of muscarinic receptors, and a potent neuroprotective agent with antioxidant and anti-inflammatory properties. Its favorable interaction profile with key drug efflux transporters further supports its potential for treating central nervous system disorders. While these findings are promising, further research is required to fully delineate the complex signaling cascades, identify additional molecular targets, and translate these in-vitro observations into clinically relevant outcomes.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Vinburnine in pharmaceutical dosage forms. The method is designed to be specific, accurate, and precise, ensuring reliable determination of this compound and its separation from potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound is a vinca (B1221190) alkaloid recognized for its vasodilatory properties, particularly in enhancing cerebral circulation.[1] As a cyclic amide, this compound is susceptible to hydrolytic degradation, which necessitates a stability-indicating analytical method to ensure the quality and efficacy of its pharmaceutical formulations.[1] This application note presents a comprehensive HPLC method, developed and validated based on established principles for similar alkaloid compounds, providing a reliable tool for the quality control and stability assessment of this compound.

Experimental

Instrumentation

A liquid chromatography system equipped with a UV detector, autosampler, and a data acquisition system was used for this analysis.

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium acetate (B1210297) (analytical grade)

  • Ammonium carbonate (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

Chromatographic Conditions

Based on the analysis of structurally related vinca alkaloids, the following chromatographic conditions are proposed for the analysis of this compound.

ParameterRecommended Conditions
Stationary Phase RP-C8, 5 µm, 220 x 4.6 mm
Mobile Phase Acetonitrile and 0.05 M Sodium Acetate (pH 4.0) (30:70, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 270 nm[2]
Run Time 10 minutes

Protocols

Preparation of Standard Solutions

Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Preparation of Sample Solutions (from Capsules)
  • Accurately weigh the contents of 20 this compound capsules and determine the average weight.

  • Weigh a quantity of the powdered capsule contents equivalent to 40 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2]

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The analytical method should be validated according to ICH guidelines. The following parameters are recommended for validation:

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections < 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate Precision) %RSD ≤ 2.0%
Specificity/Stability-Indicating No interference from excipients or degradation products at the retention time of this compound. Peak purity of this compound should be demonstrated under stress conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard. This compound is known to be sensitive to degradation with NaOH, forming a carboxylic acid derivative.[1]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Data Presentation

System Suitability Results
ParameterResultAcceptance Criteria
Retention Time (min) ~7.0Consistent
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 3000> 2000
%RSD of Peak Area (n=6) 0.8%< 2.0%
Method Validation Summary
ParameterResult
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD) < 1.5%
LOD (µg/mL) ~0.03[2]
LOQ (µg/mL) ~0.1[2]

Visualizations

Vinburnine_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation (this compound Reference) HPLC_System HPLC System (RP-C8 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (from Capsules) Sample_Prep->HPLC_System Data_Acq Data Acquisition (UV at 270 nm) HPLC_System->Data_Acq Elution Chrom_Cond Chromatographic Conditions (ACN:Acetate Buffer) Chrom_Cond->HPLC_System Quant Quantification (Peak Area) Data_Acq->Quant Validation Validation as per ICH (Linearity, Accuracy, Precision) Quant->Validation Forced_Deg Forced Degradation Study (Stability Indicating) Validation->Forced_Deg

Caption: Experimental workflow for this compound HPLC analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound in pharmaceutical formulations. The method is stability-indicating, allowing for the accurate analysis of this compound in the presence of its degradation products. This application note serves as a comprehensive guide for the implementation of this method in a quality control setting.

References

Application Notes and Protocols for the Spectrophotometric Determination of Vinburnine in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various spectrophotometric methods for the quantitative determination of Vinburnine in pharmaceutical preparations. The protocols are designed to be a valuable resource for quality control, stability studies, and formulation development.

Introduction

This compound is a vinca (B1221190) alkaloid derivative used as a cerebral vasodilator. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this compound. Spectrophotometry offers a simple, cost-effective, and rapid alternative to chromatographic techniques for the routine analysis of this active pharmaceutical ingredient (API).

This document outlines several spectrophotometric methods, including direct UV spectrophotometry, dual-wavelength spectrophotometry, derivative spectrophotometry, and advanced absorbance subtraction methods. Additionally, the potential application of charge-transfer complexation for the determination of this compound is discussed.

General Instrumentation and Reagents
  • Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm quartz cuvettes.

  • Reagents and Solvents: All reagents and solvents should be of analytical or HPLC grade. Methanol (B129727) is a commonly used solvent for this compound.

Method 1: Direct UV Spectrophotometry

This is the simplest method, suitable for the determination of this compound in the absence of interfering substances.

Experimental Protocol
  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1-30 µg/mL.[1][2]

  • Sample Preparation:

    • For Capsules: Accurately weigh the contents of 20 capsules and calculate the average weight. Take a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with methanol to obtain a final concentration within the Beer-Lambert law range.

  • Spectrophotometric Measurement:

    • Scan the working standard solutions from 400 nm to 200 nm against methanol as a blank to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Data Presentation
ParameterValue
Linearity Range1-30 µg/mL[1][2]
Regression EquationY = mX + C
Correlation Coefficient (r²)> 0.999

Method 2: Dual Wavelength Spectrophotometry (DWM)

This method is suitable for the determination of this compound in the presence of its degradation product, 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid (DEG), without prior separation.[1][2]

Experimental Protocol
  • Principle: The absorbance difference between two wavelengths is directly proportional to the concentration of the component of interest, while being zero for the interfering component.

  • Wavelength Selection:

    • Scan the zero-order absorption spectra of this compound and its degradation product (DEG) in methanol.

    • Select two wavelengths, λ1 and λ2, where the absorbance of DEG is the same, but this compound shows a significant difference in absorbance.

    • Similarly, select two other wavelengths, λ3 and λ4, where the absorbance of this compound is the same, but DEG shows a significant difference.

  • Procedure:

    • Prepare standard solutions of this compound and DEG, and the sample solution as described in Method 1.

    • Measure the absorbance of the sample solution at the selected wavelength pairs.

    • Calculate the concentration of this compound and DEG using the following equations:

      • Cthis compound = (Aλ2 - Aλ1) / (α2 - α1)

      • CDEG = (Aλ4 - Aλ3) / (β4 - β3)

      • Where A is the absorbance of the mixture, and α and β are the absorptivities of this compound and DEG, respectively.

Data Presentation
AnalyteLinearity Range (µg/mL)
This compound (VNB)1-30[1][2]
Degradation Product (DEG)3-50[1][2]

Method 3: First Derivative Spectrophotometry

This method enhances the resolution of overlapping spectra by calculating the first derivative of the absorption spectrum.

Experimental Protocol
  • Principle: In the first derivative spectrum, the absorbance of one component may be zero at the wavelength of maximum or minimum absorbance of the other component (zero-crossing point), allowing for its determination.

  • Procedure:

    • Record the zero-order absorption spectra of the standard and sample solutions.

    • Calculate the first derivative of the spectra.

    • Identify the zero-crossing point of the degradation product in the first derivative spectrum.

    • Measure the derivative amplitude of the sample at this wavelength, which will be proportional to the concentration of this compound.

    • Construct a calibration curve by plotting the derivative amplitude against the concentration of this compound standards.

    • Calculate the concentration of this compound in the sample from the regression equation.

Data Presentation
ParameterValue
Linearity Range1-30 µg/mL[1][2]
Wavelength for MeasurementTo be determined from the zero-crossing point of the degradant's first derivative spectrum

Method 4: Advanced Spectrophotometric Methods

Several advanced spectrophotometric methods have been developed for the simultaneous determination of this compound and its degradation product.[1][2] These methods offer improved selectivity and accuracy.

  • Dual Wavelength Resolution Method (DWRM)

  • Factorized Absorbance Difference Method (FADM)

  • Advanced Absorbance Subtraction Method (AASM)

  • Derivative Amplitude Factor Method (DAFM)

The linearity ranges for this compound and its degradation product for these methods are reported to be 1–30 µg/mL and 3–50 µg/mL, respectively.[1][2] The validation of these methods has been performed according to ICH guidelines, with all results falling within acceptable limits.[1][2]

Method 5: Charge-Transfer Complexation

This method involves the reaction of this compound as an n-electron donor with a π-acceptor to form a colored charge-transfer complex that can be measured spectrophotometrically.

Experimental Protocol (General)
  • Selection of π-Acceptor: Common π-acceptors include chloranilic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine.

  • Solvent Selection: The choice of solvent is critical and can influence the stability and absorption maximum of the complex. Acetonitrile and dichloromethane (B109758) are often used.

  • Procedure:

    • Prepare solutions of this compound and the selected π-acceptor in the chosen solvent.

    • Mix aliquots of the this compound and π-acceptor solutions.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Measure the absorbance of the resulting colored complex at its λmax against a reagent blank.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

Data Presentation
ParameterValue
π-Acceptore.g., Chloranilic acid, DDQ
Solvente.g., Acetonitrile
λmax of ComplexTo be determined experimentally
Linearity RangeTo be determined experimentally

Validation of Analytical Methods

All the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Parameters (Reported for Advanced Methods)
ParameterThis compound (VNB)Degradation Product (DEG)
Linearity Range (µg/mL)1-30[1][2]3-50[1][2]
Accuracy (Recovery %) Within acceptable ICH limitsWithin acceptable ICH limits
Precision (RSD %) Within acceptable ICH limitsWithin acceptable ICH limits
LOD (µg/mL) To be determined for each specific methodTo be determined for each specific method
LOQ (µg/mL) To be determined for each specific methodTo be determined for each specific method

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing sample Pharmaceutical Formulation (e.g., Capsules) dissolution Dissolution in Methanol & Sonication sample->dissolution standard This compound Reference Standard standard->dissolution filtration Filtration (0.45 µm) dissolution->filtration dilution Serial Dilutions dissolution->dilution filtration->dilution measurement Absorbance Measurement at λmax dilution->measurement calibration Calibration Curve Construction measurement->calibration calculation Concentration Calculation calibration->calculation

Caption: Experimental workflow for direct UV spectrophotometric analysis of this compound.

G donor This compound (n-electron donor) complex Colored Charge-Transfer Complex donor->complex acceptor π-Acceptor (e.g., DDQ) acceptor->complex measurement Spectrophotometric Measurement at λmax complex->measurement

Caption: Signaling pathway for charge-transfer complex formation.

G method_selection Method Selection Direct UV Dual Wavelength Derivative Charge-Transfer validation Method Validation (ICH) Linearity Accuracy Precision Specificity LOD/LOQ Robustness method_selection->validation application Application Quality Control Stability Studies Formulation Analysis validation->application

Caption: Logical relationship for method development and application.

References

Application Notes and Protocols for Vinburnine Dissolution in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a semi-synthetic derivative of the vinca (B1221190) alkaloid vincamine, is recognized for its vasodilatory and neuroprotective properties.[1] It is primarily investigated for its potential in treating cerebrovascular disorders and cognitive deficits.[1] Effective in-vivo studies are crucial to further elucidate its therapeutic potential and mechanism of action. A well-defined dissolution protocol is fundamental to ensure accurate and reproducible dosing, which is critical for the validity of preclinical research.

This document provides detailed application notes and standardized protocols for the dissolution of this compound for use in in-vivo animal studies. It includes information on the physicochemical properties of this compound, recommended dissolution methods, and administration protocols for oral gavage and intraperitoneal injection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for developing an appropriate formulation strategy. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O[PubChem]
Molecular Weight 294.4 g/mol [PubChem]
logP (Octanol-Water) 3.3[DrugBank]
pKa (Strongest Basic) 7.55[DrugBank]
Water Solubility 0.175 mg/mL (Predicted)[DrugBank]
Appearance Crystalline solid

Recommended Dissolution Protocols for In-Vivo Studies

This compound is poorly soluble in water, necessitating the use of co-solvents and excipients to achieve concentrations suitable for in-vivo administration. The following are established protocols for the dissolution of this compound.

Note: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a minimal duration at 2-8°C, protected from light, and the stability of the formulation should be validated. This compound is susceptible to hydrolytic degradation, particularly in alkaline conditions.[1]

Table of Dissolution Protocols
ProtocolVehicle CompositionAchievable ConcentrationNotes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mLSuitable for both intraperitoneal and oral administration. Ensure thorough mixing at each step.
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.83 mg/mLSBE-β-CD can enhance solubility and potentially reduce vehicle-related toxicity.
3 10% DMSO, 90% Corn Oil≥ 0.83 mg/mLSuitable for oral gavage. May provide a slower absorption profile. Requires careful handling to maintain a uniform suspension.

Experimental Protocols

Preparation of this compound Solution (Protocol 1)

This protocol describes the preparation of a this compound solution using a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile tube.

  • Add DMSO to the tube to dissolve the this compound. Vortex thoroughly until the powder is completely dissolved.

  • Add PEG300 to the solution and vortex until the mixture is homogeneous.

  • Add Tween-80 to the mixture and vortex until a clear, homogeneous solution is formed.

  • Finally, add sterile saline to the desired final volume and vortex thoroughly.

  • Visually inspect the solution for any precipitation before administration. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

Administration Protocols

The choice of administration route depends on the experimental design and objectives. Oral gavage and intraperitoneal injection are common routes for rodent studies.

Materials:

  • Prepared this compound solution/suspension

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to accurately calculate the required dose volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.

  • Properly restrain the animal to ensure its safety and prevent injury.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Once the needle is correctly placed, slowly administer the this compound formulation.

  • Carefully remove the gavage needle.

  • Monitor the animal for a short period after administration to ensure there are no adverse effects.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile needle (e.g., 25-27 gauge for mice)

  • Sterile syringe

  • Animal scale

Procedure:

  • Weigh the animal to calculate the correct dosage volume. The recommended maximum IP injection volume for mice is 10 mL/kg.

  • Properly restrain the animal, exposing the lower abdominal quadrants.

  • Insert the sterile needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper needle placement.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any signs of distress.

Visualization of Workflows and Pathways

Experimental Workflow for In-Vivo Study

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_analysis Data Collection & Analysis weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline weigh_animal Weigh Animal add_saline->weigh_animal calculate_dose Calculate Dose weigh_animal->calculate_dose oral_gavage Oral Gavage calculate_dose->oral_gavage Oral Route ip_injection IP Injection calculate_dose->ip_injection IP Route behavioral Behavioral Assays oral_gavage->behavioral tissue Tissue Collection oral_gavage->tissue pk_pd PK/PD Analysis ip_injection->pk_pd ip_injection->tissue analysis Data Analysis behavioral->analysis pk_pd->analysis tissue->analysis

Caption: Experimental workflow for this compound in-vivo studies.

Simplified Signaling Pathway for this compound's Neuroprotective Effect

signaling_pathway cluster_membrane Cellular Stress cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events & Cellular Response This compound This compound p38_mapk p38 MAPK This compound->p38_mapk activates stress Oxidative Stress / Ischemia stress->p38_mapk induces atf3 ATF3 p38_mapk->atf3 activates il24 IL-24 Secretion atf3->il24 drives neuroprotection Neuroprotection il24->neuroprotection contributes to

Caption: P38/MAPK/ATF3 pathway in this compound's action.

Dosing Considerations

The appropriate dose of this compound will vary depending on the animal model, the indication being studied, and the route of administration. A study on learning and memory impairment in mice found a dose-related effect up to 20 mg/kg, which was the peak effective dose after intraperitoneal administration. For other applications, such as anti-cancer studies, the effective dose may differ and should be determined through dose-response studies. It is recommended to consult the relevant literature for the specific disease model being investigated to establish an appropriate dosing range.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the dissolution and administration of this compound in in-vivo research. Adherence to these standardized procedures will help ensure the reliability and reproducibility of experimental results, ultimately contributing to a better understanding of the therapeutic potential of this compound. Researchers should always perform pilot studies to determine the optimal formulation and dosage for their specific experimental conditions.

References

Application Notes and Protocols: Vinburnine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of vinburnine administration in various rodent models, summarizing quantitative data and detailing experimental protocols. This compound, an alkaloid derived from the periwinkle plant, is recognized for its vasodilatory and neuroprotective properties, making it a subject of interest in cerebrovascular and cognitive disorder research.[1] This document aims to equip researchers with the necessary information to design and execute preclinical studies involving this compound.

Quantitative Data Summary

The following tables summarize the administration parameters and outcomes of this compound and the closely related compound vinpocetine (B1683063) in different rodent models.

Table 1: this compound in Learning and Memory Impairment Models

Rodent SpeciesExperimental ModelThis compound Dose & RouteKey Outcomes
MiceScopolamine-induced amnesiaUp to 20 mg/kg, IPReduced the disruptive effect of scopolamine (B1681570) on the retention of passive avoidance behavior.[2]
MicePentylenetetrazol-induced seizuresUp to 20 mg/kg, IPAttenuated the disruptive effect of seizures on the retention of passive avoidance behavior.[2]
RatsHypobaric hypoxiaNot specifiedReduced impairment in the acquisition of active avoidance behavior.[2]
RatsScopolamine-induced amnesiaUp to 20 mg/kg, IPReduced impairment in the acquisition of active avoidance behavior.[2]

Table 2: this compound & Related Compounds in Neuroprotection and Cerebral Insufficiency Models

CompoundRodent SpeciesExperimental ModelDose & RouteKey Outcomes
This compoundGerbils, MiceCerebral insufficiency modelsNot specifiedFound to be inactive in the specific models used in this study.[3]
VinpocetineRatsNMDA-induced entorhinal cortex lesion10 mg/kg, IPAttenuated behavioral deficits, significantly decreased lesion size, and reduced microglia activation.[4][5]
VinpocetineRatsManganese-induced neurotoxicityNot specifiedExerted protective effects against neurotoxicity.[6]

Signaling Pathways and Mechanisms

This compound's therapeutic effects are attributed to a multi-faceted mechanism of action, primarily involving vasodilation, neuroprotection, and neurotransmitter modulation.

  • Vasodilation: The primary mechanism for vasodilation involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to relaxation and improved blood flow, particularly to the brain.[1] this compound may also influence cyclic adenosine (B11128) monophosphate (cAMP) levels, which further aids in smooth muscle relaxation.[1]

  • Neuroprotection: The compound is believed to have antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1]

  • Neurotransmitter Modulation: this compound may impact the metabolism of neurotransmitters.[1] It is suggested that its mechanism could involve stimulating acetylcholine (B1216132) neurotransmission and potentially modulating dopamine (B1211576) and serotonin (B10506) levels.[1][2] Related vinca (B1221190) alkaloids have been shown to influence signaling pathways like NF-κB, MAPK, and Akt, which are involved in inflammation and cell survival.[7]

Vinburnine_Signaling_Pathways cluster_vasodilation Vasodilation cluster_neuro Neuroprotection & Modulation VNB1 This compound Ca_Channel Ca²+ Channels (Vascular Smooth Muscle) VNB1->Ca_Channel Inhibits Influx cAMP ↑ cAMP VNB1->cAMP Influences Relaxation Muscle Relaxation Ca_Channel->Relaxation cAMP->Relaxation CBF ↑ Cerebral Blood Flow Relaxation->CBF VNB2 This compound ROS Reduces Oxidative Stress (Free Radical Scavenging) VNB2->ROS Neurotransmitters Modulates Neurotransmitters (ACh, DA, 5-HT) VNB2->Neurotransmitters Signaling Influences Signaling (NF-κB, MAPK, Akt) VNB2->Signaling Potential Neuron Neuronal Integrity & Function ROS->Neuron Neurotransmitters->Neuron Signaling->Neuron

Caption: Proposed signaling pathways for this compound.

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments involving the administration of this compound or related compounds in rodent models.

Protocol 1: Scopolamine-Induced Amnesia Model in Mice

This protocol is designed to assess the efficacy of this compound in reversing chemically-induced learning and memory deficits.

Methodology:

  • Animal Selection: Use adult male mice, housed under standard laboratory conditions.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to experimentation.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80) to the desired concentration. Scopolamine hydrochloride is dissolved in saline.

  • Treatment Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Scopolamine (e.g., 3 mg/kg, IP)

    • Group 3: this compound (e.g., 5, 10, 20 mg/kg, IP) + Scopolamine (3 mg/kg, IP)

  • Administration:

    • Administer this compound or its vehicle intraperitoneally (IP).

    • After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine or saline (IP).

  • Behavioral Testing (Passive Avoidance Task):

    • Acquisition Trial: 30 minutes after scopolamine injection, place the mouse in the illuminated compartment of a step-through passive avoidance apparatus. When the mouse enters the dark compartment, a mild, brief foot shock is delivered.

    • Retention Trial: 24 hours later, place the mouse back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Scopolamine_Model_Workflow cluster_setup Setup & Dosing (Day 1) cluster_trial1 Acquisition Trial (Day 1) cluster_trial2 Retention Trial (Day 2) cluster_analysis Analysis start Acclimated Mice dosing Administer this compound/Vehicle (IP) start->dosing scopolamine Administer Scopolamine/Saline (IP) (after 30-60 min) dosing->scopolamine wait1 Wait 30 min scopolamine->wait1 acquisition Place mouse in light box Deliver foot shock in dark box wait1->acquisition wait2 Wait 24 hours acquisition->wait2 retention Place mouse in light box Measure latency to enter dark box wait2->retention analysis Compare Step-Through Latencies between groups retention->analysis

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Protocol 2: NMDA-Induced Neurotoxicity Model in Rats

This protocol, adapted from studies using the related compound vinpocetine, evaluates the neuroprotective effects against excitotoxicity.[5]

Methodology:

  • Animal Selection: Use adult male rats (e.g., Wistar or Sprague-Dawley).

  • Surgical Procedure (Stereotaxic Injection):

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Perform bilateral craniotomies over the entorhinal cortex.

    • Inject N-methyl-D-aspartate (NMDA) into the entorhinal cortex to induce excitotoxic lesions. Sham-operated animals receive vehicle injections.

  • Drug Administration:

    • Administer the test compound (e.g., Vinpocetine at 10 mg/kg, IP) or vehicle 60 minutes before the NMDA lesioning.[5]

    • Continue daily IP administrations for a set period post-surgery (e.g., 3 days).[5]

  • Behavioral Assessment:

    • After the treatment period, conduct a battery of behavioral tests to assess cognitive function. These may include:

      • Novel Object Recognition Test: To assess recognition memory.

      • Spontaneous Alternation in a Y-maze: To assess spatial working memory.

      • Morris Water Maze: To assess spatial learning and memory.

  • Histological Analysis:

    • At the end of the behavioral testing, perfuse the animals with a fixative.

    • Collect the brains and prepare sections for analysis.

    • Use immunohistochemistry to quantify the lesion size (e.g., NeuN staining for neurons) and neuroinflammation (e.g., CD11b staining for microglia).[5]

  • Data Analysis: Compare behavioral performance and histological measures between the NMDA-lesioned group, the treatment group, and the sham control group.

NMDA_Model_Workflow start Acclimated Rats pre_treat Pre-treatment: Administer this compound/Vehicle (IP) (60 min before surgery) start->pre_treat surgery Stereotaxic Surgery: Bilateral NMDA or Vehicle injection into Entorhinal Cortex pre_treat->surgery post_treat Post-operative Treatment: Daily this compound/Vehicle (IP) (e.g., 3 days) surgery->post_treat behavior Behavioral Testing: - Novel Object Recognition - Y-Maze - Morris Water Maze post_treat->behavior histology Histological Analysis: - Perfuse and collect brains - Stain for lesion size (NeuN) - Stain for microglia (CD11b) behavior->histology analysis Data Analysis: Compare behavioral and histological outcomes histology->analysis

Caption: Experimental workflow for the NMDA-induced neurotoxicity model.

References

Application Notes and Protocols for Cell Culture Experiments Using Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a vinca (B1221190) alkaloid derived from the leaves of Vinca minor, has demonstrated a range of biological activities, including vasodilation and neuroprotection.[1] Recent studies have highlighted its potential as an anti-cancer agent, particularly in melanoma, where it has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion.[2][3] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Data Presentation

Quantitative Effects of this compound on Melanoma Cells

The following table summarizes the quantitative data on the effects of this compound on various melanoma cell lines. This data has been compiled from in vitro studies investigating the anti-tumor properties of this compound.

Cell LineAssayConcentration (µM)Incubation TimeObserved EffectReference
A375Cell Viability2.524hSignificant decrease in viability[3]
A375Apoptosis2.524hIncreased percentage of apoptotic cells[3]
A375Cell Migration2.524hInhibition of cell migration[3]
A375Cell Invasion2.524hInhibition of cell invasion[3]
SK-MEL-28Cell Viability2.524hSignificant decrease in viability[3]
SK-MEL-28Apoptosis2.524hIncreased percentage of apoptotic cells[3]
SK-MEL-5Cell Viability524hSignificant decrease in viability[3]
SK-MEL-5Apoptosis524hIncreased percentage of apoptotic cells[3]
B16F10 (murine)Tumor Growth (in vivo)10-20 mg/kg-Significant inhibition of tumor growth[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Target cancer cell lines (e.g., A375, SK-MEL-28)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Target cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound stock solution

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal Violet staining solution

Procedure:

For Migration Assay:

  • Pre-hydrate the Transwell inserts with serum-free medium for at least 30 minutes at 37°C.

  • Seed 5 x 10⁴ cells in 200 µL of serum-free medium containing the desired concentration of this compound into the upper chamber of the Transwell insert.

  • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the migrated cells in several random fields under a microscope.

For Invasion Assay:

  • Thaw Matrigel on ice overnight.

  • Dilute Matrigel with cold serum-free medium (typically a 1:3 to 1:8 dilution, optimize for your cell line).

  • Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.

  • Follow steps 2-9 of the Migration Assay protocol.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis in Melanoma Cells via the P38/MAPK/ATF3 Signaling Pathway

This compound has been shown to induce apoptosis in melanoma cells by activating the p38 MAPK signaling pathway, which in turn upregulates the expression of Activating Transcription Factor 3 (ATF3). ATF3 then promotes the expression of pro-apoptotic genes.

Vinburnine_P38_MAPK_ATF3_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p38_MAPK p38 MAPK (Phosphorylation) ROS->p38_MAPK ATF3 ATF3 (Upregulation) p38_MAPK->ATF3 Apoptosis Apoptosis ATF3->Apoptosis

Caption: this compound-induced p38/MAPK/ATF3 signaling pathway in melanoma cells.

General Experimental Workflow for Investigating this compound's Anti-Cancer Effects

The following diagram illustrates a typical workflow for studying the in vitro anti-cancer effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (e.g., A375, SK-MEL-28) Viability 3. Cell Viability (MTT Assay) Cell_Culture->Viability Apoptosis 4. Apoptosis (Annexin V/PI Staining) Cell_Culture->Apoptosis Migration 5. Migration/Invasion (Transwell Assay) Cell_Culture->Migration Vinburnine_Prep 2. This compound Stock Preparation (in DMSO) Vinburnine_Prep->Viability Vinburnine_Prep->Apoptosis Vinburnine_Prep->Migration Data_Analysis 6. Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Pathway_Analysis 7. Signaling Pathway (Western Blot for p38/ATF3) Data_Analysis->Pathway_Analysis Conclusion 8. Conclusion on This compound's Efficacy Pathway_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Concluding Remarks

The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the cellular effects of this compound. The methodologies are standardized and can be adapted to various cell lines and research questions. Further investigation into the broader anti-cancer spectrum of this compound, its effects on other signaling pathways, and its potential for combination therapies is warranted to fully elucidate its therapeutic value. It is also important to note that while the CXCR2-JAK-STAT pathway has been implicated in the effects of a similar compound, "Vinorine", its direct role in this compound's mechanism of action requires further dedicated research.[4] Similarly, while this compound is known for its neuroprotective properties, detailed in vitro protocols to specifically assess this aspect are not as readily available and represent an area for future investigation.

References

Application Notes and Protocols: Measuring the Effect of Vinburnine on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, also known as eburnamonine, is a vinca (B1221190) alkaloid derivative recognized for its vasodilatory properties, which may enhance cerebral blood flow (CBF).[1][2] This document provides detailed application notes and experimental protocols for measuring the effects of this compound on cerebral hemodynamics. The methodologies described are essential for preclinical and clinical research aimed at evaluating the therapeutic potential of this compound in conditions associated with cerebrovascular insufficiency.

Mechanism of Action

This compound primarily acts as a cerebral vasodilator, increasing blood flow to the brain by relaxing the smooth muscles in the walls of blood vessels.[1][3] This effect is believed to be mediated through the inhibition of phosphodiesterase type 1 (PDE1) and a reduction in the influx of calcium ions into vascular smooth muscle cells.[3] By inhibiting PDE1, this compound may increase the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule that promotes vasodilation. The reduction of intracellular calcium further contributes to the relaxation of vascular smooth muscle.[3]

Data Presentation: Quantitative Effects of this compound and Related Compounds on Cerebral Blood Flow

The following tables summarize the quantitative effects of this compound (eburnamonine) and its close analogue, vinpocetine, on cerebral blood flow and related parameters.

Table 1: Effect of this compound (l-Eburnamonine) on Cerebral and Systemic Hemodynamics in Anesthetized Dogs [4]

ParameterDosageChange from Baseline
Vertebral Blood Flow2 mg/kg i.v.Increased
Carotid Blood Flow2 mg/kg i.v.Increased
Femoral Blood Flow2 mg/kg i.v.Increased
Vertebral Vascular Resistance2 mg/kg i.v.Decreased
Carotid Vascular Resistance2 mg/kg i.v.Decreased
Femoral Vascular Resistance2 mg/kg i.v.Decreased
Aortic Blood Flow2 mg/kg i.v.Increased
Systolic Ejection Volume2 mg/kg i.v.Increased
Cerebral O2 Consumption (CMRO2)2 mg/kg i.v.Increased
Cerebral Glucose Consumption (CMRG)2 mg/kg i.v.Increased
O2 Extraction Coefficient2 mg/kg i.v.Increased
O2 Supply2 mg/kg i.v.Increased

Table 2: Comparative Effects of Vinpocetine on Regional Cerebral Blood Flow (rCBF) in Chronic Ischemic Stroke Patients (PET Study) [5]

Brain RegionTreatmentMean Change in rCBF
Thalamus14-day IV Vinpocetine+36%
Caudate Nucleus14-day IV Vinpocetine+37%
Global CBF14-day IV VinpocetineIncreased
Global CBFPlacebo InfusionIncreased (less accentuated)

Experimental Protocols

Detailed methodologies for key experiments to measure the effect of this compound on cerebral blood flow are provided below.

Protocol 1: Measurement of Cerebral Blood Flow Velocity using Transcranial Doppler (TCD) Sonography

Objective: To non-invasively measure blood flow velocity in the major cerebral arteries before and after administration of this compound.

Materials:

  • Transcranial Doppler ultrasound system with a 2 MHz pulsed-wave Doppler probe[6]

  • Acoustic coupling gel

  • Headset for probe fixation (optional)

  • Data acquisition and analysis software

Procedure:

  • Patient Preparation: The subject should be in a resting, supine position in a quiet room to establish baseline measurements. Explain the procedure to the subject to ensure cooperation and minimize movement.

  • Identification of Acoustic Windows:

    • Transtemporal Window: Locate the area superior to the zygomatic arch and anterior to the tragus of the ear. This window is used to insonate the middle cerebral artery (MCA), anterior cerebral artery (ACA), and posterior cerebral artery (PCA).[7]

    • Transorbital Window: With the subject's eye closed, place the probe gently on the eyelid. This window provides access to the ophthalmic artery and the carotid siphon.[7]

    • Suboccipital Window: Position the probe between the foramen magnum (B12768669) and the first cervical vertebra to access the vertebral and basilar arteries.

  • Baseline Measurement:

    • Apply coupling gel to the probe.

    • Using the transtemporal window, identify the MCA at a depth of 45-65 mm.[7] The flow direction should be towards the probe.

    • Record the peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV) for at least 30 cardiac cycles to obtain a stable baseline. The MFV can be calculated as: MFV = (PSV + 2 * EDV) / 3.[7]

    • Repeat measurements for other accessible arteries (e.g., ACA, PCA).

  • This compound Administration: Administer this compound according to the study design (e.g., intravenous infusion or oral administration).

  • Post-Administration Measurement: At predetermined time points following this compound administration, repeat the TCD measurements as described in step 3.

  • Data Analysis: Compare the MFV, PSV, and EDV values before and after this compound administration to determine the percentage change in cerebral blood flow velocity.

Protocol 2: Measurement of Regional Cerebral Blood Flow (rCBF) using Single Photon Emission Computed Tomography (SPECT)

Objective: To visualize and quantify regional cerebral blood flow changes in response to this compound.

Materials:

  • SPECT scanner

  • Radiopharmaceutical (e.g., 99mTc-HMPAO or 99mTc-ECD)[8]

  • Intravenous line setup

  • Quiet, dimly lit room for injection[8]

  • Image processing and analysis software

Procedure:

  • Patient Preparation: The patient should avoid caffeine (B1668208) and other substances known to affect CBF prior to the study.[9] An intravenous line is placed at least 10 minutes before the radiotracer injection.[9] The patient should be in a comfortable, resting state in a quiet, dimly lit room with eyes open.[8][9]

  • Baseline SPECT Scan (Optional but Recommended):

    • Inject a baseline dose of the radiopharmaceutical.

    • Wait for the appropriate uptake period (e.g., 20-90 minutes depending on the tracer).[9]

    • Acquire SPECT images of the brain.

  • This compound Administration: Administer this compound as per the study protocol.

  • Post-Vinburnine SPECT Scan:

    • At the desired time point after this compound administration, inject the radiopharmaceutical.

    • Maintain the same controlled environment during the uptake period.

    • Acquire the post-treatment SPECT images.

  • Image Acquisition:

    • Position the patient's head securely in the scanner's head holder to minimize motion.

    • Use a high-resolution collimator.

    • Acquire data in a 128x128 matrix over 360 degrees.[10]

  • Data Analysis:

    • Reconstruct the raw data to generate transverse, sagittal, and coronal brain slices.

    • Use specialized software to perform region of interest (ROI) analysis to quantify rCBF in different brain areas.

    • Compare the rCBF values (in ml/100g/min) between the baseline and post-vinburnine scans to determine the effect of the drug.

Protocol 3: Measurement of Cerebral Blood Flow using the Xenon-133 (133Xe) Inhalation Method

Objective: To measure regional cerebral blood flow based on the clearance of an inhaled inert radioactive gas.

Materials:

  • Xenon-133 gas delivery system (rebreathing apparatus)[11]

  • Set of external scintillation detectors placed over the scalp

  • Data acquisition system to record clearance curves

  • Software for compartmental analysis of clearance data

Procedure:

  • Subject Preparation: The subject lies comfortably in a supine position with the head stabilized. The scintillation detectors are positioned over specific regions of the scalp.

  • Baseline Measurement:

    • The subject breathes a mixture of air and 133Xe (typically for 1-2 minutes).[11]

    • After the inhalation period, the subject breathes room air, and the clearance of 133Xe from the brain tissue is monitored by the detectors for approximately 10-15 minutes.

    • The clearance curves are recorded for each detector.

  • This compound Administration: Administer this compound according to the study protocol.

  • Post-Administration Measurement: After a suitable interval for the drug to take effect, repeat the 133Xe inhalation and clearance measurement as described in step 2.

  • Data Analysis:

    • The clearance curves are analyzed using a two-compartment model to differentiate between blood flow in gray matter (fast clearance) and white matter (slow clearance).

    • Calculate the regional cerebral blood flow (rCBF) for each detector location before and after this compound administration.

    • Compare the rCBF values to assess the drug's effect.

Visualization of Pathways and Workflows

Vinburnine_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell PDE1 Phosphodiesterase 1 (PDE1) cGMP cGMP PDE1->cGMP Degrades Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC Activated by NO sGC->cGMP Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Stimulates This compound This compound This compound->PDE1 Inhibits This compound->Ca_channel Inhibits

Caption: this compound's vasodilatory signaling pathway.

Experimental_Workflow cluster_protocol Experimental Protocol for Measuring this compound's Effect on CBF start Subject Recruitment & Informed Consent baseline Baseline CBF Measurement (TCD, SPECT, or 133Xe) start->baseline drug_admin This compound or Placebo Administration baseline->drug_admin post_drug Post-administration CBF Measurement drug_admin->post_drug data_analysis Data Analysis (Comparison of Pre- vs. Post-) post_drug->data_analysis conclusion Conclusion on this compound's Effect on CBF data_analysis->conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols: In-Vitro Models for the Assessment of Vinburnine's Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinburnine, a derivative of the Vinca minor alkaloid vincamine, is utilized in the management of cerebrovascular disorders.[1] Its therapeutic potential is linked to several mechanisms, including vasodilation, enhancement of cerebral blood flow, and neuroprotective effects.[2] The neuroprotective properties are thought to arise from its antioxidant capabilities and its ability to modulate neurotransmitter systems.[2][3] Establishing robust in-vitro models is a critical first step in quantifying the neuroprotective efficacy of compounds like this compound and elucidating their mechanisms of action.

This document provides detailed protocols for two common in-vitro models to assess neuroprotection: Glutamate-Induced Excitotoxicity and Hydrogen Peroxide-Induced Oxidative Stress . These models simulate key pathological processes involved in neurodegenerative diseases and ischemic events, such as stroke.[4][5]

Application Note 1: Glutamate-Induced Excitotoxicity Model

Principle: Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[5][6] Over-activation of these receptors causes a massive influx of calcium ions (Ca²⁺), triggering downstream deleterious cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[7] This model is highly relevant for screening compounds that may offer protection by blocking glutamate receptors, modulating ion channels, or interfering with downstream cell death pathways. Vinpocetine (B1683063), a closely related compound to this compound, has demonstrated protective effects against glutamate-induced cytotoxicity.[8]

Experimental Workflow: Glutamate Excitotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis Seed Seed Primary Cortical Neurons or SH-SY5Y cells in 96-well plates Culture Culture for 24h (or until desired confluency) Seed->Culture PreTreat Pre-treat with various concentrations of this compound Culture->PreTreat Incubate1 Incubate for 1-2 hours PreTreat->Incubate1 Induce Induce excitotoxicity with Glutamate (e.g., 100 µM) Incubate1->Induce Incubate2 Incubate for 24 hours Induce->Incubate2 Viability Assess Cell Viability (MTT or LDH Assay) Incubate2->Viability Read Measure Absorbance (Spectrophotometer) Viability->Read Analyze Calculate % Cell Viability vs. Control Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot

Caption: Workflow for assessing this compound's neuroprotection against glutamate.

Protocol: Glutamate-Induced Neurotoxicity in Primary Neuronal Cultures

This protocol is adapted for a 96-well plate format.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Neurobasal medium supplemented with B-27.

  • Poly-D-Lysine coated 96-well plates.

  • This compound stock solution (in DMSO or appropriate solvent).

  • L-glutamic acid solution (e.g., 10 mM stock in sterile water).[9]

  • MTT or LDH assay reagents.

Procedure:

  • Cell Seeding: Seed primary cortical neurons at a density of 1.5 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.[10] Culture the cells until they form a network, typically 7-14 days in vitro (DIV).[5]

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 1 µM to 100 µM). Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest this compound concentration.

  • Incubation: Incubate the plate for 1 to 2 hours at 37°C in a 5% CO₂ incubator.[11]

  • Glutamate Insult: Add a concentrated glutamate solution to each well (except for the "untreated control" wells) to achieve a final neurotoxic concentration (e.g., 25-200 µM).[9] The final volume in each well should be consistent.

    • Control Groups:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with solvent + glutamate.

      • Glutamate Only: Cells with medium + glutamate.

  • Post-Insult Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9][11]

  • Viability Assessment: After incubation, assess cell viability using either the MTT assay or the LDH assay (see detailed protocols below).

Data Presentation
Treatment GroupThis compound (µM)Glutamate (µM)Absorbance (OD 570nm) - MTT Assay% Cell Viability
Untreated Control001.25 ± 0.08100%
Glutamate Only01000.55 ± 0.0544%
Vehicle Control0 (Vehicle)1000.54 ± 0.0643%
Test Group 111000.68 ± 0.0754%
Test Group 2101000.89 ± 0.0971%
Test Group 3501001.10 ± 0.0888%

% Cell Viability is calculated as: [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100.

Signaling Pathway: Glutamate Excitotoxicity

G Glutamate Excess Glutamate NMDA NMDA Receptor Activation Glutamate->NMDA Ca_Influx Massive Ca²⁺ Influx NMDA->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito Apoptosis Apoptotic Pathway Activation Ca_Influx->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Death Neuronal Cell Death ROS->Death Apoptosis->Death This compound This compound This compound->Ca_Influx Inhibits Ca²⁺ Influx? This compound->ROS Scavenges ROS

Caption: Potential intervention points of this compound in the excitotoxicity cascade.

Application Note 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

Principle: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in various neurological disorders.[12] Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in vitro, as it can readily cross cell membranes and generate highly reactive hydroxyl radicals, leading to lipid peroxidation, DNA damage, and apoptosis.[12] This model is ideal for evaluating the direct antioxidant and cytoprotective properties of compounds like this compound.[2][3]

Experimental Workflow: Oxidative Stress Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assessment cluster_analysis Data Analysis Seed Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates Culture Culture for 24h Seed->Culture PreTreat Pre-treat with various concentrations of this compound Culture->PreTreat Incubate1 Incubate for 1-2 hours PreTreat->Incubate1 Induce Induce oxidative stress with H₂O₂ (e.g., 200 µM) Incubate1->Induce Incubate2 Incubate for 4-24 hours Induce->Incubate2 Viability Assess Cell Viability (MTT or LDH Assay) Incubate2->Viability Read Measure Absorbance Viability->Read Analyze Calculate % Cell Viability vs. Control Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot

Caption: Workflow for assessing this compound's protection against oxidative stress.

Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol is adapted for a 96-well plate format.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • DMEM/F12 medium with 10% FBS.

  • 96-well plates.

  • This compound stock solution.

  • Hydrogen peroxide (H₂O₂) 30% solution. A fresh working solution (e.g., 200 µM) should be prepared in serum-free medium just before use.[13]

  • MTT or LDH assay reagents.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1.5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[10]

  • This compound Pre-treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 1 to 2 hours at 37°C.

  • Oxidative Insult: Add H₂O₂ working solution to the wells to a final concentration of approximately 200 µM.[12][13]

  • Post-Insult Incubation: Incubate for 4 to 24 hours at 37°C.[14] The optimal time should be determined empirically.

  • Viability Assessment: Measure cell viability using the MTT or LDH assay.

Data Presentation
Treatment GroupThis compound (µM)H₂O₂ (µM)Absorbance (OD 490nm) - LDH Assay% Cytotoxicity
Spontaneous Release000.21 ± 0.020%
H₂O₂ Only02000.95 ± 0.0878%
Maximum Release00 (Lysis)1.15 ± 0.09100%
Test Group 112000.81 ± 0.0764%
Test Group 2102000.55 ± 0.0636%
Test Group 3502000.32 ± 0.0412%

% Cytotoxicity is calculated as: [(Absorbance of Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Key Experimental Assay Protocols

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan (B1609692), which is then solubilized.[15] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each 100 µL of medium in the 96-well plate.

  • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Leave the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15] A reference wavelength of >650 nm can be used to subtract background.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[16] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[16][17] The amount of color formed is proportional to the number of lysed, non-viable cells.[16]

Procedure:

  • Prepare Controls: On the same plate, designate wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed by adding a lysis buffer (e.g., 1% Triton X-100) for 15-20 minutes before supernatant collection.[18]

  • Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[17]

  • Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[16]

  • Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[17]

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.[17]

References

Application Notes and Protocols for the Preparation of Vinburnine Oral Liquid Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of a stable and effective Vinburnine oral liquid formulation. Due to the absence of a publicly available, standardized formulation, this document outlines a proposed formulation based on the physicochemical properties of this compound and established pharmaceutical principles for oral solutions of poorly water-soluble compounds. Detailed experimental protocols for preparation, quality control, and stability testing are provided to guide researchers in this area.

Introduction

This compound is a vinca (B1221190) alkaloid derived from vincamine (B1683053) and is utilized as a vasodilator, particularly for improving cerebral circulation[1]. The development of an oral liquid dosage form presents a valuable alternative to solid dosage forms, offering advantages such as ease of administration for geriatric and pediatric patients, and the potential for flexible dosing.

The primary challenge in formulating an oral liquid of this compound is its poor aqueous solubility. Furthermore, as a cyclic amide, this compound is susceptible to hydrolytic degradation, particularly in alkaline conditions, which necessitates careful control of the formulation's pH[2][3]. This document details a systematic approach to formulating this compound in a stable oral solution using a co-solvent system.

Physicochemical Properties and Pre-formulation Considerations

A summary of key physicochemical data for this compound is presented in Table 1. Understanding these properties is critical for developing a successful formulation strategy.

PropertyValue / ObservationImplication for Formulation
Chemical Name (3α,16α)-14,15-Dihydroeburnamenin-14-one-
Molecular Formula C₁₉H₂₂N₂O-
Molecular Weight 294.40 g/mol [4]Molarity calculations for formulation and analytical standards.
Appearance White to off-white solid powder[4]Visual inspection of raw material.
Aqueous Solubility Poorly water-solubleA co-solvent system is necessary to achieve the desired concentration.
Solubility in Co-solvents Soluble in systems containing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG 300), and ethanol[3]. Soluble in organic solvents.Propylene glycol, glycerin, and ethanol (B145695) are suitable co-solvents for an oral formulation.
Stability Sensitive to hydrolytic degradation under alkaline (NaOH) conditions, forming 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid (DEG)[2][5].The formulation must be maintained at a neutral or slightly acidic pH to ensure stability. An acidic buffer system is recommended.

Proposed Formulation

Based on the pre-formulation data, a prototype formulation for a this compound oral solution (target concentration: 1 mg/mL) is proposed in Table 2. This formulation utilizes a blend of pharmaceutically acceptable co-solvents to solubilize the drug and a buffering agent to maintain a pH that ensures stability.

ComponentFunctionProposed Concentration (% w/v)
This compoundActive Pharmaceutical Ingredient (API)0.1%
Propylene GlycolCo-solvent / Solubilizer30.0%
GlycerinCo-solvent / Sweetener / Viscosity modifier20.0%
Citric Acid, AnhydrousBuffering Agent (Acidulant)0.5%
Sodium Citrate, DihydrateBuffering Agent (pH adjustment)q.s. to pH 4.5 - 5.5
MethylparabenPreservative0.18%
PropylparabenPreservative0.02%
Sorbitol Solution (70%)Sweetener / Humectant15.0%
Flavoring AgentPalatabilityq.s.
Purified WaterVehicleq.s. to 100%

q.s. = quantum sufficit (as much as is sufficient)

Experimental Protocols

Preparation of this compound Oral Liquid (1000 mL Batch)

This protocol details the manufacturing process for the proposed formulation.

G cluster_prep Phase Preparation cluster_mixing Compounding cluster_final Finalization A 1. Dissolve preservatives: Methylparaben & Propylparaben in heated Propylene Glycol (~60°C). C 3. Dissolve API: Add this compound to the preservative phase (Step 1) and mix until completely dissolved. A->C Cooled to <40°C B 2. Prepare aqueous phase: Dissolve Citric Acid, Sodium Citrate, and Sorbitol Solution in Purified Water. D 4. Combine phases: Slowly add the API phase (Step 3) to the aqueous phase (Step 2) with continuous stirring. B->D C->D E 5. Add remaining excipients: Add Glycerin and Flavoring Agent. Mix until uniform. D->E F 6. Adjust pH: Check pH and adjust to 4.5 - 5.5 with Sodium Citrate solution if necessary. E->F G 7. Make up volume: Add Purified Water to final volume and mix thoroughly. F->G H 8. Filter and Package: Filter through a suitable filter and package into amber glass bottles. G->H

Caption: Manufacturing workflow for this compound oral liquid.

Protocol Steps:

  • Preservative Phase Preparation: In a suitable vessel, heat the Propylene Glycol to approximately 60°C. Add and dissolve the Methylparaben and Propylparaben with stirring. Allow the solution to cool to below 40°C.

  • Aqueous Phase Preparation: In a separate main mixing vessel, add the Sorbitol Solution and approximately 70% of the final volume of Purified Water. Add and dissolve the Citric Acid and Sodium Citrate with stirring.

  • API Dissolution: To the preservative phase from step 1, add the accurately weighed this compound powder. Mix until the API is completely dissolved.

  • Combining Phases: Slowly add the this compound-containing phase from step 3 to the main mixing vessel (step 2) with continuous, gentle agitation to avoid precipitation.

  • Addition of Other Excipients: Add the Glycerin and the flavoring agent to the main vessel and continue mixing until a homogenous solution is obtained.

  • pH Adjustment: Measure the pH of the bulk solution. If necessary, adjust the pH to the target range of 4.5 - 5.5 using a pre-prepared solution of Sodium Citrate.

  • Final Volume Adjustment: Add Purified Water to bring the solution to the final volume and mix thoroughly.

  • Filtration and Packaging: Filter the final solution through a suitable, compatible filter (e.g., 5 µm) to remove any particulate matter. Package the filtered solution into amber glass bottles to protect from light.

Quality Control Testing

The final product should be subjected to a series of quality control tests to ensure it meets the required specifications. The proposed tests and their typical specifications are listed in Table 3.

TestSpecificationMethod
Appearance Clear, colorless to slightly yellowish solution, free from visible particles.Visual Inspection
Identification The retention time of the principal peak in the chromatogram of the sample corresponds to that of the this compound standard.HPLC-UV
pH 4.5 – 5.5Potentiometry (pH meter)
Assay (Content of this compound) 90.0% - 110.0% of the label claim (1 mg/mL).Stability-Indicating HPLC-UV
Content of Preservatives 90.0% - 110.0% of the label claim for Methylparaben and Propylparaben.HPLC-UV
Related Substances Vincaminic Acid (DEG): NMT 1.0%Any other individual impurity: NMT 0.5%Total impurities: NMT 2.0%Stability-Indicating HPLC-UV
Viscosity Report value (for consistency between batches).Viscometer
Microbial Enumeration Tests Total Aerobic Microbial Count (TAMC): ≤ 100 CFU/mLTotal Yeast and Mold Count (TYMC): ≤ 10 CFU/mLUSP <61>
Tests for Specified Microorganisms Absence of Escherichia coli and Salmonella species.USP <62>
Fill Volume Meets USP <1140> requirements.Gravimetric or Volumetric

NMT = Not More Than

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate and quantify this compound in the presence of its degradation products and formulation excipients.

G cluster_prep Sample and Standard Preparation cluster_hplc Chromatographic Analysis cluster_analysis Data Analysis A Prepare Standard Stock Solution: Accurately weigh this compound RS and dissolve in mobile phase. B Prepare Working Standards: Dilute stock solution to create a calibration curve (e.g., 5-50 µg/mL). A->B J Inject standards and sample. B->J C Prepare Sample Solution: Dilute oral liquid formulation with mobile phase to a target concentration within the calibration range. C->J D HPLC System with UV Detector E Column: C18, 5 µm, 4.6 x 250 mm F Mobile Phase: Acetonitrile (B52724):Buffer (e.g., 0.05 M Sodium Acetate (B1210297), pH 4.0) G Flow Rate: 1.0 mL/min H Detection Wavelength: 270 nm I Injection Volume: 20 µL K Generate calibration curve (Peak Area vs. Concentration). J->K L Calculate this compound concentration in the sample from the curve. K->L M Identify and quantify impurities using relative retention times and response factors if necessary. L->M

Caption: Workflow for HPLC analysis of this compound.

Chromatographic Conditions (Example):

  • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile and 0.05 M sodium acetate buffer (pH adjusted to 4.0 with acetic acid) in a suitable ratio (e.g., 30:70 v/v)[6].

  • Flow Rate: 1.0 mL/minute

  • Detection: UV at 270 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Stability Studies

To determine the shelf-life of the this compound oral liquid, a stability study should be conducted according to ICH Q1A(R2) guidelines.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Schedule:

  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months

  • Accelerated: 0, 1, 3, and 6 months

At each time point, the samples should be tested for the parameters listed in Table 4.

Stability TestAcceptance Criteria
AppearanceRemains a clear solution, no significant color change, no precipitation.
pHWithin ± 0.5 units of the initial value and within the 4.5-5.5 range.
Assay (this compound)90.0% - 110.0% of the initial concentration.
Related SubstancesNo significant increase in degradation products. Individual and total impurities should not exceed the limits specified in Table 3.
Preservative Content90.0% - 110.0% of the label claim.
Microbial LimitsMeets specifications at the end of the shelf-life.

The relationship between the stability of this compound and the formulation's pH is critical and can be visualized as follows:

G cluster_ph Formulation pH cluster_stability This compound Stability Alkaline Alkaline pH (>7) Degradation High Rate of Hydrolytic Degradation Alkaline->Degradation Promotes Neutral Neutral pH (~7) Stability Optimal Stability Neutral->Stability Acceptable Stability Acidic Acidic pH (4.5-5.5) Acidic->Stability Ensures

Caption: pH influence on this compound stability in aqueous solution.

By following these application notes and protocols, researchers can systematically develop and evaluate a robust and stable this compound oral liquid formulation suitable for further clinical investigation.

References

Application Notes and Protocols for the Quantification of Vinburnine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a vinca (B1221190) alkaloid, is recognized for its vasodilatory effects and potential applications in addressing cerebral circulatory insufficiency.[1] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic studies, understanding its distribution, and evaluating its efficacy and safety in preclinical and clinical research. This document provides detailed protocols for the quantification of this compound in tissue samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. While specific literature on this compound quantification in tissues is limited, the provided methods are adapted from established protocols for other vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706) in biological matrices.[2][3][4]

Analytical Methodologies

The primary recommended method for the quantification of this compound in complex biological matrices such as tissue is LC-MS/MS. This technique provides the necessary selectivity and sensitivity to measure low concentrations of the analyte.[2][4][5] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for higher concentration ranges or in simpler matrices, but may lack the sensitivity of MS detection for tissue samples.[6][7][8][9]

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue Samples using LC-MS/MS

This protocol is adapted from methodologies used for the quantification of other vinca alkaloids in tissue and plasma.[2][4]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., a deuterated analog of this compound or a structurally similar compound like vinpocetine.

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate

  • Ultrapure water

  • Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether)[4]

2. Equipment

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase HPLC column

3. Sample Preparation: Tissue Homogenization and Extraction

  • Tissue Homogenization:

    • Accurately weigh the frozen tissue sample.

    • Add homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).

    • Homogenize the tissue on ice until a uniform homogenate is obtained.

  • Protein Precipitation and Extraction:

    • To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard.

    • Add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

4. LC-MS/MS Analysis

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (to be determined by direct infusion of the standard)

      • Internal Standard: Precursor ion > Product ion

    • Optimize cone voltage and collision energy for each analyte.

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank tissue homogenate.

  • Process the calibration standards and quality control (QC) samples alongside the unknown tissue samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the tissue samples from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different tissue types based on typical detection limits for similar compounds.

Tissue TypeMethodLower Limit of Quantitation (LLOQ)Linearity Range (µg/g)Recovery (%)Reference
BrainLC-MS/MS0.01 µg/g0.01 - 1 µg/g60%Adapted from[2]
LiverLC-MS/MS0.01 µg/g0.01 - 2 µg/g57%Adapted from[2]
KidneyLC-MS/MS0.01 µg/g0.01 - 2 µg/g--
LungLC-MS/MS0.01 µg/g0.01 - 2 µg/g--
PlasmaHPLC-UV0.1 µg/mL0.1 - 50 µg/mL>97%[6]

Visualizations

Experimental Workflow for this compound Quantification in Tissue

G A Tissue Sample Collection (e.g., Brain, Liver) B Tissue Homogenization (in PBS buffer) A->B C Addition of Internal Standard B->C D Protein Precipitation (Cold Acetonitrile) C->D E Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H I Final Concentration Report (µg/g of tissue) H->I

Caption: Workflow for quantifying this compound in tissue samples.

Signaling Pathway

Currently, a specific, well-defined signaling pathway for this compound is not extensively documented in publicly available literature. Therefore, a diagram for a signaling pathway cannot be provided at this time. Research into its precise molecular mechanisms of action is ongoing.

References

Troubleshooting & Optimization

Technical Support Center: Improving Vinburnine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with Vinburnine solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture media?

A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium.[2][3] The sudden solvent change dramatically reduces this compound's solubility, causing it to fall out of solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most commonly recommended solvent for preparing this compound stock solutions is DMSO.[4][5] It is advisable to use fresh, anhydrous (water-free) DMSO, as it is hygroscopic and any absorbed moisture can reduce the compound's solubility.[6] For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[7]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: Tolerance to DMSO varies between different cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines and does not significantly affect cell viability.[6] It is critical to always include a vehicle control in your experiments (i.e., media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.[6]

Q4: Can I warm the solution to improve solubility?

A4: Yes, warming can help. Using pre-warmed (37°C) cell culture media for your dilutions can help prevent precipitation, as solubility is often temperature-dependent.[3][8] You can also gently warm the high-concentration stock solution to ensure the compound is fully dissolved before making dilutions.

Physicochemical and Solubility Data

The following table summarizes key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₂N₂O[9][10]
Molar Mass 294.4 g/mol [10][11]
Appearance Solid[10][12]
Solubility DMSO: 10 mM stock solutions are common.[4][5]
DMF: 1 mg/ml[10]
Water (Predicted): 0.175 mg/mL (low)[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

  • Problem: A precipitate forms immediately after adding the this compound DMSO stock to the cell culture medium.

  • Cause: This is typically due to the final concentration of this compound exceeding its solubility limit in the aqueous media and rapid solvent exchange.[3]

  • Solutions:

    • Reduce Stock Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 5 mM or 10 mM instead of 50 mM). This reduces the "solvent shock" upon dilution.[2][6]

    • Use Pre-Warmed Media: Always dilute your compound into cell culture media that has been pre-warmed to 37°C.[3]

    • Perform an Intermediate Dilution: Do not add the high-concentration stock directly to your final volume of media. First, perform an intermediate dilution in a smaller volume of warm media, then add this to the final volume.[2][3] (See Protocol 2).

    • Ensure Rapid Mixing: Add the this compound stock (or intermediate dilution) to the media while gently vortexing or swirling the tube/flask to ensure immediate and even distribution.[6]

Issue 2: Delayed Precipitation in the Incubator

  • Problem: The media appears clear initially, but a cloudy or crystalline precipitate forms after several hours or days of incubation.

  • Cause: This can be due to compound instability, interactions with media components, or an increase in concentration from media evaporation.[3][13]

  • Solutions:

    • Check for Media Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, beyond its solubility limit. Ensure your incubator has proper humidification and use plates with low-evaporation lids.[3][13]

    • Assess Interactions with Media Components: this compound may interact with salts or proteins in the media, especially in serum-free conditions. If your experiment allows, a low percentage of serum (e.g., 1-2%) can sometimes help maintain the solubility of hydrophobic compounds.[6]

    • Perform a Solubility Test: Determine the maximum stable concentration of this compound in your specific cell culture medium under your experimental conditions (time, temperature) before conducting your main assay (See Protocol 3).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a desired amount of solid this compound (Molar Mass: 294.4 g/mol ). For example, weigh 2.94 mg to make 1 mL of a 10 mM solution.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile vial.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial at 37°C for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect to confirm there are no solid particles.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[5]

Protocol 2: Recommended Two-Step Dilution for Preparing a Working Solution

This protocol describes the preparation of a 10 µM final concentration of this compound in 10 mL of media, with a final DMSO concentration of 0.1%.

  • Thaw and Pre-warm: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Pre-warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution: In a sterile conical tube, add 99 µL of the pre-warmed media. Add 1 µL of the 10 mM this compound stock to this media. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. Mix immediately by gently flicking the tube.[6]

  • Prepare Final Working Solution: Add the entire 100 µL of the intermediate solution to 9.9 mL of the pre-warmed media. This creates the final 10 µM working solution.

  • Mix and Use: Gently invert the tube or flask to mix. Visually inspect for any signs of precipitation before adding to your cells.

Protocol 3: Simple Visual Solubility Test in Culture Media

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM).

  • Add to Media: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your complete cell culture medium in separate wells. This will create final this compound concentrations of 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, and 2 µM, each with 1% DMSO. Include a DMSO-only control well.

  • Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear for the duration of your experiment is the maximum usable concentration under those conditions.[3]

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (Two-Step Dilution) Solid Solid this compound Stock 10 mM Stock Solution in DMSO Solid->Stock Dissolve & Vortex DMSO Anhydrous DMSO DMSO->Stock Intermediate Step 1: Intermediate Dilution (e.g., 100 µM) Stock->Intermediate Add 1 µL to 99 µL Media (CRITICAL STEP) WarmMedia1 Pre-warmed (37°C) Culture Medium WarmMedia1->Intermediate Final Step 2: Final Working Solution (e.g., 10 µM) Intermediate->Final Add 100 µL to 9.9 mL Media WarmMedia2 Pre-warmed (37°C) Culture Medium (Final Volume) WarmMedia2->Final CellAssay Add to Cell-Based Assay Final->CellAssay Visually Inspect First

Caption: Experimental workflow for preparing this compound working solutions.

G This compound This compound P38 p38 MAPK This compound->P38 Activates ATF3 ATF3 P38->ATF3 Activates IL24 IL-24 Gene Transcription ATF3->IL24 Secretion IL-24 Secretion IL24->Secretion Immune Modulation of Tumor Immune Microenvironment Secretion->Immune

Caption: Simplified this compound-activated P38/MAPK/ATF3 signaling pathway.[14]

References

Vinburnine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of vinburnine and the management of its degradation products. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a vinca (B1221190) alkaloid, is a cyclic amide, making it susceptible to hydrolytic degradation.[1] The primary concern is its instability under basic conditions, which leads to the cleavage of the amide bond.

Q2: What is the main degradation product of this compound?

A2: Under basic conditions (e.g., in the presence of sodium hydroxide), this compound degrades to form a carboxylic acid derivative. This has been identified as 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid.[1]

Q3: How does this compound behave under other stress conditions such as acid, oxidation, heat, and light?

Q4: Are there established analytical methods for detecting and quantifying this compound and its degradation products?

A4: Yes, several stability-indicating methods have been developed. These include spectrophotometric methods, high-performance thin-layer chromatography (HPTLC), and high-performance liquid chromatography (HPLC) techniques that can simultaneously determine this compound and its primary degradation product.[1][2]

Troubleshooting Guides

HPLC Analysis of this compound and Its Degradants

Issue 1: Peak Tailing of this compound

  • Possible Cause: this compound is a basic compound, and secondary interactions with acidic residual silanol (B1196071) groups on the silica-based HPLC column can cause peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the basic this compound molecule.

    • Use an End-Capped Column: Employ a column where residual silanol groups have been chemically deactivated (end-capped).

    • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask residual silanol activity.

Issue 2: Poor Resolution Between this compound and Degradation Products

  • Possible Cause: The chromatographic conditions may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation.

      • Solvent Type: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter the selectivity of the separation.

    • Adjust the Gradient: For gradient elution, a shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Fluctuations in the HPLC system or mobile phase preparation can lead to retention time drift.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections.

    • Verify Mobile Phase Preparation: Inaccurate mobile phase composition is a common cause of retention time variability. Ensure accurate measurement and thorough mixing of mobile phase components.

    • Control Column Temperature: Use a column oven to maintain a constant and consistent temperature, as fluctuations in ambient temperature can affect retention times.

Quantitative Data from Forced Degradation Studies

While specific quantitative data for this compound is limited, the following table summarizes the results from a forced degradation study on the related compound, vincamine, which can be used as an informative proxy.

Stress ConditionParametersDuration (hours)% Recovery of Vincamine[2]Degradation Products (Rf values)[2]
Acid Hydrolysis 0.1 N HCl, reflux231.8%0.23, 0.27, 0.71, 0.84, 0.97
Base Hydrolysis 0.1 N NaOH, reflux28.2%0.14, 0.85, 0.97
Neutral Hydrolysis Water, reflux868.4%0.24, 0.84, 0.96
Oxidative Stress Not specifiedNot specifiedStableNot applicable
Photolytic Stress UV light894.9%0.84, 0.96
Thermal Stress Dry heatNot specified93.1%Not specified

Experimental Protocols

General Protocol for Forced Degradation Study of this compound

This protocol is a general guideline based on ICH recommendations and should be optimized for specific laboratory conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

    • After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

    • After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a thermostatically controlled oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24, 48 hours).

    • Alternatively, heat the stock solution at 60-80°C.

    • After the exposure period, dissolve the solid sample or dilute the solution to a final concentration suitable for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the samples to a final concentration suitable for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Assess the percentage of degradation and identify any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome API This compound API Sol This compound in Solution API->Sol Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Sol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Sol->Base Oxid Oxidation (e.g., 3% H2O2, RT) Sol->Oxid Therm Thermal (e.g., 70°C, solid/solution) Sol->Therm Photo Photolytic (ICH Q1B light exposure) Sol->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Char Characterization of Degradants (e.g., LC-MS, NMR) HPLC->Char Method Validation of Analytical Method HPLC->Method Pathway Elucidation of Degradation Pathway Char->Pathway G This compound This compound (Cyclic Amide) Degradant 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo [2,3-a] quinolizin-1-yl) acetic acid (Carboxylic Acid) This compound->Degradant Base Hydrolysis (e.g., NaOH) Amide Bond Cleavage

References

Technical Support Center: Troubleshooting Vinburnine Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Vinburnine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. Our goal is to help you achieve more reliable and reproducible results in your research and drug development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as eburnamonine, is a vasoactive alkaloid derived from the Vinca (B1221190) minor plant.[1] Its primary mechanism of action is considered to be the improvement of cerebral blood flow and metabolism.[2] It is believed to exert its effects through multiple pathways, including:

  • Vasodilation: Increasing blood flow to the brain.

  • Neuroprotection: Protecting neurons from damage, potentially through antioxidant effects and modulation of ion channels.[3]

  • Neurotransmitter Modulation: Influencing the levels of various neurotransmitters such as acetylcholine (B1216132) and dopamine.

Q2: I am observing significant variability in cell viability (IC50 values) with this compound in my in vitro assays. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from a multitude of factors.[4][5] It is crucial to systematically evaluate your experimental setup to identify the source of the variability.

Q3: My in vivo study results with this compound are not consistent across different cohorts of animals. What should I investigate?

In vivo studies introduce a higher level of complexity, and several factors can contribute to inconsistent results.[6][7] Beyond the general health and genetics of the animals, specific experimental parameters can significantly influence the outcome.

Q4: I am having trouble with the solubility and stability of this compound in my experimental solutions. What are the best practices?

Proper handling of a compound is critical for obtaining reliable data.[8][9] For this compound, consider the following:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many organic compounds. However, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]

  • Aqueous Solubility: this compound has low aqueous solubility.[9] When diluting your DMSO stock in aqueous buffers or cell culture media, precipitation can occur. It is recommended to prepare fresh dilutions for each experiment and visually inspect for any precipitates.[8]

  • Stability in Media: The stability of a compound in cell culture media can be influenced by factors like pH, temperature, and interaction with media components.[10][11] It is advisable to minimize the time the compound spends in media before being added to the cells.

Troubleshooting Guides

Inconsistent In Vitro Results (e.g., Cell Viability, Signaling Assays)
Potential Cause Troubleshooting Steps
Cell Culture Conditions - Cell Line Authentication: Regularly verify the identity of your cell line using methods like STR profiling.[12] - Passage Number: Use cells within a consistent and low passage number range for all experiments. - Cell Density: Ensure consistent cell seeding density across all wells and experiments.[12] - Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination.[2]
Compound Handling & Storage - Solubility: Prepare fresh dilutions of this compound for each experiment. If precipitation occurs upon dilution in aqueous media, try vortexing or gentle warming.[8] - Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Purity: Verify the purity of your this compound batch.
Assay Protocol - Serum Concentration: Be aware that serum proteins can bind to small molecule drugs, affecting their free concentration and apparent efficacy.[12] Consider using a consistent serum batch and concentration, or serum-free media for certain assays. - Incubation Time: Optimize and standardize the drug incubation time. - Plate Edge Effects: Minimize evaporation from the outer wells of microplates by filling them with sterile PBS or by using a humidified incubator.[13]
Reagent Variability - Reagent Quality: Use high-quality reagents and ensure consistency between batches. - Antibody Validation (for Western Blots): Validate primary antibodies to ensure specificity for the target protein.[14]
Inconsistent In Vivo Results (e.g., Behavioral Studies, Efficacy Models)
Potential Cause Troubleshooting Steps
Animal Factors - Strain and Genetics: Use a consistent and well-characterized animal strain. Be aware of potential genetic variations that could influence drug metabolism (e.g., polymorphisms in Cytochrome P450 enzymes). - Age and Weight: Use animals within a narrow age and weight range. - Health Status: Ensure all animals are healthy and free from underlying infections.
Experimental Procedures - Dosing: Ensure accurate and consistent dosing for all animals. The route of administration can also impact bioavailability. - Handling and Stress: Handle animals consistently and minimize stress, as it can significantly impact behavioral and physiological readouts.[6] - Environmental Conditions: Maintain consistent housing conditions (e.g., light/dark cycle, temperature, humidity).[6]
Behavioral Testing - Habituation: Properly habituate animals to the testing environment and equipment.[6] - Observer Bias: Blind the experimenter to the treatment groups to minimize observer bias. - Time of Day: Conduct behavioral tests at the same time each day to account for circadian rhythms.
Data Analysis - Outliers: Use appropriate statistical methods to identify and handle outliers. - Statistical Power: Ensure your study is adequately powered to detect meaningful differences.

Experimental Protocols

Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures or neuronal cell lines.

  • Cell Seeding: Plate neuronal cells at an optimized density in a 96-well plate.

  • Cell Culture: Culture the cells for a sufficient time to allow for maturation and synapse formation (e.g., 7-14 days for primary neurons).[15]

  • Pre-treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a predetermined time (e.g., 1-24 hours).

  • Glutamate (B1630785) Insult: Expose the cells to a toxic concentration of glutamate (e.g., 25-100 µM) for a specified duration (e.g., 15 minutes to 24 hours).[13][16]

  • Washout: Remove the glutamate-containing medium and replace it with fresh culture medium containing the respective concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[15]

Protocol: Western Blot Analysis of Apoptosis Markers

This protocol outlines the steps to investigate whether this compound's potential neuroprotective effects involve the modulation of apoptotic pathways.

  • Sample Preparation: Following the neuroprotection assay, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Vinburnine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor Dopamine Dopamine Release Receptor->Dopamine ACh Acetylcholine Release Receptor->ACh Ca_Channel Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates This compound This compound This compound->Ca_Channel PDE PDE This compound->PDE Inhibits This compound->Dopamine This compound->ACh ROS ROS This compound->ROS Reduces cAMP cAMP PDE->cAMP Degrades Gene_Expression Gene Expression (Neuroprotection) cAMP->Gene_Expression Activates ROS->Gene_Expression Inhibits Experimental_Workflow_In_Vitro_Neuroprotection cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Neuronal Cells B Culture and Differentiate A->B C Pre-treat with this compound B->C D Induce Glutamate Excitotoxicity C->D E Washout and Post-incubation D->E F Assess Cell Viability (MTT/CTG) E->F G Lyse Cells for Western Blot E->G H Analyze Apoptosis Markers G->H Troubleshooting_Logic A Inconsistent Experimental Results B In Vitro Assay? A->B C In Vivo Study? A->C D Check Cell Culture Conditions (Passage, Density, Contamination) B->D Yes E Review Compound Handling (Solubility, Storage) B->E Yes F Optimize Assay Protocol (Serum, Incubation Time) B->F Yes G Assess Animal Factors (Strain, Age, Health) C->G Yes H Standardize Experimental Procedures (Dosing, Handling) C->H Yes I Refine Behavioral Testing (Habituation, Blinding) C->I Yes

References

How to prevent Vinburnine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Vinburnine in their experiments, maintaining the compound's solubility in stock solutions is critical for reproducible and accurate results. This compound, an indole (B1671886) alkaloid, exhibits poor aqueous solubility, which can lead to precipitation. This guide provides detailed troubleshooting advice and protocols to prevent and address this compound precipitation in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound precipitation is primarily due to its low solubility in aqueous solutions. Several factors can cause the compound to fall out of solution:

  • Solvent Choice: While this compound is soluble in organic solvents like DMSO, it is poorly soluble in aqueous buffers and cell culture media.

  • pH Shift: this compound is a weakly basic compound (pKa ≈ 6.3). When a stock solution, often prepared in a neutral organic solvent, is diluted into a buffered aqueous solution with a physiological pH (typically 7.2-7.4), the decrease in acidity can significantly reduce its solubility.

  • High Concentration: The final concentration of this compound in the aqueous working solution may exceed its solubility limit.

  • Temperature: A decrease in temperature can lower the solubility of this compound, potentially causing it to precipitate.

  • Improper Mixing: Failure to adequately mix the solution upon dilution can create localized areas of high concentration, leading to precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing primary stock solutions of this compound due to its high solubilizing capacity for this compound. For certain applications, Dimethylformamide (DMF) can also be used.

Q3: How should I store my this compound stock solutions to prevent precipitation and degradation?

A3: To ensure the stability and solubility of your this compound stock solutions, follow these storage guidelines:

  • Long-Term Storage: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months.[1]

  • Short-Term Storage: For shorter periods, storage at -20°C for up to one month is acceptable.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, dispense the stock solution into single-use aliquots.

  • Protection from Light: Store aliquots in amber-colored vials or in the dark to prevent photodegradation.

  • Anhydrous Conditions: Use high-purity, anhydrous DMSO to prepare stock solutions, as absorbed moisture can reduce solubility and promote hydrolysis.

Q4: Is this compound stable in aqueous solutions?

A4: this compound is susceptible to hydrolytic degradation in aqueous solutions, particularly under basic conditions.[2] It is recommended to prepare fresh aqueous working solutions for each experiment and avoid storing them for extended periods.

Troubleshooting Guide for this compound Precipitation

If you observe precipitation at any stage of your experiment, follow these steps to troubleshoot the issue.

Vinburnine_Troubleshooting cluster_prep During Stock Solution Preparation cluster_dilution Upon Dilution into Aqueous Media cluster_storage During Storage or After Freeze-Thaw start Precipitation Observed check_stage At what stage did precipitation occur? start->check_stage prep_issue Issue: Precipitation in primary solvent (e.g., DMSO) check_stage->prep_issue Preparation dil_issue Issue: Precipitation when adding stock to buffer/media check_stage->dil_issue Dilution storage_issue Issue: Precipitate appears after thawing or during storage check_stage->storage_issue Storage prep_sol Solution: 1. Gently warm the solution (37°C). 2. Use a sonicator to aid dissolution. 3. If precipitation persists, the concentration may be too high. prep_issue->prep_sol Action dil_sol_mix Improve Mixing Technique: - Pre-warm aqueous media to 37°C. - Add stock solution dropwise while vortexing/swirling. dil_issue->dil_sol_mix dil_sol_conc Reduce Final Concentration: - Lower the final working concentration of this compound. - Perform serial dilutions instead of a single large dilution. dil_issue->dil_sol_conc dil_sol_solvent Optimize Solvent System: - Keep final DMSO concentration <0.5%. - Consider using co-solvents (e.g., PEG300, Tween-80) for in vivo studies. dil_issue->dil_sol_solvent storage_sol Optimize Storage: 1. Re-dissolve by warming (37°C) and vortexing. 2. Ensure anhydrous DMSO was used. 3. Aliquot to minimize freeze-thaw cycles. 4. Prepare fresh stock if necessary. storage_issue->storage_sol Action

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

The solubility of this compound can vary depending on the solvent system and temperature. The following table summarizes available solubility data.

Solvent SystemConcentration (mg/mL)Concentration (mM)NotesSource
Water (Predicted)0.175~0.60Predicted value; actual solubility may vary.--INVALID-LINK--
DMSO8.3~28.2Used for preparing a stock for further dilution.--INVALID-LINK--
DMF1~3.4---INVALID-LINK--
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83≥ 2.82A clear solution was obtained.--INVALID-LINK--
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.83≥ 2.82A clear solution was obtained.--INVALID-LINK--
10% DMSO, 90% Corn Oil≥ 0.83≥ 2.82A clear solution was obtained.--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for in vitro experiments.

Materials:

  • This compound (solid powder, MW: 294.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.94 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.

  • Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into single-use aliquots in sterile, amber-colored vials. This minimizes exposure to light and prevents degradation from repeated freeze-thaw cycles.

  • Storage: Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration while minimizing the risk of precipitation.

Procedure:

  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve your final desired concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Serial Dilution (Recommended): a. Perform an intermediate dilution of the DMSO stock into a small volume of pre-warmed medium. For example, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution. b. Add the required volume of this intermediate solution to the final volume of your cell culture medium to reach the desired final concentration.

  • Mixing Technique: When adding the this compound solution (either the stock or the intermediate dilution) to the medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.

  • Final Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions of this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store prewarm 1. Pre-warm cell culture medium to 37°C store->prewarm For Experiment intermediate_dilution 2. Create intermediate dilution in medium prewarm->intermediate_dilution final_dilution 3. Add intermediate dilution to final volume of medium (add dropwise while swirling) intermediate_dilution->final_dilution use_immediately 4. Use immediately in experiment final_dilution->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Minimizing Interindividual Variations in Vinburnine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on vinburnine pharmacokinetic studies. The following information is designed to help address specific issues and minimize interindividual variations in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interindividual variation in this compound pharmacokinetics?

A1: Interindividual variability in the pharmacokinetics of this compound, like other vinca (B1221190) alkaloids, can be significant.[1][2] The primary sources of this variation include:

  • Genetic Polymorphisms: Variations in the genes encoding drug-metabolizing enzymes can significantly alter drug clearance. For vinca alkaloids, metabolism is often mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5][6][7] Genetic polymorphisms in the CYP3A4 gene can lead to differences in enzyme activity, affecting this compound's metabolism and leading to varied drug exposure among individuals.[7]

  • Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP3A4 can alter the metabolism of this compound. Strong CYP3A4 inhibitors like ketoconazole (B1673606) and ritonavir (B1064) can increase this compound plasma concentrations, while inducers can decrease them.[3][4][8][9][10][11]

  • Food Effects: The presence and composition of food in the gastrointestinal tract can affect the rate and extent of drug absorption. For the related vinca alkaloid vinorelbine (B1196246), administration with a standard meal decreased its relative bioavailability by 22% and increased the time to maximum plasma concentration (Tmax).[1] A similar effect can be anticipated for this compound.

  • Intrinsic Factors: Age, sex, disease states (particularly those affecting liver function), and body weight can also contribute to pharmacokinetic variability.[12][13]

  • Formulation: Different oral formulations, such as capsules versus drops, can result in different absorption rates.[1][2]

Q2: How can I control for genetic variability in my study design?

A2: To control for genetic variability, especially concerning CYP3A4 metabolism, consider the following:

  • Genotyping: Screen study participants for known polymorphisms in the CYP3A4 gene. This allows for the stratification of subjects into different metabolizer groups (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) for more refined data analysis.[7]

  • Phenotyping: Use a probe drug that is a known sensitive substrate of CYP3A4 to assess the metabolic capacity of individual subjects before administering this compound.

  • Population Pharmacokinetic (PopPK) Modeling: This statistical approach can help identify and quantify the impact of genetic covariates on pharmacokinetic parameters, allowing for a better understanding of variability within the study population.

Q3: What is the expected effect of food on this compound bioavailability, and how should I standardize food intake in my studies?

A3: Based on studies with the related compound vinorelbine, food is expected to decrease the rate and extent of this compound absorption.[1] In a study with vinorelbine, a standard meal led to a 22% decrease in bioavailability.[1]

To standardize food intake in your pharmacokinetic studies:

  • Fasting Conditions: For studies aiming to assess baseline pharmacokinetics without the influence of food, subjects should typically fast overnight for at least 8-10 hours before drug administration and for a specified period (e.g., 4 hours) after.

  • Fed Conditions: To assess the food effect, a standardized high-fat, high-calorie meal is often used as recommended by regulatory agencies like the FDA. The timing of the meal relative to drug administration should be consistent across all subjects.

  • Dietary Restrictions: Instruct subjects to avoid foods and beverages known to interact with CYP3A4, such as grapefruit juice, for a specified period before and during the study.

Troubleshooting Guides

Issue 1: High variability in Cmax and AUC values observed in the study population.

Possible Cause Troubleshooting Steps
Genetic Polymorphisms in CYP3A4 1. Retrospectively genotype subjects for common CYP3A4 variants. 2. Analyze pharmacokinetic data based on genotype to determine if there is a correlation. 3. In future studies, consider pre-screening subjects for CYP3A4 genotype.
Concomitant Medication Use 1. Review subject medication logs for any known CYP3A4 inhibitors or inducers. 2. If possible, perform a subgroup analysis to assess the impact of these medications. 3. Implement stricter exclusion criteria for concomitant medications in future studies.
Non-compliance with Fasting/Dietary Restrictions 1. Reinforce the importance of dietary restrictions with study participants. 2. Use standardized meals for fed studies and monitor food intake. 3. Collect detailed dietary information from subjects to identify potential confounding factors.
Variability in Drug Formulation 1. Ensure that all subjects receive the same formulation from the same manufacturing batch. 2. If different formulations are being compared, ensure the study design is appropriate to assess bioequivalence.[2]

Issue 2: Poor peak shape or inconsistent retention times in HPLC-MS/MS analysis.

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions 1. Mobile Phase: Adjust the pH and organic solvent composition. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape. 2. Column: Ensure the column is appropriate for the analyte and has not degraded. Consider using a new column of the same type. 3. Flow Rate: Optimize the flow rate to improve peak resolution and shape.
Matrix Effects 1. Sample Preparation: Improve the sample clean-up procedure to remove interfering substances from the plasma matrix. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Internal Standard: Use a stable isotope-labeled internal standard if available, as it can help compensate for matrix effects. 3. Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
Instrument Contamination 1. Carryover: Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the autosampler wash procedure. 2. Source Cleaning: Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Data Presentation

Due to the limited availability of comprehensive human pharmacokinetic data for this compound, the following tables present data for the structurally related vinca alkaloid, vincamine (B1683053), to provide an illustrative example of expected pharmacokinetic parameters. Additionally, data on the food effect on vinorelbine is included to highlight the potential impact on this compound.

Table 1: Pharmacokinetic Parameters of Vincamine in Healthy Volunteers (Oral Administration)

ParameterTablet Formulation (60 mg)Solution Formulation (60 mg)
Tmax (h) 1.4 ± 0.51.0 ± 0.6
Cmax (µg/L) 155 ± 82133 ± 104
AUC (µg·h/L) 443 ± 156315 ± 178
Elimination Half-life (h) 1.43 ± 0.801.55 ± 0.78

Data adapted from a study on vincamine pharmacokinetics.[13] Note the high standard deviations, indicating significant interindividual variability.

Table 2: Effect of Food on the Pharmacokinetics of Oral Vinorelbine (80 mg/m²)

ParameterFasting StateFed State% Change
Tmax (h) 1.3 ± 1.62.5 ± 1.6+92%
Relative Bioavailability 100%78%-22%

Data from a study on the food effect on vinorelbine.[1] A similar trend may be expected for this compound.

Experimental Protocols

Protocol: Determination of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma. It should be validated according to regulatory guidelines before implementation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally related compound).

  • Add 200 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and IS with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components (e.g., start at 10% B, ramp to 90% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the IS.

3. Method Validation

The method should be fully validated for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Mandatory Visualizations

CYP3A4_Metabolism CYP3A4-Mediated Drug Metabolism Pathway cluster_blood Systemic Circulation cluster_liver Hepatocyte (Liver Cell) cluster_excretion Excretion cluster_factors Factors Influencing CYP3A4 Activity Vinburnine_Blood This compound (in blood) Vinburnine_Liver This compound (in liver) Vinburnine_Blood->Vinburnine_Liver Uptake into Liver CYP3A4 CYP3A4 Enzyme Vinburnine_Liver->CYP3A4 Substrate Metabolite Inactive Metabolite CYP3A4->Metabolite Metabolism (Oxidation) Excreted_Metabolite Excreted Metabolite Metabolite->Excreted_Metabolite Elimination Genetics Genetic Polymorphisms (CYP3A4*1B, *22, etc.) Genetics->CYP3A4 Alters Activity Inhibitors Inhibitors (e.g., Ketoconazole, Ritonavir, Grapefruit Juice) Inhibitors->CYP3A4 Decrease Activity Inducers Inducers (e.g., Rifampicin, St. John's Wort) Inducers->CYP3A4 Increase Activity PK_Study_Workflow Typical Workflow for a this compound Pharmacokinetic Study cluster_design 1. Study Design & Protocol Development cluster_conduct 2. Clinical Conduct cluster_analysis 3. Bioanalysis cluster_pkpd 4. Data Analysis & Reporting Study_Design Define Objectives Select Population Determine Dosing & Sampling Protocol Write Protocol Obtain IRB/EC Approval Study_Design->Protocol Subject_Recruitment Subject Screening & Informed Consent Protocol->Subject_Recruitment Dosing This compound Administration (Fasted/Fed) Subject_Recruitment->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Sample_Processing Plasma Separation & Storage Sampling->Sample_Processing Quantification Quantify this compound Concentrations Sample_Processing->Quantification Method_Validation Validate HPLC-MS/MS Method (Accuracy, Precision, etc.) Method_Validation->Quantification PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis PopPK Population PK Modeling (Identify Covariates) PK_Analysis->PopPK Report Generate Study Report & Interpret Results PopPK->Report

References

Vinburnine Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Vinburnine, navigating the complexities of its synthesis and purification can present significant challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Part 1: Synthesis Challenges

The total synthesis of this compound is a multi-step process involving the construction of a complex pentacyclic indole (B1671886) alkaloid structure. Low yields, side-product formation, and difficulties in controlling stereochemistry are common hurdles.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My overall synthesis yield is consistently low. Which reaction steps are the most common sources of yield loss?

Answer: Low overall yields in this compound synthesis can often be traced back to two critical steps: the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core, and the subsequent Dieckmann condensation or equivalent cyclization to form the final pentacyclic E-ring. The Pictet-Spengler reaction can be sensitive to catalyst choice and reaction conditions, while the intramolecular Dieckmann condensation is an equilibrium-driven process that can be prone to reversal and side reactions if not carefully controlled.[1][2][3]

Question 2: I am observing significant formation of side-products during the Pictet-Spengler reaction. What are these impurities and how can I minimize them?

Answer: The Pictet-Spengler reaction, which condenses a β-arylethylamine (like tryptamine) with an aldehyde, is crucial for building the core structure of this compound.[2][4][5] However, it can be plagued by side-product formation if not optimized.

  • Common Side-Products:

    • Over-alkylation: The tryptamine (B22526) nitrogen can react with more than one molecule of the aldehyde.

    • Oxidation products: The indole ring is susceptible to oxidation, especially if the reaction is heated for extended periods or exposed to air.

    • Incomplete cyclization: The intermediate iminium ion may not cyclize efficiently, leading to the accumulation of the Schiff base.

  • Troubleshooting & Optimization:

    • Catalyst Choice: While traditionally carried out with protic acids like HCl or H₂SO₄, using a Lewis acid (e.g., BF₃·OEt₂) or performing the reaction under N-acyliminium ion conditions can improve yields and reduce side-products.[2][6]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation and side reactions. Kinetically controlled conditions (lower temperatures) can also influence the stereochemical outcome.[2]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related impurities.

    • Stoichiometry: Using a slight excess of the carbonyl compound can help drive the reaction to completion and ensure full consumption of the more valuable tryptamine starting material.[6]

Question 3: I am struggling to control the stereochemistry at the C/D ring junction, leading to a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Controlling the stereochemistry, particularly achieving the correct cis-fusion of the C/D rings, is a critical challenge in the synthesis of eburnamine-type alkaloids like this compound.[7][8] The stereochemical outcome is often determined during the key cyclization steps.

  • Factors Influencing Stereoselectivity:

    • Reaction Conditions: The choice of acid catalyst, solvent, and temperature in the Pictet-Spengler reaction can influence the diastereoselectivity.[2][8]

    • Substrate Control: The stereochemistry of substituents on the starting materials can direct the stereochemical outcome of subsequent reactions.[7]

    • Thermodynamic vs. Kinetic Control: Running reactions at lower temperatures often favors the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[2] For instance, in some related syntheses, a thermodynamically controlled acyl-Pictet-Spengler reaction has been used to selectively generate a trans-fused core.[8]

Troubleshooting Guide: Low Yield in Key Reactions

This guide provides a systematic approach to troubleshooting low yields in the critical steps of this compound synthesis.

Table 1: Troubleshooting Low Yields in this compound Synthesis
Symptom Potential Cause Suggested Action & Rationale
Low yield in Pictet-Spengler Reaction Inefficient catalyst or harsh conditions.Switch from a strong protic acid (e.g., HCl) to a milder Lewis acid (e.g., BF₃·OEt₂) or use N-acyliminium ion conditions to improve electrophilicity under milder conditions.[2][6]
Decomposition of starting material or product.Lower the reaction temperature and monitor progress by TLC/LC-MS to avoid prolonged heating.[2]
Oxidation of the indole ring.Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.
Low yield in Dieckmann Condensation Unfavorable equilibrium (reverse reaction).Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate the intermediate and drive the reaction forward. The product must have an enolizable proton for the reaction to be successful.[3]
Hydrolysis of the ester functionality.Ensure all reagents and solvents are anhydrous. Water can lead to hydrolysis, especially under basic conditions.
Epimerization at adjacent stereocenters.Use a sterically hindered base or lower reaction temperatures to minimize unwanted epimerization.

Logical Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (TLC, NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst/Reagent (e.g., Lewis Acid vs. Protic Acid) check_purity->optimize_catalyst If impurities present check_conditions->optimize_catalyst If suboptimal optimize_solvent Optimize Solvent (Anhydrous? Polarity?) check_conditions->optimize_solvent monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_catalyst->monitor_reaction optimize_solvent->monitor_reaction workup Analyze Work-up Procedure (Potential for product loss?) monitor_reaction->workup If reaction is clean but yield is low post-workup success Yield Improved monitor_reaction->success If yield improves workup->success If optimized

Caption: Troubleshooting workflow for low reaction yields.

Part 2: Purification Challenges

Purifying this compound from a complex reaction mixture requires robust methods to remove unreacted starting materials, reagents, and structurally similar byproducts, such as stereoisomers and degradation products.

Frequently Asked Questions (FAQs) - Purification

Question 4: My crude product is a complex mixture. What is the best initial purification strategy?

Answer: For a complex crude mixture of this compound, flash column chromatography on silica (B1680970) gel is an effective first-pass purification technique. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), can effectively separate compounds with different polarities.[9] TLC should be used to guide fraction collection.[10]

Question 5: I am having difficulty separating this compound from its C16-epimer. What purification methods are effective for diastereomer separation?

Answer: The separation of diastereomers like this compound and its epimers can be challenging due to their similar physical properties.[9] Epimerization can sometimes occur under basic conditions, for instance, using sodium methoxide (B1231860) in methanol (B129727) can interconvert epimers.[9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating closely related diastereomers.[11][12] A reversed-phase C18 column is commonly used.[13] Method development on an analytical HPLC system is recommended to optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with additives like acetic acid or ammonium (B1175870) acetate) before scaling up to a preparative scale.[13]

  • Recrystallization: Careful selection of a recrystallization solvent system can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor. This is often a trial-and-error process.

Question 6: What are common degradation products I should be aware of during synthesis and work-up?

Answer: this compound, being a cyclic amide (lactam), is susceptible to hydrolysis, especially under harsh acidic or basic conditions.[14][15] The primary degradation product is the corresponding carboxylic acid, formed by the opening of the lactam ring.[14][15] It is crucial to use neutral or mildly acidic/basic conditions during aqueous work-up and purification steps to minimize this degradation.

Experimental Protocols

Protocol 1: General Preparative HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound using preparative HPLC. Optimization will be required based on the specific impurity profile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible strong solvent (e.g., DMSO, Methanol).[13][16] Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Column: Use a preparative reversed-phase C18 column (e.g., 250 mm x 20 mm, 5-10 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, or methanol and an aqueous buffer (e.g., 0.1% acetic acid or 10 mM ammonium acetate).[13]

  • Elution: Start with analytical HPLC to determine the optimal isocratic or gradient elution conditions. For preparative scale, a shallow gradient is often effective for separating closely eluting peaks.

  • Detection: Monitor the elution at a suitable UV wavelength for this compound (e.g., ~230 nm or ~280 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and recover the product, for example, by lyophilization or extraction.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent technique for the final purification of this compound to obtain a high-purity, crystalline solid.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for alkaloids include ethanol, methanol/water, acetone/hexane, or ethyl acetate/hexane.[17][18][19]

  • Procedure: a. Dissolve the semi-pure this compound in the minimum amount of the hot solvent or solvent mixture. b. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Decision Tree for Purification Strategy

purification_strategy start Crude this compound Product tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis flash_chrom Perform Flash Column Chromatography (Silica Gel, Gradient Elution) tlc_analysis->flash_chrom Complex Mixture recrystallize Recrystallize from suitable solvent (e.g., EtOH, EtOAc/Hexane) tlc_analysis->recrystallize Relatively Clean check_purity Assess Purity of Fractions flash_chrom->check_purity check_purity->recrystallize Major Impurities Removed, Minor Impurities Remain prep_hplc Use Preparative HPLC (Reversed-Phase C18) check_purity->prep_hplc Diastereomers or Closely-Related Impurities Present final_product High-Purity this compound check_purity->final_product >98% Pure recrystallize->final_product prep_hplc->final_product

Caption: Decision tree for selecting a this compound purification strategy.

References

Avoiding Vinburnine interaction with other lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vinburnine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding interactions with other lab reagents and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

A: this compound, also known as (-)-Eburnamonine or Vincamone, is a vinca (B1221190) alkaloid and a metabolite of vincamine.[1][2] It functions as a vasodilator and an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (M1-M4).[1] It is a cyclic amide, which makes it susceptible to hydrolytic degradation, particularly in basic conditions.[3]

Q2: How should I store this compound stock solutions?

A: Proper storage is crucial to maintain the integrity of this compound. For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation.[1]

Q3: What are the best solvents for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental use, especially in vivo studies, it is often prepared as a stock solution in DMSO and then further diluted in a vehicle containing co-solvents and surfactants. It is recommended to prepare these working solutions fresh on the day of the experiment.[1]

Q4: Is this compound stable at all pH values?

A: No, this compound is not stable across all pH values. As a cyclic amide, it is particularly sensitive to basic conditions, which can cause hydrolytic degradation.[3] One study indicated that this compound is sensitive to degradation with sodium hydroxide (B78521) (NaOH), leading to the formation of a carboxylic acid derivative.[3] Studies on the related compound, vincamine, have shown significant degradation under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.

Q5: Are there any known drug-drug interactions with this compound?

A: Yes, some potential drug-drug interactions have been identified. This compound may increase the hypotensive effects of Iloprost and the vasodilatory activities of Isosorbide mononitrate.[5] Conversely, the therapeutic efficacy of this compound may be reduced when used in combination with Patent Blue.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions (e.g., Cell Culture Media, Buffers)
  • Observation: A precipitate or cloudiness appears immediately after adding the this compound stock solution to an aqueous medium, or it develops over time.

  • Cause: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate. This phenomenon is known as solvent-shifting.

  • Solutions:

    • Optimize Final Concentration: Ensure the final concentration of this compound is below its solubility limit in your specific experimental medium.

    • Use a Co-Solvent System: For in vivo studies, a common approach is to use a multi-component solvent system. A typical formulation involves a stock solution in DMSO, which is then diluted with other agents like PEG300 and Tween-80 before the final addition of saline.[1]

    • Step-wise Dilution: Instead of a single large dilution, add the this compound stock solution to the aqueous medium in a stepwise manner while vortexing or stirring to facilitate better mixing and dispersion.

    • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[1] However, be cautious with heating as it may accelerate degradation if the solution is not pH-neutral.

    • pH Adjustment: Since this compound is more stable in neutral to slightly acidic conditions, ensure your final solution's pH is not basic, as this can lead to both precipitation and degradation.

Issue 2: Inconsistent or Unexpected Results in Biological Assays
  • Observation: High variability between replicate wells or experiments, or results that do not align with the expected biological activity.

  • Cause: This can be due to several factors, including the precipitation of this compound (leading to an unknown effective concentration), degradation of the compound, or direct interference with the assay components.

  • Solutions:

    • Confirm Solubility: Before starting a large-scale experiment, perform a small solubility test in your specific cell culture medium or buffer at the intended final concentration. Visually inspect for any signs of precipitation.

    • Minimize DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically below 0.5%) as higher concentrations can be cytotoxic and affect experimental outcomes.

    • Prepare Fresh Working Solutions: Always prepare the final dilutions of this compound immediately before adding them to your assay to minimize the risk of degradation in the aqueous experimental medium.[1]

    • Assay-Specific Controls:

      • Colorimetric Assays (e.g., MTT, XTT): Run a control with this compound in cell-free medium to check if the compound itself reacts with the assay reagents and changes color, which could lead to false positive or negative results.

      • Fluorescence-Based Assays: Check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.

      • Luminescence-Based Assays: Assess whether this compound quenches or enhances the luminescent signal.

    • Monitor for Degradation: If experiments are performed over a long duration, be aware that this compound may degrade, especially if the medium is at a non-optimal pH. Consider replacing the medium with freshly prepared this compound at regular intervals for long-term studies.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems
Solvent System CompositionSolubilityNotes
Dimethyl sulfoxide (DMSO)8.33 mg/mLA common solvent for preparing concentrated stock solutions.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mLA multi-component system suitable for in vivo administration. The solution should be clear.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.83 mg/mLAn alternative formulation for in vivo use, employing a cyclodextrin (B1172386) to enhance solubility.[1]
10% DMSO, 90% Corn Oil≥ 0.83 mg/mLA lipid-based formulation for in vivo studies.[1]
Table 2: Stability Profile of Vincamine (a structurally related Vinca Alkaloid) under Forced Degradation Conditions
Stress ConditionTime (hours)Percent Recovery of Vincamine
Acid Hydrolysis (0.1 N HCl, reflux)231.8%
Base Hydrolysis (0.1 N NaOH, reflux)28.2%
Oxidative Stress (H₂O₂, reflux)2Stable (No significant degradation)
Dry Heat-93.1%
UV Light-94.9%

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 8.3 mg/mL). Ensure it is fully dissolved; ultrasonic treatment may be needed.[1]

  • Prepare the Working Solution (for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the this compound stock solution (8.3 mg/mL in DMSO) to the PEG300 and mix thoroughly by vortexing.[1] c. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.[1] d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.[1]

  • Final Check: The final solution should be clear. If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Administration: Use the working solution immediately after preparation for the best results.[1]

Protocol 2: Cell Viability (MTT) Assay with this compound

This protocol outlines the steps for assessing the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment: a. Prepare a concentrated stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. b. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Vinburnine_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Points stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solution (Dilute in Vehicle/Medium) stock->working Freshly prepared treatment Treat Cells/Administer to Animal Model working->treatment precip Precipitation? working->precip incubation Incubation/ Observation Period treatment->incubation degrad Degradation? treatment->degrad assay Perform Assay (e.g., MTT, Receptor Binding) incubation->assay data Data Acquisition & Analysis assay->data interf Assay Interference? assay->interf

A logical workflow for experiments involving this compound.

Muscarinic_Receptor_Signaling cluster_this compound This compound Action cluster_receptors Muscarinic Receptors cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway This compound This compound (Allosteric Modulator) M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Modulates M2_M4 M2, M4 Receptors This compound->M2_M4 Modulates Gq Gq/11 M1_M3_M5->Gq Activates Gi Gi/o M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3->Ca_PKC DAG->Ca_PKC AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Signaling pathways modulated by this compound.

References

Technical Support Center: Vinburnine Hydrolytic Degradation Under Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinburnine. The following information addresses common issues encountered during the study of its hydrolytic degradation under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the alkaline hydrolytic degradation of this compound?

A1: Studying the alkaline hydrolytic degradation of this compound, a cyclic amide, is crucial for several reasons.[1][2] As part of forced degradation studies, this analysis helps to:

  • Establish the drug's intrinsic stability profile.[3]

  • Identify potential degradation products that could be formed during manufacturing, storage, or even in vivo.[3]

  • Develop and validate stability-indicating analytical methods that can accurately quantify this compound in the presence of its degradants.[3][4]

  • Elucidate the degradation pathway of the molecule.[3]

  • Inform decisions on formulation, packaging, and storage conditions to ensure the safety, efficacy, and quality of the final drug product.[3][4]

Q2: What is the primary degradation product of this compound under alkaline conditions?

A2: Under alkaline conditions, this compound undergoes hydrolysis of its cyclic amide (lactone) ring.[1][2][5] The primary degradation product is the corresponding carboxylic acid derivative, identified as 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid, often abbreviated as DEG.[1][2]

Q3: What are the typical experimental conditions for inducing alkaline hydrolysis of this compound?

A3: While specific conditions can be optimized for desired degradation levels, typical forced degradation studies involve exposing a solution of this compound to a sodium hydroxide (B78521) (NaOH) solution.[1][2] The extent of degradation is controlled by the concentration of NaOH, temperature, and reaction time. For related compounds like vincamine (B1683053), conditions such as 0.1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C) are often used to achieve significant degradation within a reasonable timeframe. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can effectively detect and quantify the degradation products without completely consuming the parent drug.[6]

Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound and quantifying its degradation product?

A4: Several analytical techniques can be employed, with the choice depending on the specific requirements of the study. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique due to its high specificity, sensitivity, and ability to separate the parent drug from its degradation products.[7][8][9]

  • Spectrophotometry: UV-Vis spectrophotometric methods can be developed for the simultaneous determination of this compound and its degradation product.[1][10]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and faster alternative for the separation and quantification of this compound and its degradants.[9][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed
Possible Cause Troubleshooting Step
Insufficiently harsh conditions Increase the concentration of NaOH, elevate the reaction temperature, or extend the reaction time. Monitor the degradation kinetically to find the optimal conditions.
Low solubility of this compound in the reaction medium Ensure complete dissolution of this compound before and during the degradation process. A co-solvent may be necessary, but its potential for interference or reaction should be evaluated.
Inaccurate preparation of NaOH solution Verify the concentration of the NaOH solution by titration.
Degradation of NaOH solution Use a freshly prepared NaOH solution, as it can absorb atmospheric CO2 over time, reducing its strength.
Issue 2: Excessive Degradation of this compound (>20%)
Possible Cause Troubleshooting Step
** overly harsh stress conditions**Reduce the NaOH concentration, lower the reaction temperature, or shorten the exposure time.[4] A kinetic study will help in selecting the appropriate time points for sampling.
Formation of secondary degradation products Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the drug's stability under normal storage conditions.[3] Milder conditions should be employed.
Issue 3: Poor Resolution Between this compound and its Degradation Product in HPLC
Possible Cause Troubleshooting Step
Suboptimal mobile phase composition Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.
Inappropriate pH of the mobile phase Modify the pH of the mobile phase to alter the ionization state of this compound and its acidic degradation product, which can significantly impact their retention times.
Unsuitable stationary phase If resolution cannot be achieved by modifying the mobile phase, consider using a different HPLC column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size.
Inadequate flow rate Optimize the flow rate to improve peak shape and resolution.
Issue 4: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Impurities in the this compound starting material Analyze a sample of the undegraded this compound to identify any pre-existing impurities.
Contaminants from reagents or solvents Run a blank injection (mobile phase only) to check for contaminants. Use high-purity solvents and reagents.
Formation of secondary degradation products As mentioned, overly harsh conditions can lead to further degradation. Use milder conditions and analyze samples at different time points to track the formation of degradants.
Interaction with excipients (if using a formulated product) Analyze the degradation of a placebo formulation to identify any peaks originating from the excipients.

Experimental Protocols

Protocol 1: Forced Alkaline Hydrolysis of this compound
  • Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Degradation Procedure:

    • Transfer a known volume of the this compound stock solution into a reaction vessel.

    • Add a specific volume of NaOH solution (e.g., 0.1 M) to initiate the hydrolysis.

    • Maintain the reaction mixture at a controlled temperature (e.g., room temperature or 60°C) in a water bath or incubator.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots by adding an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples to an appropriate concentration with the mobile phase to be used for HPLC analysis.

  • Analysis: Inject the prepared samples into the HPLC system to determine the remaining concentration of this compound and the concentration of the formed degradation product.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Alkaline Degradation Product
  • Instrumentation: A standard HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The pH and composition should be optimized for the best separation. For a similar compound, vincamine, a mobile phase of acetonitrile and 0.01 M ammonium (B1175870) carbonate (70:30, v/v) has been used.[9] For vinpocetine, a mobile phase of acetonitrile and phosphate buffer (pH 6.0) in a 65:35 (v/v) ratio has been reported.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the chromatogram at a wavelength where both this compound and its degradation product have significant absorbance (e.g., around 230 nm or 270 nm).

  • Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

  • Quantification: Use a validated calibration curve for both this compound and its isolated degradation product to quantify their respective concentrations in the samples.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound and Related Alkaloids

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature / 60°C24 - 48 hoursSignificant degradation, formation of the carboxylic acid derivative (DEG).[1][2]
Acidic Hydrolysis 0.1 M HCl / 1 M HClRoom Temperature / 60°C24 - 48 hoursPotential for degradation, though this compound is reported to be more sensitive to alkaline conditions.[1][2]
Oxidative Degradation 3-30% H2O2Room Temperature24 hoursPotential for degradation.
Thermal Degradation Dry Heat80 - 100°C48 - 72 hoursGenerally stable under dry heat conditions.
Photolytic Degradation UV light (254 nm) / Visible lightAmbient24 - 48 hoursPotential for partial degradation.

Table 2: Example Data for this compound Degradation in 0.1 M NaOH at 60°C

Time (hours)This compound Remaining (%)Degradation Product Formed (%)
0100.00.0
192.57.5
285.314.7
472.127.9
851.948.1
1238.661.4
2414.985.1

Note: The data in this table is illustrative and will vary depending on the precise experimental conditions.

Visualizations

Vinburnine_Degradation_Pathway This compound This compound (Cyclic Amide) DEG 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo [2,3-a] quinolizin-1-yl) acetic acid (DEG) (Carboxylic Acid) This compound->DEG Alkaline Hydrolysis (e.g., NaOH, H2O)

Caption: Alkaline hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Degradation Induce Alkaline Hydrolysis (NaOH, Temperature, Time) Prep_Stock->Degradation Quenching Neutralize Reaction (Acid Addition) Degradation->Quenching At specific time points Dilution Dilute Sample with Mobile Phase Quenching->Dilution HPLC HPLC Analysis Dilution->HPLC Data Data Interpretation (Quantification of this compound & DEG) HPLC->Data

Caption: Workflow for this compound alkaline degradation study.

References

Validation & Comparative

Vinburnine vs. Vinpocetine: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of two vinca (B1221190) alkaloids, vinburnine and vinpocetine (B1683063). While both compounds are derived from the periwinkle plant and are noted for their vasoactive and neuroprotective properties, the extent of scientific investigation and the depth of mechanistic understanding differ significantly between them. This document summarizes the available experimental data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate a clear comparison.

I. Overview of Neuroprotective Mechanisms

Vinpocetine has been the subject of extensive research, revealing a multi-target mechanism of action that contributes to its neuroprotective effects. In contrast, the mechanisms of this compound are less characterized, with current understanding primarily pointing towards its vasodilatory and antioxidant properties.

Vinpocetine is a synthetic derivative of vincamine (B1683053) that exerts its neuroprotective effects through several key pathways:

  • Phosphodiesterase type 1 (PDE1) Inhibition: By inhibiting PDE1, vinpocetine increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This leads to vasodilation, improved cerebral blood flow, and activation of downstream signaling cascades that promote neuronal survival and plasticity.[1][2]

  • Ion Channel Modulation: Vinpocetine blocks voltage-gated sodium (Na+) channels and modulates calcium (Ca2+) channels.[3] This helps to reduce neuronal hyperexcitability and prevent the excessive intracellular calcium influx that leads to excitotoxicity and cell death.[3]

  • Anti-inflammatory Action: Vinpocetine has been shown to exert potent anti-inflammatory effects by inhibiting the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] This reduces the production of pro-inflammatory cytokines and mitigates neuroinflammation, a key component of many neurodegenerative diseases.[2][4][6]

  • Antioxidant Properties: Vinpocetine has demonstrated the ability to reduce oxidative stress, which plays a significant role in neuronal damage.[2]

  • Glutamate (B1630785) Receptor Modulation: Evidence suggests that vinpocetine can antagonize NMDA and AMPA receptor responses, further protecting against glutamate-induced excitotoxicity.[3][9][10]

This compound , also known as eburnamonine, is a metabolite of vincamine.[11] Its neuroprotective actions are thought to stem from:

  • Vasodilation: this compound is primarily known for its vasodilatory properties, which can improve cerebral blood flow.[12][13] This effect is believed to be mediated, at least in part, by the inhibition of calcium ion influx into vascular smooth muscle cells.[12]

  • Antioxidant Effects: It is suggested that this compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in neural tissues.[12][13]

  • Neurotransmitter Modulation: Some reports indicate that this compound may influence the metabolism of neurotransmitters such as dopamine (B1211576) and serotonin.[12]

II. Quantitative Data Comparison

The available quantitative data on the neuroprotective efficacy of vinpocetine is substantial, whereas such data for this compound is limited in the current scientific literature. The following tables summarize the available quantitative information.

Table 1: Inhibition of Key Enzymes and Ion Channels
TargetCompoundIC50 ValueReference
Phosphodiesterase 1A (PDE1A) Vinpocetine≈ 8–20 μM[1]
Phosphodiesterase 1B (PDE1B) Vinpocetine≈ 8–20 μM[1]
Phosphodiesterase 1C (PDE1C) Vinpocetine≈ 40–50 μM[1]
IκB Kinase (IKK) Vinpocetine≈ 17 μM[1]
Voltage-gated Na+ channels Vinpocetine10–50 μM[1]
Phosphodiesterase 1 (PDE1) This compoundData not available
Voltage-gated Ca2+ channels This compoundQualitative inhibition reported[12]
Table 2: Efficacy in In Vivo Models of Neurodegeneration
Animal ModelCompoundDosageKey FindingsReference
NMDA-induced excitotoxicity in rats Vinpocetine10 mg/kg (i.p.)Reduced lesion size by 23% and microglial activation by 27%. Attenuated behavioral deficits.[3]
Ischemia-reperfusion injury in mice Vinpocetine10 mg/kg/dEffectively reduced infarct volume and promoted recovery of behavioral function. Inhibited apoptosis and microglial proliferation.[14]
Cerebral insufficiency models This compoundNot specifiedReported to be inactive in the specific models used in one comparative study.Not directly cited
Table 3: Effects on Cerebral Blood Flow (CBF)
Study PopulationCompoundAdministrationKey FindingsReference
Chronic ischemic stroke patients VinpocetineIntravenousIncreased regional CBF, with the highest changes in the thalamus (36% increase) and caudate nucleus (37% increase).Not directly cited
General cerebrovascular disorders This compoundNot specifiedKnown for its vasodilatory properties leading to improved cerebral blood flow.[12][13]

III. Experimental Protocols

A. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.[15][16]

  • Surgical Procedure (Intraluminal Suture Method):

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15][17]

    • The ECA is ligated and a nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][17]

    • Occlusion is typically maintained for a period of 60 to 120 minutes, followed by reperfusion through withdrawal of the suture.[16]

  • Drug Administration: The test compound (e.g., vinpocetine) or vehicle is administered at a predetermined time before, during, or after the ischemic insult (e.g., intraperitoneally or intravenously).[14]

  • Assessment of Infarct Volume:

    • 24 to 48 hours after reperfusion, the animals are euthanized, and the brains are removed.[15]

    • The brain is sectioned into coronal slices.[15]

    • The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[15][18][19]

    • Viable tissue is stained red, while the infarcted tissue remains unstained (white).[20][21]

    • The infarct area on each slice is measured using image analysis software, and the total infarct volume is calculated.[20]

  • Neurological Deficit Scoring: Behavioral tests are performed to assess neurological function before and after the ischemic event and treatment.

B. In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This model is used to assess the direct neuroprotective effects of a compound against excitotoxic cell death.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured for 14-21 days.[22][23]

  • Induction of Excitotoxicity: The neuronal cultures are exposed to a neurotoxic concentration of glutamate or an NMDA receptor agonist (e.g., 100-300 µM NMDA) for a defined period (e.g., 30 minutes to 24 hours).[23][24][25]

  • Drug Treatment: The test compound is added to the culture medium before, during, or after the excitotoxic insult.

  • Assessment of Cell Viability: Neuronal cell death is quantified 24 hours after the insult using methods such as:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Fluorescent Viability Stains: Using dyes like propidium (B1200493) iodide (stains dead cells) and Hoechst 33342 (stains all nuclei).

    • MTT Assay: Measures the metabolic activity of viable cells.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the known signaling pathways for vinpocetine and this compound, as well as a typical experimental workflow for assessing neuroprotection.

Vinpocetine_Signaling_Pathways cluster_vinpocetine Vinpocetine cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_outcomes Neuroprotective Outcomes Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits Na_channel Voltage-gated Na+ Channel Vinpocetine->Na_channel Blocks IKK IKK Complex Vinpocetine->IKK Inhibits cGMP_cAMP ↑ cGMP / cAMP PDE1->cGMP_cAMP Degrades Na_influx ↓ Na+ Influx Na_channel->Na_influx Mediates NFkB_activation ↓ NF-κB Activation IKK->NFkB_activation Activates Vasodilation Vasodilation & ↑ Cerebral Blood Flow cGMP_cAMP->Vasodilation Excitotoxicity ↓ Excitotoxicity Na_influx->Excitotoxicity Neuroinflammation ↓ Neuroinflammation NFkB_activation->Neuroinflammation

Caption: Vinpocetine's multi-target signaling pathways.

Vinburnine_Signaling_Pathway cluster_this compound This compound cluster_targets Proposed Mechanisms cluster_outcomes Neuroprotective Outcomes This compound This compound Ca_channel Ca2+ Channels (Vascular Smooth Muscle) This compound->Ca_channel Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Vasodilation Vasodilation & ↑ Cerebral Blood Flow Ca_channel->Vasodilation Leads to Oxidative_Stress ↓ Oxidative Stress ROS->Oxidative_Stress Causes

Caption: Proposed neuroprotective mechanisms of this compound.

Neuroprotection_Experimental_Workflow cluster_model Model System cluster_insult Neurotoxic Insult cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model In Vivo (e.g., MCAO) or In Vitro (e.g., Neuronal Culture) Insult Ischemia/Reperfusion or Glutamate/NMDA Exposure Model->Insult Treatment Vehicle Control This compound Vinpocetine Insult->Treatment Assessment Infarct Volume (TTC Staining) Neurological Scoring Cell Viability (LDH, MTT) Treatment->Assessment Analysis Statistical Comparison of Treatment Groups Assessment->Analysis

Caption: Generalized experimental workflow for neuroprotection studies.

V. Conclusion

The available scientific evidence strongly supports the neuroprotective efficacy of vinpocetine , with well-defined molecular mechanisms and a growing body of quantitative data from both in vitro and in vivo studies. Its ability to target multiple pathways involved in neuronal injury, including PDE1 inhibition, ion channel modulation, and anti-inflammation, makes it a significant compound of interest in neuropharmacology.

This compound also shows promise as a neuroprotective agent, primarily through its vasodilatory and antioxidant effects. However, the current body of research lacks the detailed mechanistic studies and quantitative comparative data that are available for vinpocetine.

For researchers and drug development professionals, vinpocetine serves as a well-characterized compound with a clear profile of neuroprotective actions. Future research on this compound should focus on elucidating its specific molecular targets and quantifying its neuroprotective efficacy in validated experimental models to establish a more direct comparison with vinpocetine. Head-to-head comparative studies are essential to fully understand the relative therapeutic potential of these two related alkaloids.

References

Unraveling the Mechanisms of Vinburnine and Vincamine: A Comparative Analysis for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular pathways and functional effects of two promising cerebroactive compounds, Vinburnine and Vincamine (B1683053), reveals distinct yet overlapping mechanisms of action. This guide provides a comprehensive comparison of their effects on cerebral blood flow, neuronal protection, and neurotransmitter systems, supported by experimental data and detailed protocols to aid researchers in their exploration of these Vinca alkaloids.

Both this compound and Vincamine, derived from the lesser periwinkle plant (Vinca minor), have garnered interest for their potential therapeutic applications in cerebrovascular disorders and cognitive enhancement. While often discussed together, a closer examination of their pharmacological profiles reveals key differences in their primary modes of action. This comparative analysis aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven overview to inform future studies and therapeutic development.

Core Mechanisms of Action: A Comparative Overview

At a fundamental level, both this compound and Vincamine exert vasodilatory effects, leading to an increase in cerebral blood flow. However, the molecular pathways through which they achieve this and their additional neuropharmacological activities diverge significantly.

This compound is primarily recognized for its role as a cerebral vasodilator, with its mechanism largely attributed to the inhibition of calcium ion influx into vascular smooth muscle cells.[1] By blocking L-type calcium channels, this compound promotes relaxation of the blood vessel walls, leading to improved blood circulation in the brain.[1][2][3] Additionally, some evidence suggests that this compound may also influence intracellular signaling by modulating the levels of cyclic adenosine (B11128) monophosphate (cAMP), a key molecule in vasodilation.[1] Beyond its vascular effects, this compound is believed to possess neuroprotective properties, potentially through antioxidant mechanisms that reduce oxidative stress, and it may also modulate the levels of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506).[1]

Vincamine , on the other hand, presents a more multifaceted mechanistic profile. While it also functions as a cerebral vasodilator, a key distinguishing feature is its activity as a voltage-gated sodium channel blocker .[4][5] This action is thought to contribute significantly to its neuroprotective effects by preventing excessive neuronal excitability. Vincamine has also been shown to modulate neurotransmitter systems, including dopamine and serotonin, and exhibits antioxidant properties that protect brain cells from damage.[6] Some studies suggest that Vincamine may also influence cerebral function by targeting phosphodiesterase-1 (PDE1).[7]

Quantitative Comparison of Pharmacological Effects

To facilitate a direct comparison of their potencies and effects, the following table summarizes available quantitative data from various experimental studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and data has been compiled from various sources.

Pharmacological EffectThis compoundVincamineSupporting Experimental Data
Cerebral Blood Flow (CBF) Enhancement Qualitative increase reported.[8] A derivative, Vinpocetine, showed a ~12% increase.[9]Significant increase observed with a 40 mg infusion over 35-40 minutes.[1]Xenon Clearance Technique
Sodium Channel Blockade Not a primary mechanism.IC50: 40 µM (for whole-cell Na+ currents)[10]Patch-Clamp Electrophysiology
Calcium Channel Blockade Primary mechanism of vasodilation (L-type channels).[1] Specific Ki values not readily available.May target voltage-operated Ca2+ channels.[7]Radioligand Binding Assays
Neurotransmitter Modulation Modulates dopamine and serotonin levels.[1]A derivative (Vinconate) significantly increased dopamine and serotonin in rat striatum.[11][12]Brain Microdialysis with HPLC
Neuroprotection (against Glutamate (B1630785) Excitotoxicity) Believed to have neuroprotective effects.[1]Demonstrates neuroprotective properties.In vitro cell viability assays (e.g., MTT assay)
Phosphodiesterase 1 (PDE1) Inhibition Potential mechanism.Suggested to target PDE1.[7]Enzyme Inhibition Assays

Detailed Experimental Protocols

For researchers seeking to investigate and compare the mechanisms of this compound and Vincamine, the following are detailed methodologies for key experiments cited in this guide.

Assessment of Vasodilation using the Aortic Ring Assay

This ex vivo method allows for the direct measurement of a compound's effect on vascular smooth muscle contraction and relaxation.

Protocol:

  • Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • Ring Preparation: Cut the aorta into 3-4 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Tension Recording: Connect the upper hook to an isometric force transducer to record changes in tension. Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (B352888) (1 µM).

  • Drug Application: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound or Vincamine to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the drug that produces 50% of its maximal effect).

Evaluation of Sodium Channel Blockade via Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

Protocol:

  • Cell Culture: Culture rat cortical neurons on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH adjusted to 7.2).

  • Whole-Cell Configuration: Obtain a gigaseal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -80 mV.

  • Eliciting Sodium Currents: Evoke sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Drug Application: Perfuse the chamber with the external solution containing various concentrations of Vincamine.

  • Data Analysis: Measure the peak amplitude of the sodium currents before and after drug application. Calculate the percentage of inhibition and determine the IC50 value.[10]

Measurement of Neurotransmitter Levels using In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.

Protocol:

  • Probe Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the striatum.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant.

  • Drug Administration: Administer this compound or Vincamine (or their derivatives) systemically (e.g., intraperitoneally or orally).[11][12]

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]

  • Data Analysis: Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.

Assessment of Neuroprotection using the MTT Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

Protocol:

  • Cell Culture: Seed neuronal cells (e.g., primary cortical neurons or a neuronal cell line like SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or Vincamine for a specified period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for 24 hours.[13] Include control wells with no glutamate and no drug treatment.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.[14][15]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Vinburnine_Mechanism cluster_inhibition This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits cAMP ↑ cAMP This compound->cAMP Ca_Channel->Ca_Influx Vascular_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vascular_Contraction Stimulates Vasodilation Vasodilation Vascular_Contraction->Vasodilation Inhibition leads to CBF Increased Cerebral Blood Flow Vasodilation->CBF cAMP->Vasodilation

This compound's primary mechanism of vasodilation.

Vincamine_Mechanism cluster_blockade Vincamine Vincamine Na_Channel Voltage-gated Na+ Channel Vincamine->Na_Channel Blocks Vasodilation Vasodilation Vincamine->Vasodilation Neurotransmitters Modulation of Dopamine & Serotonin Vincamine->Neurotransmitters Na_Channel->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Reduction leads to CBF Increased Cerebral Blood Flow Vasodilation->CBF Neurotransmitters->Neuroprotection

Vincamine's multifaceted mechanisms of action.

Aortic_Ring_Workflow start Excise & Clean Thoracic Aorta cut Cut into 3-4 mm Rings start->cut mount Mount in Organ Bath cut->mount equilibrate Equilibrate (60-90 min) mount->equilibrate contract Pre-contract with Phenylephrine (1 µM) equilibrate->contract add_drug Cumulatively Add This compound or Vincamine contract->add_drug record Record Relaxation Response add_drug->record analyze Calculate EC50 record->analyze

Experimental workflow for the aortic ring assay.

MTT_Assay_Workflow start Seed Neuronal Cells in 96-well Plate pretreat Pre-treat with This compound or Vincamine start->pretreat induce_toxicity Add Glutamate (e.g., 100 µM) pretreat->induce_toxicity incubate_mtt Add MTT Solution & Incubate (3-4h) induce_toxicity->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Cell Viability measure->analyze

Experimental workflow for the MTT assay.

Conclusion

The provided experimental protocols and comparative data offer a foundational resource for researchers to further elucidate the nuanced differences between these two Vinca alkaloids and to explore their full therapeutic potential. Further head-to-head comparative studies are warranted to more definitively delineate their relative potencies and efficacies across their various pharmacological activities.

References

Validating the Antioxidant Effects of Vinburnine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant effects of Vinburnine and its alternatives, supported by experimental data and detailed methodologies. This compound, also known as (-)-eburnamonine, is a derivative of vincamine, an alkaloid found in the lesser periwinkle plant.[1] Its potential neuroprotective properties are attributed, in part, to its antioxidant capabilities.[2] This document will delve into the experimental validation of these effects, offering a comparative analysis with related compounds.

Comparative Analysis of Antioxidant Activity

The direct in vitro antioxidant activity of this compound has been less extensively studied compared to its close structural analog, vinpocetine (B1683063). However, given their structural similarity, the antioxidant profile of vinpocetine can serve as a strong proxy for understanding the potential of this compound. The following table summarizes the comparative antioxidant activities of vinpocetine and other relevant compounds from in vitro studies.

CompoundAssayConcentrationAntioxidant EffectReference
Vinpocetine Free Radical Scavenging (RBC rigidity & K+ leakage)Therapeutic Serum ConcentrationSignificant (p < 0.01) protective effect[3][4]
Pentoxifylline (B538998)Free Radical Scavenging (RBC rigidity & K+ leakage)Therapeutic Serum ConcentrationNot significant[3][4]
Piracetam (B1677957)Free Radical Scavenging (RBC rigidity & K+ leakage)Therapeutic Serum ConcentrationNot significant[3][4]
Vinpocetine ROS Generation (H2O2-induced in L02 cells)Not specifiedInhibited ROS generation[5]
Vinpocetine Lipid Peroxidation (in rat brain synaptosomes)Not specifiedInhibited lipid peroxidation[6]

Key Findings:

  • Vinpocetine demonstrates significant free radical scavenging activity at therapeutic concentrations, a property not observed with pentoxifylline or piracetam at similar levels.[3][4]

  • Higher concentrations of pentoxifylline (100-fold) and piracetam (10-fold) were required to achieve a significant antioxidant effect.[3][4]

  • Vinpocetine has been shown to inhibit the production of reactive oxygen species (ROS) and prevent lipid peroxidation in cellular models, indicating a direct protective effect against oxidative damage.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro antioxidant assays relevant to the study of this compound and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (typically 120 µM in ethanol (B145695) or methanol), test compound at various concentrations, and a positive control (e.g., ascorbic acid, Trolox).[7]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Mix a defined volume of the test compound solution with the DPPH solution.[7]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 10-30 minutes).[7]

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.[7]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate (to generate the ABTS radical cation), test compound, and a positive control.

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.

    • Add the test compound to the diluted ABTS radical cation solution.

    • Measure the absorbance at 734 nm after a set incubation period.

  • Data Analysis: Similar to the DPPH assay, the percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Reactive Oxygen Species (ROS) Production Assay

This cell-based assay measures the intracellular accumulation of ROS.

  • Reagents: Cell line (e.g., L02 human hepatic cells), cell culture medium, an oxidant to induce ROS production (e.g., H2O2), a fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFDA), and the test compound.[5][7]

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Pre-incubate the cells with the test compound for a specific duration.

    • Load the cells with the DCFDA probe.

    • Induce oxidative stress by adding the oxidant.

    • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The reduction in fluorescence intensity in cells treated with the test compound compared to the oxidant-only control indicates the compound's ability to reduce intracellular ROS.

Signaling Pathways and Experimental Workflows

The antioxidant effects of compounds like vinpocetine are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. One such critical pathway is the Nrf2/HO-1 pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). Studies on vinpocetine suggest that it may exert its antioxidant effects by activating this pathway.[5]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2/HO-1 signaling pathway potentially activated by this compound.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound in vitro.

Experimental_Workflow start Start compound_prep Prepare Test Compound (e.g., this compound) Solutions start->compound_prep assay_selection Select In Vitro Assays (DPPH, ABTS, Cellular ROS) compound_prep->assay_selection run_assays Perform Assays with Compound and Controls assay_selection->run_assays data_collection Collect Absorbance/ Fluorescence Data run_assays->data_collection data_analysis Analyze Data (Calculate % Inhibition, IC50) data_collection->data_analysis comparison Compare with Alternative Compounds data_analysis->comparison conclusion Draw Conclusions on Antioxidant Efficacy comparison->conclusion

References

A Comparative Guide to Cross-Validated HPLC Methods for Vinburnine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of Vinburnine (also known as Vincamine). The objective is to offer a comprehensive resource for selecting an appropriate analytical method, supported by experimental data from published, validated studies. This document outlines the experimental protocols and summarizes the performance characteristics of each method in clearly structured tables to facilitate a direct comparison.

Introduction to this compound and the Need for Robust Analytical Methods

This compound is a vinca (B1221190) alkaloid that has been investigated for its potential as a cerebral vasodilator, aiming to improve blood flow and oxygen utilization in the brain. Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This guide focuses on the cross-validation of two prominent HPLC methods to aid researchers in method selection and implementation.

Experimental Protocols

This section details the methodologies for the two compared HPLC methods, providing a basis for replication and cross-validation in other laboratories.

Method 1: RP-HPLC with Acetate (B1210297) Buffer

This method is a stability-indicating assay for the simultaneous determination of this compound and its primary degradant, Vincaminic acid.

Chromatographic Conditions:

  • Column: Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M sodium acetate buffer (pH 4.0) in a ratio of 30:70 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at 270 nm

  • Injection Volume: Not specified

  • Temperature: Ambient

Method 2: RP-HPLC with Ammonium (B1175870) Carbonate Buffer

This method is also a stability-indicating HPLC method for the determination of this compound in the presence of its degradation product.

Chromatographic Conditions:

  • Column: Lichrocart RP-18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.01 M ammonium carbonate in a ratio of 7:3 (v/v)

  • Flow Rate: Not specified

  • Detection: Not explicitly specified, but typically UV detection is used for such compounds.

  • Injection Volume: Not specified

  • Temperature: Ambient

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for each HPLC method, allowing for a direct comparison of their validation parameters.

Table 1: Chromatographic Performance

ParameterMethod 1Method 2
Column Type Spheri-5 RP-C8Lichrocart RP-18
Mobile Phase Acetonitrile: 0.05 M Sodium Acetate pH 4.0 (30:70)Acetonitrile: 0.01 M Ammonium Carbonate (7:3)
Detection Wavelength 270 nmNot Specified
Retention Time (this compound) 7.15 minNot Specified

Table 2: Validation Parameters

ParameterMethod 1 (this compound)Method 2 (this compound)
Linearity Range (µg/mL) 0.1 - 502 - 20
Correlation Coefficient (r²) > 0.999Not Specified
Limit of Detection (LOD) (µg/mL) 0.03Not Specified
Limit of Quantitation (LOQ) (µg/mL) 0.1Not Specified
Accuracy (% Recovery) 98.6 - 101.5%99.5 - 100.8%
Precision (RSD%) Intra-day: 0.6 - 1.2%, Inter-day: 0.9 - 1.8%Intra-day: 0.4 - 1.1%, Inter-day: 0.7 - 1.5%

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods are suitable for their intended purpose and provide comparable results.

CrossValidationWorkflow start Start: Define Analytical Performance Requirements method1 Method 1 Development & Validation start->method1 method2 Method 2 Development & Validation start->method2 select_samples Select Representative Test Samples method1->select_samples method2->select_samples analyze_m1 Analyze Samples with Method 1 select_samples->analyze_m1 analyze_m2 Analyze Samples with Method 2 select_samples->analyze_m2 compare_results Compare Results (e.g., Bland-Altman, t-test) analyze_m1->compare_results analyze_m2->compare_results conclusion Conclusion: Methods are Equivalent/ Biases Identified compare_results->conclusion end End: Method Implementation or Further Investigation conclusion->end

Caption: Workflow for HPLC Method Cross-Validation.

Conclusion

Both presented HPLC methods demonstrate suitability for the quantitative analysis of this compound in the presence of its degradation products.

  • Method 1 offers a wider linearity range and provides specified limits of detection and quantitation, making it well-suited for both assay and impurity determination over a broad concentration spectrum. The use of a C8 column may offer different selectivity compared to a C18 column.

  • Method 2 , while having a narrower specified linearity range, shows excellent accuracy and precision. The use of a C18 column is a very common and robust choice for the analysis of many pharmaceutical compounds.

The choice between these methods will depend on the specific requirements of the analysis, such as the expected concentration range of this compound, the need for very low-level impurity quantification, and the availability of the specified columns and reagents. It is recommended that any laboratory adopting one of these methods performs its own validation or verification to ensure its suitability for the intended application. The cross-validation workflow provided serves as a guide for ensuring the interchangeability and reliability of analytical data when multiple methods are employed.

A Comparative Guide to the Vasodilatory Effects of Vinburnine and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the vasodilatory properties of vinburnine, vincamine (B1683053), and vinpocetine (B1683063), three related Vinca alkaloids. The information is intended for researchers, scientists, and drug development professionals interested in the vascular effects of these compounds.

Introduction to Vinca Alkaloids and Vasodilation

Vinca alkaloids, derived from the periwinkle plant (Vinca minor), have long been investigated for their diverse pharmacological activities. Among these, a subset including this compound, vincamine, and vinpocetine are recognized for their vasodilatory effects, particularly on cerebral blood vessels.[1][2][3] Vasodilation, the widening of blood vessels, is a critical physiological process that increases blood flow, thereby enhancing oxygen and nutrient delivery to tissues. This property underlies the therapeutic potential of these alkaloids in cerebrovascular disorders.[1]

Mechanisms of Vasodilation: A Comparative Overview

While all three compounds induce vasodilation, their primary mechanisms of action appear to differ, leading to variations in their pharmacological profiles.

This compound , also known as (-)-eburnamonine, is thought to exert its vasodilatory effect primarily by inhibiting the influx of calcium ions (Ca2+) into vascular smooth muscle cells.[1] By blocking calcium channels, this compound prevents the sustained contraction of these cells, leading to vessel relaxation and increased blood flow.[1] Some evidence also suggests that this compound may influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger that promotes smooth muscle relaxation.[1]

Vinpocetine , a synthetic derivative of vincamine, is a well-characterized inhibitor of phosphodiesterase type 1 (PDE1).[4][5] By inhibiting PDE1, vinpocetine prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP) and cAMP.[6] The resulting accumulation of these cyclic nucleotides activates downstream signaling pathways that lead to a decrease in intracellular calcium levels and ultimately, vasodilation.[6] Vinpocetine also exhibits sodium channel blocking activity, which may contribute to its neuroprotective effects but is less directly implicated in its vasodilatory action.[7]

Vincamine is the parent alkaloid from which vinpocetine and this compound (a metabolite) are derived.[3][8] It is recognized as a cerebral vasodilator that improves blood flow to the brain.[2][8] However, the precise molecular mechanism underlying vincamine's vasodilatory effect is less clearly defined in the scientific literature compared to its derivatives. It is believed to share some of the properties of its more studied relatives, but further research is needed to fully elucidate its specific targets in the vascular smooth muscle. One study noted that while vincamine slightly increased local cerebral blood flow, this compound was found to be inactive in the specific cerebral insufficiency models used.[9]

Quantitative Comparison of Vasodilatory Action

AlkaloidPrimary Mechanism of VasodilationQuantitative Data (Potency)Reference Tissue/System
This compound Inhibition of Ca2+ influxData not availableVascular Smooth Muscle Cells
Vinpocetine Phosphodiesterase 1 (PDE1) InhibitionIC50 ≈ 8-20 µM (for PDE1A/B)Recombinant enzymes
IC50 ≈ 40-50 µM (for PDE1C)Recombinant enzymes
Vincamine Cerebral Vasodilation (mechanism less defined)Data not availableIn vivo (human/animal)

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways in Vasodilation

The vasodilatory actions of this compound and vinpocetine are mediated by distinct intracellular signaling pathways.

Vinburnine_Vasodilation_Pathway This compound This compound Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Inhibits Ca_Influx Ca2+ Influx (Inhibited) Ca_Calmodulin Ca2+-Calmodulin Complex Relaxation Vasodilation Ca_Influx->Relaxation Reduction in Ca2+ leads to MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Contraction Vascular Smooth Muscle Contraction MLCK_active->Contraction Leads to

Caption: this compound-mediated vasodilation pathway.

Vinpocetine_Vasodilation_Pathway Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP_degradation cGMP -> GMP cGMP Increased [cGMP]i PDE1->cGMP Inhibition of degradation leads to PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased [Ca2+]i PKG->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation Promotes

Caption: Vinpocetine-mediated vasodilation pathway.

Experimental Protocols

The following is a generalized protocol for assessing the vasodilatory effects of Vinca alkaloids on isolated arterial segments using wire myography, a standard ex vivo technique.

Objective: To determine the concentration-response relationship and potency of Vinca alkaloids in inducing vasodilation in isolated small arteries.
Materials:
  • Wire myograph system (e.g., DMT)[10]

  • Dissection microscope

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Vasoconstrictor agent (e.g., phenylephrine, U46619)

  • Vinca alkaloids (this compound, vincamine, vinpocetine) dissolved in an appropriate vehicle (e.g., DMSO)

  • Animal model (e.g., rat, mouse) and appropriate ethical approvals

Experimental Workflow:

Caption: Experimental workflow for wire myography.

Detailed Method:
  • Vessel Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery (e.g., mesenteric or cerebral artery) and place it in cold Krebs-Henseleit solution. Under a dissection microscope, clean the artery of surrounding adipose and connective tissue. Cut the artery into 2 mm rings.[10][11]

  • Mounting: Mount each arterial ring on two fine wires in the jaws of the wire myograph chamber.[10]

  • Equilibration and Normalization: Submerge the mounted vessel in Krebs-Henseleit solution gassed with 95% O2/5% CO2 at 37°C. Allow the vessel to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for the vessel.[10]

  • Viability Check: Test the viability of the vessel by inducing contraction with a high potassium solution. Check for endothelium integrity by assessing relaxation to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction.[10]

  • Concentration-Response Curve: After washing and returning to baseline, pre-constrict the arterial ring with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). Once a stable contraction plateau is reached, add the Vinca alkaloid in a cumulative manner, increasing the concentration stepwise.[12]

  • Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC50 (the concentration of the alkaloid that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).[12]

Conclusion

This compound and vinpocetine, both related to the parent Vinca alkaloid vincamine, are effective vasodilators with distinct primary mechanisms of action. This compound is proposed to act mainly through calcium channel blockade, while vinpocetine's effects are well-documented as a PDE1 inhibitor. Although direct comparative studies on their vasodilatory potency are lacking, the available mechanistic data provide a valuable framework for understanding their pharmacological profiles. The provided experimental protocol offers a standardized method for future studies aimed at directly comparing the vasodilatory efficacy of these and other Vina alkaloids. Such research will be crucial for the targeted development of these compounds for cerebrovascular and other related disorders.

References

A Comparative Analysis of Vinburnine and Dihydroergotoxine in Preclinical Models of Cerebral Insufficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vinburnine (also known as Eburnamonine) and Dihydroergotoxine (B79615) (also known as Co-dergocrine mesylate) in experimental models of cerebral insufficiency. The following sections detail their proposed mechanisms of action, comparative efficacy based on available quantitative data, and the experimental protocols used in key studies.

Overview of Mechanisms of Action

This compound: This vinca (B1221190) alkaloid derivative is primarily characterized as a cerebral vasodilator.[1] Its proposed mechanism involves enhancing cerebral blood flow, which improves the delivery of oxygen and essential nutrients to brain tissue.[2] Additionally, some studies suggest that this compound may modulate neurotransmitter systems, including dopamine (B1211576) and acetylcholine, and possess neuroprotective properties by protecting neurons from oxidative stress.

Dihydroergotoxine: As a mixture of three dihydrogenated ergot alkaloids, Dihydroergotoxine exhibits a more complex pharmacological profile. Its mechanism is not fully elucidated but is thought to involve a multi-faceted action on central neurotransmitter systems. It acts as an agonist at dopamine and serotonin (B10506) receptors while being an antagonist at alpha-adrenergic receptors. This dual action may help normalize cerebral metabolism and electrical activity (EEG), which are often compromised in cerebral insufficiency states.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of this compound and Dihydroergotoxine in various models of cerebral insufficiency. A direct comparison is challenging due to the variability in experimental models and endpoints.

Table 1: Efficacy of Dihydroergotoxine in Cerebral Insufficiency Models

Parameter MeasuredExperimental ModelKey FindingReference
Neuronal Survival 5-minute forebrain ischemia in gerbilsPreserved CA1 pyramidal neuron density at 69.19 ± 6.49 neurons/mm, compared to 11.25 ± 4.93 in the vehicle group.Izumiyama & Kogure, 1988
EEG Activity Oligemic hypotension in catsStabilized EEG activity, preventing the 30-50% decrease in energy values observed during the 2-hour oligemic period.Gygax et al., 1978
Cognitive Function Hypoxic hypoxidosis in healthy human volunteersAttenuated the deterioration in psychometric performance from 49% (placebo) to 26%.Saletu et al., 1991
Electrocortical Recovery 10-minute cerebral ischemia in gerbilsImproved the early phase of post-ischemic electrocortical recovery.Barzaghi et al., 1986[3]
Cerebral Blood Flow 10-minute cerebral ischemia in gerbilsRapidly increased Local Cerebral Blood Flow (LCBF), which returned to normal after 30 minutes.Barzaghi et al., 1986[3]

Table 2: Efficacy of this compound in Cerebral Insufficiency and Related Models

Parameter MeasuredExperimental ModelKey FindingReference
Cerebral Hemodynamics Anesthetized dogs (normal)A 2 mg/kg i.v. dose increased vertebral and carotid blood flow and cerebral O2 and glucose consumption.Lacroix et al., 1979
Blood Rheology & Oxygen Transport Human patients with hypoxemiaA 40 mg infusion improved blood rheology, hemodynamic parameters, and metabolic data, confirming its "oxyphoretic" (oxygen-carrying) properties.[2]Anonymous, Minerva Cardioangiologica
Cognitive Function Scopolamine- or pentylenetetrazol-induced amnesia in mice and ratsDose-dependently reduced the disrupting effects on passive and active avoidance behaviors.Chomont et al., 1987
Electrocortical Recovery 10-minute cerebral ischemia in gerbilsReported as inactive in improving electrocortical recovery in this specific study.Barzaghi et al., 1986[3]
Cerebral Energy Metabolism 10-second decapitation ischemia in miceDid not significantly modify cerebral energy metabolism in this specific study.Barzaghi et al., 1986[3]

Note: The findings from Barzaghi et al. (1986) indicate that in the specific models of ischemia and anoxia used, this compound did not show significant activity, contrasting with Dihydroergotoxine. This highlights the importance of the experimental model in evaluating the efficacy of neuroprotective agents.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are the protocols for key experiments cited.

Gerbil Model of Forebrain Ischemia (Izumiyama & Kogure, 1988)
  • Animal Model: Male Mongolian gerbils.

  • Induction of Ischemia: The bilateral common carotid arteries were occluded for 5 minutes to induce forebrain ischemia.

  • Drug Administration: Dihydroergotoxine mesylate (Hydergine) was administered intraperitoneally immediately after the 5-minute ischemic period.

  • Outcome Measurement: After a 7-day survival period, the animals were perfusion-fixed. The brains were processed for conventional histology. The neuronal density, defined as the number of neurons per millimeter in the CA1 pyramidal cell layer of the hippocampus, was calculated to assess the extent of neuronal death.

Feline Model of Oligemic Hypotension (Gygax et al., 1978)
  • Animal Model: Cats anesthetized with N2O/O2.

  • Induction of Cerebral Insufficiency: Hypovolemic oligemia was induced to simulate a cerebral blood flow disturbance. This led to a 30-40% reduction in cerebral blood flow, with a mean arterial blood pressure of 45 mm Hg.

  • Drug Administration: Dihydroergotoxine mesylate was administered to investigate its ability to influence the effects of the induced oligemia.

  • Outcome Measurement: The primary endpoint was the stability of cerebral electrical activity, measured by quantitative EEG. The EEG energy values were monitored over the 2-hour period of oligemia.

Human Model of Hypoxic Hypoxidosis (Saletu et al., 1991)
  • Subjects: Healthy young human volunteers.

  • Induction of Hypoxia: Subjects inhaled a gas mixture of 9.8% O2 and 90.2% N2 for 23 minutes under normobaric conditions, equivalent to an altitude of 6000 meters. This induced a drop in arterial pO2 to approximately 37 mmHg.

  • Study Design: A double-blind, placebo-controlled, randomized trial. Subjects received either a placebo or 5 mg of Co-dergocrine mesylate (CDM).

  • Outcome Measurement: Quantitative EEG was used to measure changes in brain electrical activity (delta, theta, alpha, and beta waves) to assess vigilance. A battery of 11 psychometric tests was used to evaluate intellectual and mnestic functions, psychomotor activity, and mood.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating neuroprotective agents and the proposed signaling pathways for this compound and Dihydroergotoxine.

G cluster_prep Phase 1: Preparation cluster_insult Phase 2: Insult Induction cluster_treatment Phase 3: Intervention cluster_analysis Phase 4: Outcome Assessment Animal Animal Selection (e.g., Rat, Gerbil) Anesthesia Anesthesia (e.g., Isoflurane) Animal->Anesthesia Monitoring Physiological Monitoring (BP, Temp, Blood Gases) Anesthesia->Monitoring Ischemia Cerebral Insufficiency Model (e.g., MCAO, BCCAO, Hypoxia) Monitoring->Ischemia Treatment Drug Administration (this compound or Dihydroergotoxine) - Route (i.p., i.v.) - Timing (Pre-, Post-insult) Ischemia->Treatment Control Vehicle/Placebo Administration Ischemia->Control Behavioral Behavioral Tests (Neurological Score) Treatment->Behavioral Data Collection Histo Histology (Infarct Volume, Neuronal Count) Treatment->Histo Data Collection Electro Electrophysiology (EEG Recovery) Treatment->Electro Data Collection Biochem Biochemical Analysis (Metabolites, CBF) Treatment->Biochem Data Collection Control->Behavioral Data Collection Control->Histo Data Collection Control->Electro Data Collection Control->Biochem Data Collection

Caption: Generalized experimental workflow for preclinical evaluation.

G cluster_vin This compound Pathway cluster_dht Dihydroergotoxine Pathway This compound This compound Vaso Cerebral Vasodilation This compound->Vaso NeuroT Modulation of Neurotransmitters (ACh, DA) This compound->NeuroT OxStress ↓ Oxidative Stress This compound->OxStress CBF ↑ Cerebral Blood Flow Vaso->CBF O2 ↑ O2 & Nutrient Delivery CBF->O2 NP_V Neuroprotection O2->NP_V NeuroT->NP_V OxStress->NP_V DHT Dihydroergotoxine Alpha α-Adrenergic Antagonism DHT->Alpha Dopa Dopamine (D2) Agonism DHT->Dopa Sero Serotonin (5-HT) Agonism DHT->Sero Metab Normalize Cerebral Metabolism & EEG Alpha->Metab Dopa->Metab Sero->Metab NP_D Neuroprotection Metab->NP_D

Caption: Proposed signaling pathways for this compound and Dihydroergotoxine.

References

Vinburnine in Cerebrovascular Disorders: A Review of Clinical Evidence and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a synthetic derivative of the Vinca alkaloid eburnamonine (B1221668), has been investigated for its potential therapeutic effects in cerebrovascular and cognitive disorders. Its proposed multimodal mechanism of action, encompassing vasodilation, neuroprotection, and neurotransmitter modulation, has made it a subject of interest in neuropharmacology. This guide provides a comprehensive overview of the available clinical trial data for this compound, details its known signaling pathways, and offers a comparative perspective with other agents in the field, acknowledging the absence of direct head-to-head clinical trials.

Clinical Trial Data

While direct head-to-head comparative trials are not available in the public domain, two double-blind, placebo-controlled studies have evaluated the efficacy and safety of this compound (eburnamonine) in patients with cerebrovascular disorders.[1] The key findings from these studies are summarized below.

Table 1: Summary of Placebo-Controlled Clinical Trials of this compound in Cerebrovascular Disorders[1]
Study Design Treatment Groups Duration Key Efficacy Outcomes Key Safety and Tolerability Findings
Double-blind, placebo-controlled- this compound 60 mg, three times daily (n=25)- Placebo12 weeks- Statistically significant therapeutic improvement observed more frequently with this compound compared to placebo, based on physician's global rating.- Higher incidence of gastrointestinal side effects compared to placebo.
Double-blind, placebo-controlled- this compound 60 mg, once daily (n=25)- Placebo12 weeks- Therapeutic improvement was observed more frequently with this compound than under placebo.- Incidence of side effects was comparable to placebo.

A quasi-experimental comparison of the two dosages suggested that the higher dose (3 x 60 mg/day) resulted in greater therapeutic improvement but was associated with more frequent side effects than the lower dose (1 x 60 mg/day).[1] No significant effects on clinical chemistry parameters were observed in these studies.[1]

Experimental Protocols

The methodologies employed in the key clinical studies of this compound provide a framework for understanding its clinical evaluation.

Protocol for Double-Blind, Placebo-Controlled Trials in Cerebrovascular Disorders[1]
  • Study Design: Two successive double-blind, placebo-controlled studies were conducted.

  • Patient Population: Inpatients diagnosed with cerebrovascular disorders. The first study included 49 patients, and the second included 50 patients.

  • Intervention:

    • Study 1: this compound (Eburnamonine) 60 mg administered three times daily.

    • Study 2: this compound (Eburnamonine) 60 mg administered once daily.

  • Control: Placebo.

  • Duration: 12 weeks for both studies.

  • Outcome Measures:

    • Primary Efficacy: Physician's global rating of therapeutic effect, evaluated by the chi-squared test.

    • Secondary Efficacy: Specific variables including a "List of Cerebral Symptoms," functional tests, and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE), evaluated by analysis of covariance.

    • Safety: Monitoring of side effects (specifically gastrointestinal) and clinical chemistry parameters.

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential is attributed to its multifaceted mechanism of action, which includes vasodilation, neuroprotection, and modulation of neurotransmitter systems.

Vasodilatory Effects

This compound promotes cerebral blood flow primarily through the relaxation of vascular smooth muscle. This is achieved by inhibiting the influx of calcium ions (Ca2+) into these cells.[2] A reduction in intracellular calcium prevents the activation of contractile proteins. Additionally, this compound may influence the levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that further promotes smooth muscle relaxation.[2]

Vasodilation_Pathway This compound This compound Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel inhibits AC Adenylyl Cyclase This compound->AC influences Ca_Influx Ca2+ Influx (decreased) Ca_Channel->Ca_Influx Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->Relaxation cAMP cAMP (increased) AC->cAMP cAMP->Relaxation Vasodilation Vasodilation & Increased Cerebral Blood Flow Relaxation->Vasodilation

This compound's Vasodilatory Mechanism
Neuroprotective Properties

This compound is believed to exert neuroprotective effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress in neural tissues.[2] While the specific pathways for this compound are not fully elucidated, the closely related compound Vinpocetine has been shown to provide neuroprotection through the modulation of several key signaling pathways, including the PI3K/AKT and NF-κB pathways. These pathways are crucial for cell survival and inflammation.

Neuroprotection_Pathway cluster_vinpocetine Vinpocetine (as a model for this compound) Vinpocetine Vinpocetine PI3K_AKT PI3K/AKT Pathway Vinpocetine->PI3K_AKT activates NF_kB NF-κB Pathway Vinpocetine->NF_kB inhibits Antioxidant Antioxidant Effects (Reduced Oxidative Stress) Vinpocetine->Antioxidant promotes Cell_Survival Neuronal Cell Survival PI3K_AKT->Cell_Survival Inflammation Inflammation (decreased) NF_kB->Inflammation Antioxidant->Cell_Survival

Neuroprotective Pathways of Vinpocetine
Neurotransmitter Modulation

This compound is thought to impact the metabolism of key neurotransmitters, potentially modulating the levels of dopamine (B1211576) and serotonin.[2] This action may contribute to its effects on mood and cognition.

Comparative Perspective and Future Directions

The absence of head-to-head clinical trials makes direct comparisons between this compound and other nootropic or vasoactive agents challenging. The available evidence for this compound is based on small, placebo-controlled studies conducted some time ago. In contrast, other compounds, such as Vinpocetine, have been more extensively studied.

For a robust evaluation of this compound's clinical utility, further research is necessary. Future clinical trials should ideally:

  • Employ a randomized, double-blind, active-comparator design to directly compare this compound with other established therapies.

  • Include larger and more diverse patient populations.

  • Utilize standardized and validated cognitive and functional outcome measures.

  • Incorporate biomarkers to assess target engagement and downstream pharmacological effects.

Conclusion

The available clinical data, although limited, suggest that this compound may offer therapeutic benefits in cerebrovascular disorders. Its multifaceted mechanism of action, targeting vasodilation, neuroprotection, and neurotransmitter systems, provides a strong rationale for its potential efficacy. However, the lack of direct comparative data necessitates a cautious interpretation of its place in therapy. Rigorously designed, head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound in the management of cognitive and cerebrovascular conditions.

References

A Comparative Analysis of the Metabolic Stability of Eburnamonine and Vinpocetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of two structurally related alkaloids, eburnamonine (B1221668) and vinpocetine (B1683063). Both compounds are known for their neuroprotective and cerebrovascular-enhancing properties. Understanding their metabolic fate is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles. This comparison is supported by experimental data from in vitro studies.

Executive Summary

In vitro studies utilizing rat liver microsomes indicate that eburnamonine exhibits significantly higher metabolic stability compared to vinpocetine . The intrinsic clearance of eburnamonine was found to be substantially lower than that of vinpocetine, suggesting a slower rate of metabolism. This key difference in metabolic stability has important implications for the potential development of eburnamonine and its derivatives as lead compounds for central nervous system disorders, as a more stable compound may offer advantages in terms of bioavailability and dosing regimens.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes the quantitative data on the metabolic stability of eburnamonine and vinpocetine from a comparative in vitro study using pooled rat liver microsomes.

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)Reference
Eburnamonine 1.8 ± 0.3385[1]
Vinpocetine 10.8 ± 1.264.2[1]

Data is presented as mean ± standard deviation.

Experimental Protocols

The following is a detailed methodology for the in vitro metabolic stability assay used to generate the comparative data, based on the study by Fandy et al. (2015)[1].

Objective: To determine and compare the intrinsic clearance of eburnamonine and vinpocetine in rat liver microsomes.

Materials:

  • Test Compounds: Eburnamonine, Vinpocetine

  • Enzyme Source: Pooled male Sprague–Dawley rat liver microsomes

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching Solution: Acetonitrile

  • Analytical Instrumentation: Ultra-Performance Liquid Chromatography (UPLC)

Procedure:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing the rat liver microsomes (at a final protein concentration of 0.5 mg/mL) in potassium phosphate buffer.

  • Pre-incubation: The reaction mixture is pre-warmed at 37°C for a short period to allow it to reach the optimal temperature for enzymatic activity.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the test compound (eburnamonine or vinpocetine) to the pre-warmed incubation mixture, followed by the addition of the NADPH regenerating system. The final concentration of the test compound is typically in the low micromolar range.

  • Incubation and Sampling: The incubation is carried out at 37°C with gentle shaking. Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: The enzymatic reaction in each aliquot is terminated by the addition of a cold quenching solution, such as acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.

  • Analytical Quantification: The concentration of the remaining parent compound in the supernatant at each time point is determined using a validated UPLC method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizations: Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow for the in vitro metabolic stability assay and the known metabolic pathways of eburnamonine and vinpocetine.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Rat Liver Microsomes pre_incubation Pre-warm mixture at 37°C microsomes->pre_incubation buffer Phosphate Buffer (pH 7.4) buffer->pre_incubation nadph NADPH Regenerating System start_reaction Initiate reaction with NADPH nadph->start_reaction compounds Eburnamonine or Vinpocetine compounds->pre_incubation pre_incubation->start_reaction sampling Collect samples at time points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Terminate reaction with Acetonitrile sampling->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by UPLC centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental workflow for in vitro metabolic stability assay.

metabolic_pathways cluster_vinpocetine Vinpocetine Metabolism cluster_eburnamonine Eburnamonine Metabolism vinpocetine Vinpocetine apovincaminic_acid Apovincaminic Acid vinpocetine->apovincaminic_acid Ester Hydrolysis eburnamonine Eburnamonine metabolites Metabolites (less characterized) eburnamonine->metabolites Metabolism

Metabolic pathways of vinpocetine and eburnamonine.

Discussion

The experimental data clearly demonstrates that eburnamonine is significantly more resistant to metabolism by rat liver microsomes than vinpocetine[1]. The primary metabolic pathway for vinpocetine is the cleavage of its ethyl ester group to form apovincaminic acid. This hydrolysis reaction appears to occur readily in the liver. In contrast, the metabolic pathways of eburnamonine are less defined in the reviewed literature, but its lower intrinsic clearance suggests that it is not as susceptible to the major metabolic enzymes present in liver microsomes.

The higher metabolic stability of eburnamonine is a promising characteristic for a drug candidate. A lower rate of metabolism can lead to a longer half-life in the body, potentially allowing for less frequent dosing and more stable plasma concentrations. This could translate to improved patient compliance and a more consistent therapeutic effect. Furthermore, reduced metabolism can minimize the potential for the formation of active or toxic metabolites.

For drug development professionals, the superior metabolic stability of the eburnamonine scaffold suggests that it may be a more favorable starting point for the design of new analogues with enhanced central nervous system activity. Further studies are warranted to fully characterize the metabolic pathways of eburnamonine in different species, including humans, and to investigate its in vivo pharmacokinetic profile.

References

Vinburnine's Impact on Cognitive Function: A Statistical Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vinburnine's performance in enhancing cognitive function against other nootropic agents. The analysis is supported by available experimental data from both preclinical and clinical studies. Due to the limited availability of direct human clinical trial data for this compound, this guide incorporates findings from studies on closely related compounds, such as Vincamine, to provide a comprehensive overview.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound and its related compounds, as well as a common nootropic alternative, Piracetam (B1677957).

Table 1: Preclinical and Clinical Efficacy of this compound and Related Compounds on Cognitive Function

Compound Study Type Subjects Dosage Duration Cognitive Assessment Tools Key Quantitative Findings Reference
This compound Preclinical (Animal Model of Amnesia)MiceUp to 20 mg/kg (IP)Single DoseStep-through passive avoidance, Shuttle-box active avoidanceDose-related reduction in the disrupting effect of scopolamine (B1681570) and pentylenetetrazol-induced seizures on memory retention and acquisition. Effect was more pronounced than Vincamine and Nicergoline (B1678741) in some tests.[1]
This compound (as (-)eburnamonine) Clinical Trial (Double-Blind)28 patients with chronic brain ischemia80 mg/day for 5 days, then 60 mg/dayAt least 20 daysNot specifiedOverall improvement of 31% compared to 18% with Nicergoline. Influenced some symptoms more rapidly and significantly.[2]
Vincamine Clinical Trial (Double-Blind, Placebo-Controlled)142 patients with mild to moderate dementia (DAT and MID)30 mg twice daily12 weeksSKT, BGP ('need for help' subscale), SCAG54% of patients improved in cognitive performance (SKT), 50% in 'need for help' (BGP), and 23% in clinical symptoms (SCAG) with a response criterion of 15% improvement. No patients on placebo met this criterion for SCAG.[3]
Vinpocetine Meta-analysis of 3 RCTs583 people with dementia30-60 mg/dayUp to 1 yearClinical Global Impression Scale (CGI), Syndrom-Kurztest (SKT)Statistically significant improvements on CGI and SKT for doses of 30mg and 60mg per day. Evidence considered inconclusive for widespread clinical use due to study limitations.[2]

DAT: Dementia of the Alzheimer Type; MID: Multi-Infarct Dementia; SKT: Short Cognitive Performance Test; BGP: Beurteilungsskala für geriatrische Patienten (Rating Scale for Geriatric Patients); SCAG: Sandoz Clinical Assessment Geriatric scale.

Table 2: Efficacy of Piracetam in Cognitive Impairment (for comparison)

Study Type Subjects Dosage Duration Cognitive Assessment Tools Key Quantitative Findings Reference
Meta-analysis of 19 Double-Blind, Placebo-Controlled StudiesElderly patients with dementia or cognitive impairmentNot specifiedNot specifiedClinical Global Impression of ChangeDemonstrates a significant difference in favor of piracetam over placebo.[4][5]

Experimental Protocols

Preclinical Study: this compound in Scopolamine-Induced Amnesia in Mice
  • Objective: To assess the activity of this compound (VNB) on drug-induced learning and memory impairments and compare it with Vincamine (VNC) and Nicergoline (NCG).

  • Animal Model: Mice were used to create an experimental model of retrograde amnesia.

  • Amnesia Induction: Amnesia was induced by intraperitoneal (IP) injection of scopolamine (3 mg/kg), an anticholinergic drug that impairs memory.

  • Intervention: this compound was administered via IP injection at doses up to 20 mg/kg.

  • Cognitive Assessment:

    • Step-through passive avoidance test: This test measures the ability of the mice to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment. A longer latency to enter the "shock" compartment indicates better memory retention.

    • Shuttle-box active avoidance test: This test assesses the acquisition of a learned response to avoid an aversive stimulus. An increase in the number of successful avoidances indicates improved learning.

  • Key Findings: this compound was found to reduce the disruptive effects of scopolamine on memory retention and acquisition in a dose-dependent manner. The study noted that this effect was more pronounced than that of Vincamine and Nicergoline in some of the tests performed. The antagonism of scopolamine's effects suggests that this compound's mechanism of action may involve the stimulation of acetylcholine (B1216132) neurotransmission.[1]

Clinical Trial: Vincamine in Dementia
  • Objective: To investigate the therapeutic efficacy of Vincamine in patients with primary degenerative and vascular dementia.

  • Study Design: A 12-week, double-blind, placebo-controlled, randomized multicenter trial.

  • Participants: 152 male and female patients aged between 50 and 85 years with a diagnosis of mild to moderate dementia of the Alzheimer type (DAT) or multi-infarct dementia (MID), established according to DSM-III-R criteria.

  • Intervention: Patients received either 30 mg of Vincamine or a placebo twice daily for 12 weeks.

  • Cognitive and Functional Assessment:

    • Short Cognitive Performance Test (SKT): A psychometric test to assess deficits in attention and short-term memory.[6]

    • Beurteilungsskala für geriatrische Patienten (BGP) - 'need for help' subscale: A nurse's rating scale for geriatric patients to assess their level of dependency.

    • Sandoz Clinical Assessment Geriatric (SCAG) scale: A rating scale used for the evaluation of pharmacotherapy in senile dementia, covering 18 items related to cognitive function, mood, and behavior.[3][7][8][9][10]

    • Clinical Global Impression (CGI): A global assessment of the patient's overall clinical state.

  • Key Findings: The study demonstrated that Vincamine was statistically significantly superior to placebo across all four target variables (SKT, BGP, SCAG, and CGI). A responder analysis, with a 15% improvement threshold, showed that 54% of patients on Vincamine improved in cognitive performance (SKT), and 50% showed a reduced 'need for help' (BGP).[3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound's cognitive-enhancing effects are believed to be multifactorial, primarily involving cerebral vasodilation and modulation of key neurotransmitter systems.[7][11]

Vinburnine_Mechanism_of_Action This compound This compound Vasodilation Cerebral Vasodilation This compound->Vasodilation Neurotransmitter Neurotransmitter Modulation This compound->Neurotransmitter BloodFlow Increased Cerebral Blood Flow Vasodilation->BloodFlow OxygenNutrients Increased Oxygen & Nutrient Supply BloodFlow->OxygenNutrients CognitiveFunction Improved Cognitive Function OxygenNutrients->CognitiveFunction Acetylcholine Increased Acetylcholine Release Neurotransmitter->Acetylcholine Dopamine (B1211576) Dopamine Modulation Neurotransmitter->Dopamine Acetylcholine->CognitiveFunction Dopamine->CognitiveFunction

Proposed multifaceted mechanism of action of this compound.
Experimental Workflow for Scopolamine-Induced Amnesia Model

The following diagram illustrates the typical workflow for inducing and assessing the effects of a nootropic agent in a scopolamine-induced amnesia model in rodents.

Scopolamine_Amnesia_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Administer Test Compound (e.g., this compound) or Vehicle acclimatization->drug_admin scopolamine_admin Induce Amnesia (Scopolamine Injection) drug_admin->scopolamine_admin behavioral_test Behavioral Testing (e.g., Passive Avoidance) scopolamine_admin->behavioral_test data_analysis Data Analysis and Comparison behavioral_test->data_analysis end End data_analysis->end

Workflow for scopolamine-induced amnesia experiments.
Logical Relationship of this compound's Effects on Neurotransmission

This compound's influence on acetylcholine and dopamine pathways is a key aspect of its potential nootropic effects.

Neurotransmitter_Modulation This compound This compound CholinergicSystem Cholinergic System This compound->CholinergicSystem DopaminergicSystem Dopaminergic System This compound->DopaminergicSystem Acetylcholine ↑ Acetylcholine Release CholinergicSystem->Acetylcholine Dopamine Modulates Dopamine Levels DopaminergicSystem->Dopamine MemoryLearning Improved Memory & Learning Acetylcholine->MemoryLearning AttentionMotivation Enhanced Attention & Motivation Dopamine->AttentionMotivation

This compound's modulation of neurotransmitter systems.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Vinburnine, a vinca (B1221190) alkaloid, requires careful handling and adherence to specific disposal protocols due to its cytotoxic potential.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Hazard Classification and Primary Disposal Method

This compound is classified as a vinca alkaloid and should be managed as hazardous chemotherapy waste.[1][2][3] According to the Global Harmonized System (GHS), this compound is suspected of causing damage to organs through prolonged or repeated exposure.[4] Analogous vinca alkaloids are also classified as toxic if swallowed or in contact with skin, suspected of causing genetic defects, and may pose harm to fertility or an unborn child.[5]

The universally recommended method for the disposal of this compound and any contaminated materials is incineration at a licensed hazardous waste facility .[1] Chemical inactivation within a laboratory setting is not a standardized or approved method for routine disposal and does not guarantee complete neutralization.[1]

Waste Segregation at the Point of Generation

Proper segregation of this compound waste is critical to ensure safety and regulatory compliance. All waste streams must be treated as hazardous. Segregation should occur immediately at the point of generation into designated, color-coded containers.[6]

Waste CategoryDescriptionContainer Type
Bulk this compound Waste Unused or expired pure this compound, concentrated stock solutions, grossly contaminated items (e.g., from a spill).Black puncture-resistant, leak-proof container labeled "Hazardous Waste," "Bulk Chemotherapy Waste," or "Cytotoxic Waste."[1]
Trace this compound Waste Items with minimal residual contamination, such as empty vials, used personal protective equipment (gloves, lab coats), and contaminated lab supplies (pipette tips, absorbent pads).Yellow puncture-resistant, leak-proof container labeled "Hazardous Waste," "Trace Chemotherapy Waste," or "Cytotoxic Waste."[1][7]
Contaminated Sharps Needles, syringes, scalpels, and broken glassware contaminated with this compound.Yellow sharps container specifically designated for cytotoxic waste.[6]
Contaminated Liquid Waste Aqueous and solvent solutions containing this compound residues.Black or other designated, sealed, leak-proof container clearly labeled with all chemical constituents.

Step-by-Step Disposal Protocol

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing two pairs of chemotherapy-rated gloves, a disposable gown, and safety goggles.[7]

  • Segregate Waste Immediately: At the location where the waste is generated, immediately place it into the correct waste container (black, yellow, or sharps) as detailed in the table above.[6]

  • Container Management:

    • Do not overfill containers. Seal them securely when they are three-quarters full.[6]

    • Keep all waste containers closed except when adding waste.

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage of Waste: Store sealed waste containers in a designated, secure satellite accumulation area that is away from general laboratory traffic and incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard trash or sewer systems.[7]

Spill and Decontamination Procedures

In the event of a this compound spill, immediate action is required to contain the contamination.

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[6]

  • Don PPE: Use a chemotherapy spill kit, which includes appropriate PPE.

  • Contain and Clean the Spill:

    • For solid spills, gently cover with a damp absorbent pad to avoid creating dust.[6]

    • For liquid spills, use absorbent material from the spill kit to contain the liquid.

    • Carefully collect all contaminated materials and place them in the black bulk chemotherapy waste container.[6]

  • Decontaminate the Area: Clean the spill surface three times using a detergent solution, followed by a final rinse with clean water.[6] Some protocols may recommend an initial decontamination with a 10% sodium hypochlorite (B82951) solution followed by a neutralizing agent.[6]

  • Dispose of Cleanup Materials: All items used for cleanup, including PPE, must be disposed of as bulk this compound waste.[6]

Vinburnine_Disposal_Workflow start This compound Waste Generated waste_id Identify Waste Type start->waste_id solid_waste Solid Waste (Powder, Contaminated PPE, Empty Vials) waste_id->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_id->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Contaminated Glass) waste_id->sharps_waste Sharps bulk_or_trace Grossly or Trace Contaminated? solid_waste->bulk_or_trace bulk_container Place in BLACK Bulk Waste Container liquid_waste->bulk_container sharps_container Place in YELLOW Cytotoxic Sharps Container sharps_waste->sharps_container storage Store Sealed Container in Satellite Accumulation Area bulk_container->storage trace_container Place in YELLOW Trace Waste Container trace_container->storage sharps_container->storage bulk_or_trace->bulk_container Grossly bulk_or_trace->trace_container Trace pickup Schedule Pickup by EHS for Incineration storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Vinburnine. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Safety Data

This compound is a vinca (B1221190) alkaloid that may cause damage to organs through prolonged or repeated exposure.[1] It is crucial to handle this compound with appropriate safety precautions.

Hazard Class GHS Classification Precautionary Statements
Specific target organ toxicity — repeated exposureH373: May cause damage to organs through prolonged or repeated exposure.[1]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P319: Get medical help if you feel unwell.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Quantitative Toxicity Data
Compound LD50 (Oral, Mouse) Notes
Vincamine (related compound)780 mg/kgThis data is for a related compound and should be used as an estimation of this compound's toxicity.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory. The following table outlines the required PPE for handling this compound, particularly in its powdered form.

PPE Component Specification Purpose
Gloves Double-layered, chemotherapy-rated nitrile gloves.To prevent skin contact with the compound.
Gown Disposable, solid-front gown with back closure.To protect clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of airborne powder.

Safe Handling and Experimental Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound prep Preparation handling Handling prep->handling procedure Experimental Procedure handling->procedure cleanup Post-Procedure Cleanup procedure->cleanup disposal Waste Disposal cleanup->disposal end End disposal->end

Caption: A high-level workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet.

    • Ensure the work area is clean and free of unnecessary equipment.

    • Assemble all necessary materials, including PPE, weighing paper, spatulas, solvent, and clearly labeled waste containers, before beginning work.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • When weighing the powdered form of this compound, do so within the confines of a chemical fume hood to prevent the dispersal of dust.

    • Use anti-static weighing paper and tools to minimize the aerosolization of the powder.

    • If preparing a stock solution, add the solvent to the this compound powder slowly and carefully to avoid splashing.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within a well-ventilated area, such as a chemical fume hood.

    • Avoid direct contact with the compound and its solutions.

    • If heating is required, do so in a controlled manner to prevent the generation of fumes.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
  • Evacuate and Secure: Evacuate the immediate area of the spill and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect: Carefully scoop the absorbed material or the covered solid into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and then rinse with water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

This compound Waste Disposal Workflow waste Generate Waste segregate Segregate Waste waste->segregate container Place in Labeled Container segregate->container storage Store in Designated Area container->storage disposal Professional Disposal storage->disposal end End disposal->end

Caption: A streamlined workflow for the proper segregation and disposal of this compound waste.

Disposal Guidelines:
  • Waste Classification: All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous "chemotherapy waste."

  • Containers: Use dedicated, leak-proof, and clearly labeled containers for this compound waste.

  • Incineration: The recommended method for the final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste disposal company.

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.